molecular formula C9H14ClN3O4 B1581138 Cytidine, monohydrochloride CAS No. 3992-42-5

Cytidine, monohydrochloride

Cat. No.: B1581138
CAS No.: 3992-42-5
M. Wt: 263.68 g/mol
InChI Key: LTKCXZGFJFAPLY-UHFFFAOYSA-N
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Description

Pyrimidine deoxyribonucleoside, a component of deoxyribonucleic acid. Similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the 2' position.>2’-Deoxycytidine is a deoxyribonucleoside composed of a deoxyribose sugar and a cytosine base. It is phosphorylated by deoxycytidine kinase in the cytosol or thymidine kinase 2 (TK2) in mitochondria to form deoxycytidine monophosphate (dCMP; ). Oral administration of 2’-deoxycytidine in combination with deoxythymidine delays disease onset and increases lifespan in a Tk2 H126N knock-in (Tk2-/-) mouse model of TK2 deficiency.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKCXZGFJFAPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3992-42-5
Record name Cytidine, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Cytidine Nexus: Bioenergetics, Membrane Biogenesis, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytidine is frequently oversimplified as merely one of the four ribonucleosides required for RNA synthesis. In the context of drug development and advanced cellular metabolism, however, it functions as a critical metabolic node governing three distinct biological imperatives: membrane biogenesis (via the Kennedy pathway), glycocalyx modulation (via CMP-sialic acid), and drug resistance (via the cytidine deaminase/kinase axis).

This guide deconstructs the metabolic fate of cytidine, moving beyond basic biochemistry into the regulatory kinetics that drive cancer cell survival and neuronal membrane integrity. It provides actionable experimental protocols for quantifying cytidine flux, designed for researchers optimizing nucleoside analog therapeutics (e.g., Gemcitabine, Azacitidine) or investigating metabolic reprogramming.

Part 1: The Bioenergetics of Cytidine

The Salvage vs. De Novo Dichotomy[1][2]

Cellular cytidine pools are maintained through a delicate balance between de novo synthesis (energy-intensive) and the salvage pathway (energy-efficient). In rapidly dividing cells, particularly neoplastic tissues, the salvage pathway becomes the dominant driver of nucleotide pools.

  • The Gatekeeper: Uridine-Cytidine Kinase (UCK): The rate-limiting step in cytidine salvage is the phosphorylation of cytidine to CMP by Uridine-Cytidine Kinase (UCK).[1] Humans possess two isoforms:[2]

    • UCK1: Ubiquitously expressed; maintains housekeeping levels.

    • UCK2: Restricted expression in healthy tissue (placenta/testis) but highly overexpressed in neuroblastoma and hepatocellular carcinoma .

    • Therapeutic Insight: UCK2 overexpression sensitizes tumors to cytidine analogs. If a tumor lacks UCK2, it may be intrinsically resistant to prodrugs requiring phosphorylation for activation.

  • The Regulator: Cytidine Deaminase (CDA): CDA irreversibly deaminates cytidine to uridine.[3] This enzyme is the primary mechanism of resistance against cytidine analogs (e.g., Gemcitabine). High CDA activity depletes the therapeutic agent before it can be activated by UCK.

Visualization: The Cytidine Salvage & Activation Node

Cytidine_Metabolism Cytidine Cytidine (Extracellular) Uridine Uridine Cytidine->Uridine Cytidine Deaminase (CDA) [Drug Resistance Marker] CMP CMP Cytidine->CMP UCK1 / UCK2 [Rate Limiting] CDP CDP CMP->CDP CMP Kinase CTP CTP (Energy Donor) CDP->CTP NDP Kinase RNA RNA Synthesis CTP->RNA Lipids Phospholipids (Kennedy) CTP->Lipids CDP-Choline Glycans Sialylation CTP->Glycans CMP-Neu5Ac

Figure 1: The Central Cytidine Node. Cytidine enters the cell and faces a binary fate: deamination to uridine (catabolism/shuttle) or phosphorylation to CTP (anabolism). CTP serves as the high-energy donor for RNA, lipids, and glycans.

Part 2: The Kennedy Pathway (Membrane Biogenesis)[5]

The most distinct non-nucleic acid function of cytidine is driving the Kennedy Pathway . This pathway is the primary source of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE), which constitute >50% of the membrane mass in eukaryotic cells.

Mechanism of Action

Unlike ATP, which drives protein phosphorylation, CTP is the specific energy currency for lipid headgroup activation.

  • Activation: CTP reacts with Phosphocholine to form CDP-Choline .[4]

    • Enzyme:[2][3][4][5][6][7][8][9][10] CTP:phosphocholine cytidylyltransferase (CCT).[4]

    • Regulation: This is the rate-limiting step.[11] CCT is activated by membrane binding (amphitropic enzyme).

  • Assembly: CDP-Choline transfers the phosphocholine headgroup to Diacylglycerol (DAG).[4]

    • Enzyme:[2][3][4][5][6][7][8][9][10] Choline/Ethanolamine Phosphotransferase (CEPT).[4]

    • Byproduct: CMP is released and recycled.

Clinical Relevance[4][12][14]
  • Neurodegeneration: In neuronal membranes, PC synthesis is often limited by the availability of cytidine (or uridine, which converts to cytidine in the brain). Supplementation with cytidine sources (e.g., Citicoline) supports membrane repair in ischemic stroke.

  • Cancer Proliferation: Rapidly dividing tumors require massive membrane synthesis. CCT activity is frequently elevated in aggressive glioblastomas.

Part 3: Glycobiology & Signal Transduction[11]

Cytidine plays an obligate role in the sialylation of cell surface proteins. Sialic acids (e.g., Neu5Ac) cap the glycans on cell surfaces, mediating immune recognition and cell adhesion.

  • The Activation Step: Sialic acids cannot be utilized by transferases directly. They must be activated by CTP to form CMP-Sialic Acid (CMP-Neu5Ac).[12]

  • Localization: This reaction occurs in the nucleus (unique among nucleotide sugars), catalyzed by CMP-Sialic Acid Synthetase (CMAS).

  • Immune Evasion: Many tumors hypersialylate their surface to evade NK cell detection (via Siglec receptors). This process consumes significant CTP pools.

Part 4: Experimental Protocols

Protocol A: Targeted Nucleotide Pool Quantification (HILIC-MS/MS)

Objective: Quantify intracellular Cytidine, CMP, CDP, and CTP levels to assess salvage pathway efficiency or drug inhibition.

Methodology:

  • Quenching: Rapidly wash cells (1x PBS, 4°C) and quench metabolism with 80% Acetonitrile/20% Water (-80°C) .

    • Why: Nucleotides turn over in seconds. Acidic extraction (PCA) can hydrolyze NADH; organic solvent is preferred for broad metabolite stability.

  • Internal Standards: Spike with 13C-Cytidine and 13C-CTP prior to extraction to correct for matrix effects and ionization suppression.

  • Chromatography (Critical):

    • Column: ZIC-pHILIC (Polymeric Hydrophilic Interaction Liquid Chromatography).

    • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 80% B to 20% B over 15 mins.

    • Note: CTP is highly polar; reverse-phase (C18) will not retain it. High pH is required to deprotonate the phosphate groups for peak shape.

  • Detection: Triple Quadrupole MS in MRM mode (Negative Ion Mode for nucleotides).

Data Output Table:

MetabolitePrecursor (m/z)Product (m/z)Retention Time (min)Biological Range (µM)
Cytidine242.1110.02.51 - 5
CMP322.079.06.850 - 100
CTP482.0158.911.2200 - 500
Protocol B: Cytidine Deaminase (CDA) Activity Assay

Objective: Determine if a cell line is resistant to cytidine analogs due to high deamination activity.

  • Lysate Prep: Lyse cells in Tris-HCl (pH 7.5) with protease inhibitors.

  • Reaction: Incubate 50 µg lysate with 100 µM Cytidine (or Gemcitabine) at 37°C.

  • Termination: Stop reaction at 0, 15, 30, 60 min using 10% TCA.

  • Readout: HPLC-UV (280 nm).

    • Measurement: Monitor the decrease in Cytidine peak and appearance of Uridine peak.

    • Calculation: One unit of CDA activity = amount of enzyme converting 1 µmol of cytidine to uridine per minute.

Part 5: Visualizing the Kennedy Pathway

Kennedy_Pathway Choline Choline P_Choline Phosphocholine Choline->P_Choline ATP -> ADP CDP_Choline CDP-Choline (Activated Headgroup) P_Choline->CDP_Choline CTP -> PPi PC Phosphatidylcholine (Membrane) CDP_Choline->PC CMP Released ATP ATP CTP CTP DAG Diacylglycerol DAG->PC Lipid Tail Input CK Choline Kinase (CK) CK->Choline CCT CTP:Phosphocholine Cytidylyltransferase (Rate Limiting) CCT->P_Choline CEPT Choline Phosphotransferase CEPT->CDP_Choline

Figure 2: The Kennedy Pathway. Highlighting the obligate requirement of CTP (derived from cytidine) to activate phosphocholine for membrane lipid synthesis. CCT is the primary regulatory control point.

References

  • Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry, 222(1), 193-214. Link

  • Ser, Z., et al. (2016). The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(8), 1474-1483. Link

  • Lumeau, A., et al. (2024). Cytidine Deaminase Resolves Replicative Stress and Protects Pancreatic Cancer from DNA-Targeting Drugs.[8][13] Cancer Research, 84(7). Link

  • Varki, A., et al. (2015). Essentials of Glycobiology. 3rd edition. Cold Spring Harbor Laboratory Press. Chapter 14: Sialic Acids. Link

  • McMaster, C. R. (2018). From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis. FEBS Letters, 592(8), 1256-1272. Link

Sources

Cytidine monohydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Cytidine Monohydrochloride , distinguishing it from its free base and related analogs.[1] It is designed for use in pharmaceutical research, chemical synthesis, and analytical development.[1]

Chemical Structure, Properties, and Analytical Profiling[1][2]

Core Identity & Chemical Structure[1][3][4]

Cytidine Monohydrochloride is the hydrochloride salt of cytidine, a pyrimidine nucleoside comprising cytosine bound to a ribofuranose ring via a


-N1-glycosidic linkage. In its salt form, the cytosine moiety is protonated at the N3  position, stabilizing the molecule under acidic conditions but altering its solubility and thermal properties compared to the free base.
Chemical Identification
ParameterDetail
Chemical Name Cytidine monohydrochloride
IUPAC Name 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one; hydrochloride
CAS Number 7244-51-1 (Specific to HCl salt) Note: Free base is 65-46-3
Molecular Formula

Molecular Weight 279.68 g/mol
Synonyms Cytidine HCl; 1-

-D-Ribofuranosylcytosine hydrochloride

CRITICAL WARNING: Do not confuse Cytidine HCl with Cyclocytidine HCl (Ancitabine, CAS 10212-25-6).[1] Cyclocytidine contains a 2,2'-anhydro bridge that locks the sugar conformation, drastically changing its biological activity and stability.[1] Always verify the CAS number before use in synthesis.[1]

Structural Characterization

The protonation of Cytidine occurs at the N3 nitrogen of the pyrimidine ring (


).[1] This protonation creates a cationic species that forms an ionic bond with the chloride anion.[1]
  • Glycosidic Bond:

    
    -configuration at C1'.[1]
    
  • Sugar Pucker: Predominantly C3'-endo (North-type) in solution, though crystal packing forces in the salt lattice can induce C2'-endo conformations.[1]

  • Protonation Site: The N3 site is the most basic position.[1] Protonation here delocalizes positive charge across the N3-C4-N4 system, increasing the double-bond character of the C4-N4 exocyclic amine bond.

Physical & Chemical Properties

The hydrochloride salt exhibits distinct physical behaviors, particularly regarding hygroscopicity and thermal stability.[1]

Physicochemical Data Table
PropertyValue / Description
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>100 mg/mL); sparingly soluble in ethanol; insoluble in ether/chloroform.[1]
Melting Point Decomposes > 210°C (Exact onset varies by hydration/purity; Free base dec. 210-220°C)
pK

(Protonated)
4.2 (N3 protonation); 12.5 (Sugar hydroxyls/N4 deprotonation)
UV Absorption (

)
280 nm (pH 1, acidic); 271 nm (pH 7, neutral)
Hygroscopicity Moderate to High (Store in desiccator)
Optical Rotation

(c=2, H

O)
Stability Profile
  • Hydrolysis: The N-glycosidic bond is susceptible to acid-catalyzed hydrolysis, yielding Cytosine and Ribose.[1] However, the pyrimidine ring itself is relatively stable compared to purines.[1]

  • Deamination: Prolonged exposure to high heat or extreme pH can lead to deamination, converting Cytidine to Uridine .[1]

  • Storage: Must be stored at 2-8°C or room temperature in a tightly sealed, dry container. Protect from moisture to prevent caking and hydrolytic degradation.[1]

Analytical Profiling & Protocols

High-Performance Liquid Chromatography (HPLC)

Because Cytidine HCl dissociates in aqueous mobile phases, the analytical method focuses on the retention of the polar cytidine cation.[1]

Methodology: HILIC or Reverse-Phase (Ion-Pairing)

  • Column: C18 (with ion-pairing agent) or Amide/HILIC column (preferred for polar retention).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 95% A (0-2 min)

    
     80% A (10 min) for Reverse Phase; or Isocratic 85% B for HILIC.
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 272 nm (or 280 nm).[1]

DOT Diagram: Analytical Logic Flow

AnalyticalWorkflow Sample Cytidine HCl Sample Dissolution Dissolve in Mobile Phase (Dissociates to Cytidine+ + Cl-) Sample->Dissolution Separation HPLC Separation (HILIC or RP-IP) Dissolution->Separation Inject Detection UV Detection (272-280 nm) Separation->Detection Elute Data Integration & Purity Calc Detection->Data

Caption: Workflow for HPLC analysis of Cytidine HCl, accounting for salt dissociation.

Nuclear Magnetic Resonance (NMR)
  • Solvent: D

    
    O (Deuterium Oxide).[1]
    
  • 
    H-NMR Key Signals: 
    
    • H6 (Doublet): ~7.8-8.0 ppm (Deshielded due to N3 protonation).[1]

    • H5 (Doublet): ~6.0-6.1 ppm.[1]

    • H1' (Anomeric): ~5.8-5.9 ppm (Doublet,

      
       Hz).[1]
      
    • N3-H: Usually not visible in D

      
      O due to rapid exchange, but visible in DMSO-d
      
      
      
      as a broad singlet downfield (>10 ppm).[1]

Synthesis & Manufacturing Workflow

Cytidine is typically produced via fermentation or chemical synthesis from Cytosine.[1] The hydrochloride salt is formed in the final purification steps to improve crystallization or solubility.[1]

DOT Diagram: Synthesis & Application Pathway

SynthesisPathway Cytosine Cytosine Base Coupling Vorbrüggen Coupling (Silylation + Lewis Acid) Cytosine->Coupling Ribose D-Ribose Deriv. Ribose->Coupling Deprotection Deprotection Coupling->Deprotection FreeBase Cytidine (Free Base) CAS: 65-46-3 Deprotection->FreeBase SaltFormation Salt Formation (HCl / EtOH) FreeBase->SaltFormation  + HCl (aq/gas) CytHCl Cytidine HCl CAS: 7244-51-1 SaltFormation->CytHCl Pharma API Synthesis (Gemcitabine, Cytarabine) CytHCl->Pharma Intermediate RNA RNA Synthesis (Phosphoramidites) CytHCl->RNA

Caption: Manufacturing route from precursors to Cytidine HCl and downstream pharmaceutical applications.

Biological & Pharmaceutical Applications

Cytidine HCl serves as a crucial chiral intermediate and nucleoside precursor .[1]

  • Prodrug Synthesis: It is the starting material for:

    • Cytarabine (Ara-C): Chemotherapy agent for leukemia (requires inversion of C2' stereochemistry).[1]

    • Gemcitabine: Fluorinated analog for pancreatic cancer.[1]

    • Azacitidine: Epigenetic modifier (DNA methyltransferase inhibitor).[1]

  • Neurological Research: Cytidine is a precursor to CDP-choline (Citicoline), involved in phospholipid synthesis (phosphatidylcholine) for neuronal membrane repair.[1]

  • Metabolic Pathway: In vivo, it is phosphorylated to CMP

    
     CDP 
    
    
    
    CTP, serving as a substrate for RNA polymerase.[1]

Safety & Handling (SDS Summary)

  • Hazards: Generally considered non-hazardous under GHS, but may cause mild skin/eye irritation (H315/H319) due to acidity of the HCl salt.[1]

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat.[1] Use a dust mask if handling bulk powder to prevent inhalation.[1]

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1]

    • Ingestion:[1] Rinse mouth; do not induce vomiting.[1]

  • Spill Cleanup: Sweep up dry to avoid generating dust.[1] Dissolve in water and neutralize with weak base (Sodium Bicarbonate) before disposal if required by local regulations.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6175, Cytidine. Retrieved from [Link][1]

  • ResearchGate. (2022).[1] HPLC Methods for Nucleoside Separation. Retrieved from [Link]

Sources

Technical Guide: Cytidine Monohydrochloride in RNA Synthesis and Function

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Cytidine Monohydrochloride (Cytidine HCl) in RNA synthesis, focusing on its critical function as a raw material in the supply chain for mRNA therapeutics and oligonucleotide manufacturing.

Executive Summary

Cytidine Monohydrochloride (CAS: 7244-51-1) is the hydrochloride salt form of cytidine, a pyrimidine nucleoside essential for the biosynthesis of RNA. While often overshadowed by its phosphorylated derivative, Cytidine Triphosphate (CTP), Cytidine HCl serves as a primary Chemical Starting Material (CSM) in the pharmaceutical manufacturing of RNA therapeutics.

Its high water solubility and crystalline stability make it the preferred precursor for:

  • Chemical Synthesis: Production of phosphoramidites for solid-phase RNA synthesis (siRNA, sgRNA).

  • Biocatalytic Manufacturing: Industrial-scale phosphorylation to generate CTP for In Vitro Transcription (IVT) of mRNA vaccines.

  • Cell Culture Supplementation: Enhancing RNA yield in bioreactors via the salvage pathway.

This guide analyzes the physicochemical properties, metabolic integration, and quality control requirements of Cytidine HCl for drug development professionals.

Chemical Foundation & Stability

Unlike the free base cytidine, the monohydrochloride salt offers distinct advantages in storage and handling for GMP (Good Manufacturing Practice) environments.

Physicochemical Properties
PropertyCytidine (Free Base)Cytidine MonohydrochlorideSignificance in Manufacturing
CAS Number 65-46-37244-51-1 Unique identifier for regulatory filing.
Molecular Weight 243.22 g/mol 279.67 g/mol Stoichiometry calculations must account for the HCl salt.
Solubility (Water) ~50 mg/mL>100 mg/mL Higher solubility facilitates concentrated feed stocks in bioreactors.
pH (10% Solution) Neutral (~7.0)Acidic (~2.0–3.0) Requires buffering when added to cell culture media.
Shelf Life 2–3 Years>4 Years The salt form prevents oxidation and hydrolysis during bulk storage.
Structural Integrity

The protonation at the N3 position of the cytosine ring in the HCl salt stabilizes the glycosidic bond against spontaneous hydrolysis. This is critical for maintaining purity during the transport of raw materials before they enter the phosphorylation workflow.

Metabolic Integration: The Salvage Pathway

In biological systems (and cell-based manufacturing), Cytidine HCl does not enter RNA synthesis directly. It must be processed through the Kennedy Pathway (Salvage Pathway) . This is energetically more efficient for cells than de novo synthesis, making Cytidine HCl supplementation a key strategy for maximizing RNA yield in CHO or HEK293 bioreactors.

Mechanism of Action
  • Transport: Cytidine is transported into the cell via nucleoside transporters (ENTs/CNTs).

  • Phosphorylation (Rate Limiting): The enzyme Uridine-Cytidine Kinase (UCK) phosphorylates Cytidine to Cytidine Monophosphate (CMP).

  • Triphosphate Conversion: CMP is sequentially phosphorylated to CTP.

  • Incorporation: RNA Polymerase utilizes CTP to synthesize RNA.

SalvagePathway Cyt_Ex Cytidine HCl (Exogenous) Cyt_In Cytidine (Intracellular) Cyt_Ex->Cyt_In Transport (ENT/CNT) UCK Enzyme: UCK (Rate Limiting) Cyt_In->UCK CMP CMP (Monophosphate) CMPK Enzyme: CMPK CMP->CMPK CDP CDP (Diphosphate) CTP CTP (Triphosphate) CDP->CTP NDPK RNAP RNA Polymerase CTP->RNAP RNA RNA Strand (Incorporation) UCK->CMP CMPK->CDP RNAP->RNA + ATP, GTP, UTP

Figure 1: The Cytidine Salvage Pathway. Cytidine HCl is converted to the active CTP substrate via Uridine-Cytidine Kinase (UCK).

Industrial Applications in Drug Development

Precursor for mRNA Vaccine Manufacturing (IVT)

For mRNA vaccines (e.g., COVID-19 vaccines), the active starting material is CTP , not Cytidine. However, CTP is unstable and expensive to transport.

  • Workflow: Chemical manufacturers use Cytidine HCl as the stable feedstock. It is chemically or enzymatically phosphorylated to produce high-purity CTP immediately prior to the IVT (In Vitro Transcription) reaction.

  • Criticality: Impurities in Cytidine HCl (e.g., heavy metals or deaminase inhibitors) can poison the enzymes used in this conversion, leading to failed IVT batches.

Solid-Phase Oligonucleotide Synthesis

For siRNA and antisense oligonucleotides (ASOs), Cytidine HCl is the starting block for creating Phosphoramidites .

  • Base Protection: The exocyclic amine of Cytidine is protected (e.g., with acetyl or benzoyl groups) to prevent side reactions.

  • Sugar Protection: The 5'-OH is protected with DMT (dimethoxytrityl) and the 2'-OH (if RNA) with TBDMS.

  • Phosphitylation: The 3'-OH is reacted to form the phosphoramidite.

  • Note: The high purity of the HCl salt form is required to ensure efficient protection group attachment without competing side reactions.

Experimental Protocol: Raw Material Qualification

Objective: To qualify a lot of Cytidine Monohydrochloride for use in GMP RNA synthesis. Audience: QC Managers / Analytical Chemists.

Principle

Because Cytidine HCl is a precursor, its quality attributes directly impact the yield of CTP and the integrity of the final RNA. This protocol uses HPLC for purity and Karl Fischer for moisture content to establish a "Go/No-Go" decision for manufacturing.

Materials
  • Analytes: Cytidine Monohydrochloride sample (approx. 50 mg).[1]

  • Standard: USP Reference Standard Cytidine.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (4.6 x 150 mm, 3 µm).

Method Workflow
  • Sample Preparation:

    • Dissolve 25 mg of Cytidine HCl in 25 mL of Mobile Phase A.

    • Note: Ensure complete dissolution; the HCl salt dissolves rapidly but requires mixing.

  • HPLC Setup:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 271 nm (Lambda max for Cytidine).[2]

    • Gradient: Isocratic 98% A / 2% B for 10 mins (Cytidine is highly polar).

  • Data Analysis:

    • Purity Calculation: Area normalization method. Target > 99.5%.

    • Impurity Check: Look for Uracil (deamination product) at RRT ~1.1.

  • Counter-Ion Verification (Silver Nitrate Test):

    • Dissolve 10 mg in water. Add 2 drops of 0.1 M AgNO3.

    • Result: White precipitate (AgCl) confirms the Hydrochloride salt form.

Acceptance Criteria (GMP Specifications)
TestSpecificationRationale
Appearance White crystalline powderDiscoloration indicates oxidation.
Assay (HPLC) 98.0% – 102.0% (dried basis)Ensures correct stoichiometry for phosphorylation.
Water (Karl Fischer) < 1.0%Excess water degrades phosphoramidite reagents.
Heavy Metals < 10 ppmMetals inhibit RNA Polymerase in downstream IVT.

Supply Chain Workflow Visualization

The following diagram illustrates how Cytidine HCl moves from a raw material to a finished RNA Therapeutic.

SupplyChain cluster_Chem Chemical Synthesis (Oligos) cluster_Bio Biologic Manufacturing (mRNA) RawMat Cytidine Monohydrochloride (Raw Material) QC Quality Control (HPLC, Endotoxin, Metals) RawMat->QC Protection Base/Sugar Protection (DMT, TBDMS) QC->Protection Pass Phospho Enzymatic Phosphorylation QC->Phospho Pass Amidite Cytidine Phosphoramidite Protection->Amidite SolidPhase Solid Phase Synthesis Amidite->SolidPhase CTP_Pure CTP (Purified) Phospho->CTP_Pure IVT IVT Reaction (T7 Polymerase) CTP_Pure->IVT

Figure 2: Cytidine HCl Supply Chain. The material splits into Chemical (Phosphoramidite) or Biological (CTP) workflows.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7244-51-1, Cytidine Hydrochloride. Retrieved from [Link]

  • Vertex Pharmaceuticals & CRISPR Therapeutics.CMC Strategies for RNA-Based Therapeutics.
  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Nucleotide Biosynthesis: The Salvage Pathway. Biochemistry, 5th edition. W. H. Freeman.[1][2]

Sources

Cytidine monohydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Nucleoside Scaffold for Antiviral and Antineoplastic API Synthesis [1]

Executive Summary

Cytidine monohydrochloride (Cytidine HCl) serves as a critical chiral scaffold in the synthesis of pyrimidine nucleoside analogs. Unlike its free base counterpart, the hydrochloride salt offers enhanced aqueous solubility and defined stoichiometry, making it the preferred starting material for the industrial production of blockbuster antimetabolites, including Gemcitabine and Cytarabine (Ara-C) . This guide outlines the physicochemical properties, synthetic utility, and validated analytical protocols required for its application in high-performance drug development.

Part 1: Physicochemical Identity & Core Data

The precise characterization of Cytidine HCl is fundamental to establishing the quality attributes of downstream Active Pharmaceutical Ingredients (APIs). The hydrochloride salt stabilizes the protonated form of the cytosine moiety, altering its solubility profile and reactivity during nucleophilic substitution reactions.

Table 1: Chemical Specification Data
ParameterSpecificationTechnical Note
Chemical Name Cytidine monohydrochloride1:1 Stoichiometry (Base:Acid)
CAS Registry Number 6047-01-4 Note: Free base is 65-46-3
Molecular Formula C₉H₁₃N₃O₅[1][2][3][4][5][6][7] · HClHygroscopic crystalline solid
Molecular Weight 279.68 g/mol Free Base: 243.22 g/mol + HCl: 36.46 g/mol
Solubility (Water) > 100 mg/mLSignificantly higher than free base (~50 mg/mL)
pKa Values 4.11 (pyrimidine), 12.5 (sugar)Protonation occurs at N3 of the pyrimidine ring
Melting Point 168–172 °C (Decomposes)Distinct from free base (210–220 °C)
Appearance White to off-white crystalline powderProne to yellowing if oxidized

Part 2: Synthetic Utility & Mechanism

The Role of N3-Protonation in API Synthesis

In organic synthesis, the utility of Cytidine HCl extends beyond simple precursor availability. The protonation of the N3 position on the pyrimidine ring by HCl serves a dual purpose during the synthesis of analogs like Gemcitabine:

  • Protection: It reduces the nucleophilicity of the pyrimidine ring, minimizing side reactions during the modification of the ribose sugar (e.g., fluorination).

  • Solubility: It allows for reactions to proceed in polar aqueous-organic solvent mixtures, which are often required for enzymatic or mild chemical modifications.[1]

Pathway: From Cytidine to Gemcitabine

The following diagram illustrates the critical pathway where Cytidine HCl is transformed into Gemcitabine (2',2'-difluorodeoxycytidine), a first-line treatment for pancreatic cancer.[1] The workflow highlights the necessity of protecting the 3' and 5' hydroxyl groups before modifying the 2' position.

GemcitabineSynthesis CytHCl Cytidine HCl (Starting Material) Protection Protection (Benzoylation) CytHCl->Protection BzCl, Pyridine Intermediate 3',5'-O-Dibenzoyl Cytidine Protection->Intermediate Oxidation Oxidation & Fluorination Intermediate->Oxidation DAST / Deoxo-Fluor Deprotection Deprotection (Ammonia/MeOH) Oxidation->Deprotection Yield Optimization Gemcitabine Gemcitabine HCl (Final API) Deprotection->Gemcitabine Recrystallization

Figure 1: Synthetic lineage from Cytidine HCl to Gemcitabine, highlighting key protection and fluorination steps.[1][8]

Part 3: Analytical Protocols (HPLC)

Quantifying Cytidine HCl purity requires separating it from its free base, degradation products (Uracil, Cytosine), and synthetic impurities.[1] The following Reversed-Phase HPLC (RP-HPLC) method is self-validating through resolution checks.

Method: Ion-Pair Reversed-Phase HPLC

Objective: Quantify Cytidine content and detect hydrolytic degradation (deamination to Uridine).[1]

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).[1]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.5 with Phosphoric Acid.[1]

  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][9]

  • Detection: UV @ 260 nm (Lambda max for Cytidine).[1][6]

  • Temperature: 25 °C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 100 0
10.0 95 5
15.0 70 30

| 20.0 | 100 | 0 |[1]

System Suitability Criteria (Self-Validation):

  • Tailing Factor (T): Must be < 1.5. (High tailing indicates secondary interactions with silanols; lower pH if observed).

  • Resolution (Rs): > 2.0 between Cytidine and Cytosine (common impurity).[1]

  • Theoretical Plates (N): > 2000.

HPLCWorkflow Sample Sample Prep (Dissolve in Mobile Phase A) Injection Auto-Injection (10-20 µL) Sample->Injection Separation C18 Column Separation (Hydrophobic Interaction) Injection->Separation Gradient Elution Detection UV Detection (260 nm) Separation->Detection Analysis Data Analysis (Integration & Purity Calc) Detection->Analysis Chromatogram

Figure 2: Logical flow for the HPLC analysis of Cytidine HCl, ensuring separation from polar impurities.

Part 4: Handling & Stability

Hygroscopicity Management

Cytidine HCl is significantly more hygroscopic than the free base. Exposure to atmospheric moisture can lead to clumping and hydrolysis.

  • Storage: Store at 2–8 °C in tightly sealed containers with desiccants (Silica gel).

  • Handling: Weighing should be performed rapidly or in a humidity-controlled glove box to prevent water uptake, which alters the effective molecular weight during stoichiometric calculations.[1]

Stability Profile
  • Solid State: Stable for >2 years if protected from light and moisture.

  • Solution: Aqueous solutions are stable at 4 °C for 24–48 hours. Prolonged storage or high pH (>8.[1]0) accelerates deamination to Uridine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20059, Cytidine Hydrochloride.[1] PubChem. Available at: [Link][1]

  • Tejedor, D., et al. "Synthesis of Gemcitabine: A Review." Current Organic Chemistry.
  • Sielc Technologies. HPLC Separation of Cytidine and Cytosine. Sielc Application Notes. Available at: [Link]

Sources

The Double-Edged Sword of Immunity: A Technical Deep Dive into Activation-Induced Cytidine Deaminase (AID)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Activation-Induced Cytidine Deaminase (AID) represents one of the most fascinating paradoxes in molecular biology: it is a DNA-mutating enzyme essential for adaptive immunity, yet it acts as a potent oncogene when dysregulated.[1] Expressed primarily in germinal center B cells, AID initiates Somatic Hypermutation (SHM) and Class Switch Recombination (CSR) by deaminating cytosine to uracil on single-stranded DNA (ssDNA).[2] This guide dissects the molecular mechanisms of AID, its stringent regulatory networks, and the experimental frameworks used to study its activity, providing a roadmap for researchers targeting AID in oncology and autoimmune drug development.

Molecular Mechanism of Action: The Biochemistry of Mutagenesis

At its core, AID is a single-stranded DNA-specific cytidine deaminase.[3] It belongs to the APOBEC family of enzymes.[4][5] Unlike traditional enzymes that repair DNA, AID's physiological function is to damage it.

The Deamination Reaction

AID catalyzes the hydrolytic deamination of the exocyclic amino group at the C4 position of cytidine, converting it to uracil (U).[4][5]

  • Substrate: Single-stranded DNA (ssDNA).[3][6] AID cannot act on dsDNA or RNA.

  • Target Motif: AID exhibits strong specificity for WRC motifs (

    
    , 
    
    
    
    ,
    
    
    ).[3]
  • The Lesion: The reaction creates a U:G mismatch .[4][5] Since Uracil is not a standard DNA base, this mismatch triggers DNA repair pathways that are hijacked to introduce mutations (SHM) or breaks (CSR).

The Decision Fork: SHM vs. CSR

The biological outcome of the U:G lesion depends on the genomic context (Variable vs. Switch regions) and the downstream repair machinery engaged.

Visualization: The AID Pathway Decision Tree

AID_Pathway AID AID Enzyme ssDNA ssDNA (WRC Motif) AID->ssDNA Targets UG_Mismatch U:G Mismatch ssDNA->UG_Mismatch Deamination Replication Replication over U UG_Mismatch->Replication Direct Replication MMR MMR (MSH2/6) + Exo1 UG_Mismatch->MMR Mismatch Repair UNG UNG (Uracil DNA Glycosylase) UG_Mismatch->UNG Base Excision Transition C -> T Transition Replication->Transition ErrorProne Error-Prone Polymerase (Pol eta) MMR->ErrorProne Recruitment Transversion A:T Mutagenesis ErrorProne->Transversion Abasic Abasic Site (AP Site) UNG->Abasic APE1 APE1 Endonuclease Abasic->APE1 SSB Single Strand Break APE1->SSB DSB Double Strand Break SSB->DSB Opposing Strands Recomb Class Switch Recombination DSB->Recomb

Figure 1: The divergent fates of AID-induced U:G mismatches. In the Variable region (SHM), replication and MMR lead to point mutations. In Switch regions (CSR), UNG and APE1 convert mismatches into DSBs.

Regulation & Subcellular Localization[7]

Because AID is a "mutator," its activity must be strictly contained.[7] The cell employs a multi-layered safety mechanism, primarily relying on subcellular compartmentalization.

  • Nuclear Export: AID contains a C-terminal Nuclear Export Signal (NES). It is actively exported from the nucleus by the exportin CRM1. Consequently, AID is predominantly cytoplasmic.

  • Nuclear Import: AID enters the nucleus passively (due to its small size, ~24 kDa) or via active transport, but its residence time is minimized by rapid export.

  • Phosphorylation: Phosphorylation at Serine 38 (S38) by PKA is critical for its interaction with RPA (Replication Protein A) and recruitment to transcribed Ig loci.

Visualization: The Nuclear Shuttling Mechanism

AID_Regulation cluster_cyto Cytoplasm (Safe Zone) cluster_nuc Nucleus (Danger Zone) AID_Cyto AID (Inactive) Proteasome Proteasomal Degradation AID_Cyto->Proteasome Turnover AID_Nuc AID (Active) AID_Cyto->AID_Nuc Import AID_Nuc->AID_Cyto CRM1-mediated Export IgLocus Ig Locus (Target) AID_Nuc->IgLocus P-Ser38 / RPA OffTarget Off-Target (e.g., c-MYC) AID_Nuc->OffTarget Dysregulation

Figure 2: The "Export-First" regulatory model. High cytoplasmic retention prevents genomic instability. Phosphorylation regulates nuclear retention and target access.

Pathological Implications: Off-Target Effects[9][10][11]

When the regulatory mechanisms fail, AID attacks non-immunoglobulin genes.[7] This "off-target" activity is a primary driver of B-cell malignancies, particularly Diffuse Large B-Cell Lymphoma (DLBCL) and Burkitt's Lymphoma.

Key Off-Target Loci
  • c-MYC: Translocation partner in Burkitt's lymphoma.[7] AID induces DSBs at the c-MYC promoter.

  • BCL6: Frequently mutated in DLBCL.[7]

  • PAX5: Essential B-cell transcription factor, often mutated.

Kataegis

Whole-genome sequencing has revealed "Kataegis" (Greek for "thunderstorm")—localized hypermutation clusters in cancer genomes. These clusters bear the distinct WRC mutational signature of AID, confirming its role in oncogenesis beyond lymphoid tissues.

Experimental Frameworks

For drug development professionals, validating AID activity and inhibition requires robust assays.

Protocol 1: In Vitro Oligonucleotide Deamination Assay

This assay measures the catalytic conversion of C to U on a synthetic ssDNA substrate.

Principle: A fluorescently labeled ssDNA oligo containing a specific AID target motif (e.g., AGC) is incubated with recombinant AID. The resulting Uracil is excised by Uracil DNA Glycosylase (UDG), and the backbone is cleaved by alkali (NaOH) or APE1. The cleavage product is resolved by PAGE.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Synthesize a 5'-FAM labeled 30-mer oligo containing a central AGC motif.

    • Sequence Example: 5'-FAM-TTT TTT TTT TTT AGC TTT TTT TTT TTT-3'

  • Reaction Assembly (20 µL):

    • Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT.

    • Substrate: 0.5 pmol FAM-oligo.

    • Enzyme: 0.1 - 1.0 µg purified recombinant AID (GST-AID or similar).

    • Add RNase A (AID is often purified with inhibitory RNA).

  • Incubation:

    • Incubate at 37°C for 60–120 minutes.

  • Uracil Excision & Cleavage:

    • Add 1 U of UDG (E. coli) and incubate 30 min at 37°C.

    • Add 0.2 M NaOH and heat to 95°C for 10 min (cleaves abasic sites).

  • Analysis:

    • Run on a 15% Denaturing Urea-PAGE gel.

    • Visualize FAM fluorescence.

    • Result: Intact substrate migrates slowly; cleaved product (15-mer) migrates faster.

Protocol 2: ChIP-Seq for AID Off-Target Mapping

To assess drug safety or mechanism, mapping where AID binds in the genome is critical.

  • Crosslinking: Fix B cells (e.g., activated splenic B cells) with 1% formaldehyde.

  • Sonication: Shear chromatin to 200–500 bp fragments.

  • Immunoprecipitation: Use a validated anti-AID antibody (Note: High-quality AID antibodies are rare; epitope tagging (e.g., AID-FLAG) is often preferred for specificity).

  • Sequencing: Illumina NGS.

  • Bioinformatics: Call peaks. Filter for WRC motif enrichment within peaks to validate direct binding vs. cofactor association.

Visualization: Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Activity Assay cluster_chip ChIP-Seq (Genomic Safety) Step1 Incubate AID + FAM-ssDNA Step2 UDG Treatment (Remove U) Step1->Step2 Step3 Alkali Cleavage (Break Backbone) Step2->Step3 Step4 PAGE Analysis Step3->Step4 C1 Crosslink & Sonicate C2 IP w/ anti-AID C1->C2 C3 NGS Sequencing C2->C3 C4 Map Peaks to Genome C3->C4

Figure 3: Parallel workflows for assessing catalytic efficiency (left) and genomic specificity (right).

Therapeutic Perspectives

AID as a Drug Target
  • Inhibition: Small molecule inhibitors of AID are sought for treating DLBCL and autoimmune diseases (e.g., Lupus) where AID drives autoantibody evolution.

    • Challenge: The catalytic pocket is small and difficult to drug with high specificity without affecting other APOBECs (viral immunity).

  • Synthetic Lethality: Tumors with high AID expression may be hypersensitive to inhibitors of the DNA repair proteins that process AID lesions (e.g., APE1 or ATR inhibitors).

Data Summary: AID in Disease
Disease ContextAID Activity LevelConsequenceTherapeutic Strategy
Normal Immunity High (Transient)Antibody Diversity (SHM/CSR)N/A
DLBCL (ABC-type) High (Constitutive)Oncogenic Mutations / TranslocationsAID Inhibition / DNA Repair Blockade
Hyper-IgM Syndrome Absent / NullImmunodeficiency (No IgG/IgA)Gene Therapy / IVIG
Autoimmunity DysregulatedHigh-affinity AutoantibodiesB-cell Depletion / AID Inhibition

References

  • Muramatsu, M., et al. (2000). "Class Switch Recombination and Hypermutation Require Activation-Induced Cytidine Deaminase (AID), a Potential RNA Editing Enzyme." Cell. Link

  • Di Noia, J. M., & Neuberger, M. S. (2007). "Molecular Mechanisms of Antibody Somatic Hypermutation." Annual Review of Biochemistry. Link

  • Robbiani, D. F., & Nussenzweig, M. C. (2013). "Chromosome Translocation, B Cell Lymphoma, and Activation-Induced Cytidine Deaminase."[2][7][8] Annual Review of Pathology. Link

  • Qiao, Q., et al. (2017). "AID Recognizes Structured DNA for Class Switch Recombination." Molecular Cell. Link

  • Alexandrov, L. B., et al. (2013).[3] "Signatures of mutational processes in human cancer." Nature. Link

Sources

Optimizing the Aqueous Phase: A Technical Guide to Cytidine Monohydrochloride Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Cytidine monohydrochloride (Cytidine HCl) serves as a critical pyrimidine nucleoside precursor in RNA synthesis and a vital intermediate in antiviral and antineoplastic drug development. While the free base (Cytidine) is widely characterized, the hydrochloride salt presents unique solubility and stability challenges that are often overlooked in standard protocols.

This guide addresses the specific physicochemical behavior of Cytidine HCl in aqueous buffers. Unlike the free base, the HCl salt induces a significant pH drop upon dissolution, necessitating precise buffering strategies to prevent acid-catalyzed hydrolysis or downstream cellular toxicity.

Physicochemical Profile
PropertyValueContext
Molecular Formula C₉H₁₃N₃O₅[1] · HClSalt form of Cytidine
Molecular Weight 279.68 g/mol Includes HCl counterion
pKa (Cationic) ~4.2Protonation at N3 of the cytosine ring
pKa (Anionic) ~12.5Deprotonation of the sugar moiety
Aqueous Solubility >100 mg/mL (Water)Significantly higher than free base due to ionic nature
Critical Risk Hydrolytic DeaminationConversion to Uridine (accelerated by heat/pH extremes)

Solubility Dynamics and Buffer Selection

The Dissolution Paradox

While Cytidine HCl is highly soluble in pure water (exceeding 100 mg/mL), its dissolution creates a strongly acidic environment (pH 2.0–3.0 depending on concentration) due to the dissociation of the hydrochloride.

Scientific Insight: Many researchers erroneously attempt to dissolve Cytidine HCl directly into a pre-formulated buffer like PBS (Phosphate Buffered Saline) at high concentrations (>50 mM). The acidity of the salt can overwhelm the buffer capacity of standard PBS, leading to a final solution that is far more acidic than intended, potentially causing precipitation of buffer salts or affecting bioactivity.

Buffer Compatibility Matrix
Buffer SystemRec. pH RangeCompatibilityTechnical Notes
Water (Milli-Q) N/AHighResulting solution is acidic. Must be neutralized in situ or diluted into strong buffer.
PBS (Phosphate) 7.0 – 7.5ModerateSolubility limit ~10 mg/mL.[2] Risk of phosphate precipitation if pH drifts.
HEPES 7.0 – 8.0HighSuperior buffering capacity for cell culture; less prone to complexation than phosphates.
Citrate 3.0 – 6.0HighIdeal for stability stress testing in acidic conditions.

Stability Mechanisms & Degradation Pathways

The primary degradation pathway for Cytidine in aqueous solution is hydrolytic deamination , converting Cytidine to Uridine and releasing ammonia.[3] This reaction is thermodynamically favorable and kinetically accelerated by extreme pH and temperature.

Mechanism of Action

The cytosine ring is susceptible to nucleophilic attack at the C4 position.[4] In acidic conditions (relevant to the unbuffered HCl salt), the protonated N3 facilitates water attack at C4. In alkaline conditions, the hydroxide ion acts as the nucleophile.

CytidineDegradation Figure 1: Hydrolytic Deamination Pathway of Cytidine. Red arrow indicates the primary degradation risk in aqueous buffers. Cytidine Cytidine (C) Transition Tetrahedral Intermediate Cytidine->Transition + H2O (Hydrolysis) Uridine Uridine (U) Transition->Uridine - NH3 (Deamination) Ammonia NH3 Transition->Ammonia Uracil Uracil Uridine->Uracil Glycosidic Cleavage (Strong Acid/Heat) Ribose Ribose Uridine->Ribose

Stability Rules of Thumb:

  • pH Sensitivity: The rate of deamination is lowest near neutral pH (pH 6–8). It increases significantly below pH 3 and above pH 9.

  • Thermal Sensitivity: Deamination follows first-order kinetics. At 37°C, solutions are stable for days; at >60°C, degradation is rapid.

  • Enzymatic Risk: In vivo or in cell lysates, Cytidine Deaminase will convert Cytidine to Uridine orders of magnitude faster than chemical hydrolysis.

Experimental Protocols

Protocol A: Preparation of a Neutral 100 mM Stock Solution

Objective: To create a high-concentration stock of Cytidine HCl that is physiologically compatible, avoiding "pH shock" to biological systems.

Reagents:

  • Cytidine Monohydrochloride (Solid)[5][6]

  • Ultrapure Water (Type I)

  • 5N NaOH (for adjustment)

  • 0.22 µm PES Syringe Filter

StockPrep Figure 2: Workflow for Neutralizing Cytidine HCl Stock Solutions Start Weigh Cytidine HCl (Target: 100 mM) Dissolve Dissolve in 80% Final Vol Ultrapure Water Start->Dissolve CheckPH Measure pH (Expect pH ~2.5) Dissolve->CheckPH Adjust Dropwise Addition 5N NaOH to pH 7.2 CheckPH->Adjust Neutralization TopUp Bring to Final Volume with Water Adjust->TopUp Filter Sterile Filter (0.22 µm PES) TopUp->Filter Store Aliquot & Freeze (-20°C) Filter->Store

Step-by-Step:

  • Calculation: For 10 mL of 100 mM solution, weigh 279.7 mg of Cytidine HCl.

  • Dissolution: Add the solid to approx. 8 mL of ultrapure water. Vortex until clear. Note: The solution will be acidic.[7]

  • Neutralization: While stirring, monitor pH. Add 5N NaOH dropwise. The pH will rise slowly then jump quickly near neutrality. Target pH 7.2–7.4.

  • Final Volume: Add water to reach exactly 10 mL.

  • Sterilization: Filter immediately through a 0.22 µm PES membrane.

  • Storage: Aliquot into single-use vials and freeze at -20°C. Do not store at 4°C for >24 hours to prevent slow deamination.

Protocol B: Forced Degradation Study (HPLC)

Objective: Validate the stability of Cytidine in your specific buffer system.

  • Sample Prep: Prepare 1 mM Cytidine in (A) 0.1M HCl, (B) PBS pH 7.4, and (C) 0.1M NaOH.

  • Stress: Incubate at 60°C for 4 hours.

  • Analysis: Reverse-phase HPLC (C18 column).

    • Mobile Phase: 95% Phosphate Buffer (20mM, pH 7.0) / 5% Methanol.

    • Detection: UV at 260 nm (Cytidine) and 280 nm (Uridine/Uracil).

    • Success Criteria: >99% peak area retention for Cytidine.[8]

Storage and Handling Best Practices

  • Solid State: Store Cytidine HCl at -20°C in a desiccator. It is hygroscopic; moisture absorption can catalyze hydrolysis even in the solid state.

  • Aqueous Solutions:

    • Short Term (Hours): Keep on ice or at 4°C.

    • Long Term (Months): Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause micro-pH changes during freezing (eutectic crystallization).

  • Precipitation: If precipitation occurs in PBS stocks, warm to 37°C and sonicate. If precipitate persists, the buffer capacity may have been exceeded; dilute the sample.

References

  • National Toxicology Program (NTP). (1992).[1] Chemical Repository Database: Cytidine.[1] National Institutes of Health.[1] Link

  • Cayman Chemical. (2022).[2] Cytidine Product Information & Solubility Profile.[1][9]Link

  • Shapiro, R., & Kleinberg, J. (1966). Deamination of Cytidine and Cytosine by Acidic Buffer Solutions. Biochemistry.[2] (Fundamental mechanism of hydrolytic deamination). Link

  • MedChemExpress. (2023). Cytidine Monohydrochloride Safety Data Sheet (SDS).Link

  • DrugFuture. (2023). Cytidine Physicochemical Properties and pKa Data.[1]Link

Sources

Mechanistic Divergence in Cytidine Analogs: From Chain Termination to Lethal Mutagenesis in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytidine analogs represent a cornerstone of modern antiviral pharmacopoeia, yet their utility relies on two fundamentally distinct mechanisms: obligate chain termination and lethal mutagenesis . This technical guide dissects the molecular pharmacology of these agents, contrasting the "hard stop" mechanism of 2',3'-dideoxy analogs (e.g., Lamivudine, Emtricitabine) with the "catastrophic error" induction of N4-hydroxycytidine prodrugs (e.g., Molnupiravir). Designed for drug development scientists, this document provides actionable protocols for validating polymerase inhibition and screening for mitochondrial toxicity, a critical safety bottleneck in nucleoside analog development.

Molecular Architecture & Intracellular Activation

The antiviral efficacy of any cytidine analog is predicated on its successful disguise as a natural substrate (Cytidine) to hijack the host's kinase machinery.

Structural Modifications
  • Ribose Modifications (Chain Terminators): Agents like Lamivudine (3TC) and Emtricitabine (FTC) possess a modified sugar moiety (an oxathiolane ring) and lack a 3'-hydroxyl group. This absence renders the formation of the next phosphodiester bond impossible.

  • Base Modifications (Mutagens): Molnupiravir (EIDD-2801) retains a functional ribose but modifies the cytosine base to N4-hydroxycytidine (NHC). This modification allows tautomeric shifting, essential for its mutagenic mechanism.

The Kinase Cascade (Activation Pathway)

Cytidine analogs are administered as prodrugs or nucleosides and must be triphosphorylated to become active substrates for the viral RNA-dependent RNA polymerase (RdRp) or Reverse Transcriptase (RT).

KinasePathway Prodrug Prodrug (e.g., Molnupiravir) Nucleoside Nucleoside (NHC / 3TC) Prodrug->Nucleoside Plasma Esterases (Hydrolysis) MP Monophosphate (MP) Nucleoside->MP Uridine-Cytidine Kinase (Rate Limiting Step) DP Diphosphate (DP) MP->DP UMP-CMP Kinase TP Triphosphate (Active Form) DP->TP NDP Kinase ViralPol Viral Polymerase (RdRp / RT) TP->ViralPol Competitive Inhibition vs CTP

Figure 1: Intracellular activation pathway of cytidine analogs. Note that the first phosphorylation step is often rate-limiting.[1][2][3]

Mechanisms of Inhibition: The Core Divergence

Obligate Chain Termination (3TC, FTC)

Target: HIV Reverse Transcriptase (RT), HBV Polymerase. Mechanism:

  • Incorporation: The analog triphosphate (e.g., 3TC-TP) competes with dCTP for the active site.

  • Termination: Once incorporated, the lack of a 3'-OH group prevents the nucleophilic attack on the

    
    -phosphate of the incoming nucleotide.
    
  • Result: Immediate cessation of viral DNA synthesis.

Lethal Mutagenesis (Molnupiravir)

Target: SARS-CoV-2 RdRp (nsp12), Influenza RdRp. Mechanism: Unlike chain terminators, Molnupiravir (as NHC-TP) allows extension.[4] Its antiviral effect is delayed until the next round of replication.

  • Tautomerism: NHC-TP exists in dynamic equilibrium between an amino form (mimics Cytidine) and an imino form (mimics Uridine).

  • Ambiguous Pairing:

    • Amino form pairs with Guanine .

    • Imino form pairs with Adenine .

  • Error Catastrophe: During subsequent replication, the template NHC directs the incorporation of Adenine instead of Guanine (or G instead of A), causing a cascade of transition mutations (C-to-U and G-to-A). This pushes the viral population beyond its "error threshold," leading to non-viable progeny.[5][6]

Mutagenesis NHC_Amino NHC (Amino Form) Mimics Cytidine NHC_Imino NHC (Imino Form) Mimics Uridine NHC_Amino->NHC_Imino Tautomeric Shift Guanine Pairs with Guanine (G) NHC_Amino->Guanine Standard Pairing Adenine Pairs with Adenine (A) (MUTATION EVENT) NHC_Imino->Adenine Non-Canonical Pairing Mutation G-to-A / C-to-U Transition -> Viral Extinction Adenine->Mutation Next Replication Cycle

Figure 2: Mechanism of Lethal Mutagenesis driven by tautomeric shifting of N4-hydroxycytidine.

Comparative Data Profile

FeatureLamivudine (3TC)Emtricitabine (FTC)Molnupiravir (EIDD-2801)
Primary Indication HIV, HBVHIV, HBVSARS-CoV-2, Influenza
Active Form 3TC-TriphosphateFTC-TriphosphateNHC-Triphosphate
Mechanism Chain TerminationChain TerminationLethal Mutagenesis
3'-OH Status Absent (Sulfur ring)AbsentPresent
Exonuclease Resistance High (Resists excision)HighModerate (Escapes proofreading)
Mitochondrial Toxicity Low (Low affinity for Pol

)
LowLow/Moderate (Ames positive)

Experimental Validation: In Vitro Primer Extension Assay

A self-validating protocol to distinguish chain terminators from mutagens.

Objective

To determine if a cytidine analog acts as a chain terminator or allows read-through (mutagen) using purified viral polymerase (e.g., SARS-CoV-2 nsp12/7/8 complex).

Materials
  • Enzyme: Purified Recombinant Viral RdRp (1

    
    M stock).
    
  • Template: Synthetic RNA oligo (30-mer) containing a specific "G" site for C-analog incorporation.

  • Primer: Fluorescently labeled (FAM/Cy5) RNA primer (10-mer), complementary to the 3' end of the template.

  • Nucleotides: Natural NTPs (100

    
    M) and Analog-TP (varying concentrations).
    
Protocol Workflow

Step 1: Primer-Template Annealing

  • Action: Mix Primer and Template in a 1:1.5 molar ratio in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.

  • Why: Ensures 100% duplex formation before enzyme addition; excess template prevents non-specific primer usage.

Step 2: Enzyme Pre-Incubation

  • Action: Incubate RdRp (500 nM final) with annealed P/T duplex (200 nM) for 10 min at 30°C.

  • Why: Allows formation of the binary complex (Enzyme-RNA) prior to catalysis, ensuring the reaction starts strictly upon nucleotide addition (Pre-steady-state logic).

Step 3: Reaction Initiation (The Variable Step)

  • Control A (Full Length): Add all 4 natural NTPs. -> Expect 30-mer product.

  • Control B (Stop): Add ATP, UTP, GTP only (No CTP). -> Expect stall at first "G" on template.

  • Experimental (Analog): Add ATP, UTP, GTP + Analog-TP .

  • Action: Incubate at 37°C for 1-30 minutes.

Step 4: Quenching & Analysis

  • Action: Quench with 2x Loading Buffer (95% Formamide, 20 mM EDTA). Heat to 95°C for 3 min.

  • Separation: Run on 20% Denaturing Polyacrylamide Gel (PAGE) containing 7M Urea.[7]

  • Visualization: Scan for fluorescence.

Interpretation Guidelines
  • Chain Terminator (3TC): You will see a distinct band at position

    
     (where C was required) and no  bands at 
    
    
    
    or higher.
  • Mutagen (Molnupiravir): You will see full-length product (30-mer), indistinguishable from the natural control on a standard gel. Secondary validation: Sequence the product or use a "fidelity assay" to detect misincorporation.

Mitochondrial Toxicity: The Safety Gate

Cytidine analogs pose a risk of inhibiting host DNA Polymerase


 (Pol 

)
, leading to mitochondrial DNA (mtDNA) depletion, lactic acidosis, and hepatosteatosis.
  • Mechanism: Pol

    
     is more permissive to nucleoside analogs than nuclear polymerases (
    
    
    
    ).
  • Screening Metric: The Selectivity Index (SI) .

    
    
    
    • Ideally, SI should be

      
      .
      
    • Lamivudine: High SI (Low toxicity) because the L-configuration is sterically rejected by Pol

      
      .
      
    • Zalcitabine (ddC): Low SI (High toxicity); efficiently incorporated by Pol

      
       and resistant to exonuclease removal.
      

References

  • Mechanism of Molnupiravir-Induced SARS-CoV-2 Mutagenesis. Kabinger, F., et al. Nature Structural & Molecular Biology (2021). [Link][8][9][10]

  • Molnupiravir: Mechanism of Action, Clinical, and Translational Science. Painter, W.P., et al. Clinical and Translational Science (2024). [Link]

  • A Mechanistic View of Human Mitochondrial DNA Polymerase

    
    : Providing Insight into Drug Toxicity. 
    Graziewicz, M.A., et al. NIH National Library of Medicine (2006).
    [Link]
    
  • Development of a Simple In Vitro Assay to Identify and Evaluate Nucleotide Analogs against SARS-CoV-2. Shannon, A., et al. Antiviral Research (2020). [Link]

  • Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. Young, M.J. Frontiers in Molecular Biosciences (2017). [Link]

Sources

The 2'-Hydroxyl Divergence: A Technical Guide to Cytidine vs. Deoxycytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In molecular biology and drug development, the distinction between cytidine and deoxycytidine is often reduced to a single oxygen atom. However, this 2'-hydroxyl group dictates fundamental differences in hydrolytic stability, enzymatic recognition, and therapeutic utility. For researchers developing nucleoside analogs, understanding the metabolic partitioning between these two molecules is critical.

This guide moves beyond basic textbook definitions to explore the functional consequences of this structural divergence. We will examine how the cell distinguishes these molecules during salvage, how this specificity is exploited in epigenetic therapies (e.g., Azacitidine vs. Decitabine), and how to experimentally validate metabolic stability using Cytidine Deaminase (CDA) assays.

Structural and Physicochemical Foundations

The core difference lies in the sugar moiety: cytidine contains ribose, while deoxycytidine contains 2'-deoxyribose. This structural variance governs the molecule's pucker (conformation) and chemical reactivity.

Table 1: Comparative Physicochemical Properties

FeatureCytidine (C)Deoxycytidine (dC)Biological Consequence
Sugar Moiety Ribose (2'-OH present)2'-Deoxyribose (2'-H)2'-OH facilitates RNA catalysis but increases susceptibility to alkaline hydrolysis.
Sugar Pucker C3'-endo (N-type) favoredC2'-endo (S-type) favoredAffects helix geometry (A-form RNA vs. B-form DNA).
Glycosidic Bond More stableLabile in acidDNA depurination/depyrimidination is a significant repair burden compared to RNA.
Primary Kinase Uridine-Cytidine Kinase (UCK)Deoxycytidine Kinase (dCK)Critical for Prodrug Design: Determines which activation pathway a drug enters.

Expert Insight: In drug design, the 2'-OH group acts as a "molecular handle." While it allows for additional hydrogen bonding, it also creates steric hindrance that prevents cytidine analogs from being substrates for DNA polymerases unless they are first reduced by Ribonucleotide Reductase (RNR).

Metabolic Partitioning: The Fork in the Road

The cellular decision to route a nucleoside toward RNA (transcription) or DNA (replication) occurs at the phosphorylation step. This is the "fork in the road" for nucleoside analogs.

The RNR Bridge

Ribonucleotide Reductase (RNR) is the sole de novo pathway for converting ribonucleotides (CDP) to deoxyribonucleotides (dCDP). It is a rate-limiting enzyme and a prime target for chemotherapeutics like Gemcitabine .

  • Cytidine Pathway: Cytidine

    
     CMP 
    
    
    
    CDP
    
    
    CTP
    
    
    RNA.
  • Deoxycytidine Pathway: Deoxycytidine

    
     dCMP 
    
    
    
    dCDP
    
    
    dCTP
    
    
    DNA.
  • The Bridge: CDP

    
     dCDP.
    
Visualization: Pyrimidine Salvage and Activation Pathways

The following diagram illustrates the distinct enzymatic pathways. Note the central role of RNR and the degradation pathway via CDA (Cytidine Deaminase), which limits the half-life of therapeutic analogs.

PyrimidineMetabolism Cytidine Cytidine (Ribose) CMP CMP Cytidine->CMP UCK (Uridine-Cytidine Kinase) Uridine Uridine Cytidine->Uridine CDA (Cytidine Deaminase) CDP CDP CMP->CDP NMP Kinase CTP CTP CDP->CTP NDP Kinase dCDP dCDP CDP->dCDP RNR (Ribonucleotide Reductase) RNA RNA Incorporation CTP->RNA Deoxycytidine Deoxycytidine (Deoxyribose) dCMP dCMP Deoxycytidine->dCMP dCK (Deoxycytidine Kinase) Deoxyuridine Deoxyuridine Deoxycytidine->Deoxyuridine CDA dCMP->dCDP NMP Kinase dCTP dCTP dCDP->dCTP NDP Kinase DNA DNA Incorporation dCTP->DNA

Figure 1: The metabolic partitioning of Cytidine and Deoxycytidine.[1][2][3][4][5][6] Note RNR as the critical bridge and UCK/dCK as gatekeepers.

Therapeutic Exploitation: Nucleoside Analogs[7][8][9]

The most practical application of the Cytidine vs. Deoxycytidine distinction is in the design of hypomethylating agents (HMAs) and antimetabolites.

Case Study: Azacitidine vs. Decitabine

These two drugs are structural analogs of cytidine, differing only by the presence of the 2'-OH group, yet their mechanisms of action (MOA) diverge significantly [1].

  • Azacitidine (5-azacytidine):

    • Structure: Ribonucleoside (Cytidine analog).[6]

    • Metabolism: Phosphorylated primarily by UCK .

    • Partitioning: Approximately 65-90% incorporates into RNA , causing ribosomal disassembly and inhibition of protein synthesis.[7] Only 10-35% is reduced by RNR to incorporate into DNA [1].

    • Clinical Consequence: High toxicity due to RNA effects; effective in high-turnover states but less specific for DNA methylation than Decitabine.

  • Decitabine (5-aza-2'-deoxycytidine):

    • Structure: Deoxyribonucleoside (Deoxycytidine analog).

    • Metabolism: Phosphorylated by dCK .[8]

    • Partitioning: Incorporates 100% into DNA .

    • Clinical Consequence: Acts strictly as a DNA methyltransferase (DNMT) inhibitor. It covalently traps DNMT1 to the DNA, triggering degradation of the enzyme and subsequent global hypomethylation [2].

Case Study: Gemcitabine and "Self-Potentiation"

Gemcitabine (2',2'-difluorodeoxycytidine) is a masterpiece of hijacking the deoxycytidine pathway. It utilizes a mechanism called self-potentiation [3]:[9]

  • Gemcitabine diphosphate (dFdCDP) inhibits RNR .[9][10]

  • This lowers cellular dCTP pools.[9]

  • Low dCTP relieves feedback inhibition on dCK (the enzyme activating Gemcitabine), causing the cell to phosphorylate more drug.

  • Low dCTP reduces competition for DNA polymerase, increasing Gemcitabine incorporation into DNA.

DrugMechanism cluster_Aza Azacitidine (Ribose) cluster_Dec Decitabine (Deoxyribose) Aza Azacitidine Aza_RNA RNA Incorporation (Protein Synthesis Inhibition) Aza->Aza_RNA Major Pathway (via UCK) Aza_DNA DNA Incorporation (DNMT Trapping) Aza->Aza_DNA Minor Pathway (via RNR) Dec Decitabine Dec_DNA DNA Incorporation (DNMT Trapping) Dec->Dec_DNA Exclusive Pathway (via dCK)

Figure 2: Differential incorporation of Azacitidine and Decitabine based on their sugar moiety.

Experimental Protocol: Cytidine Deaminase (CDA) Kinetics

Objective: Determine the metabolic stability of a novel cytidine/deoxycytidine analog. Rationale: CDA is the primary catabolic enzyme for cytosine nucleosides. High susceptibility to CDA leads to a short plasma half-life (e.g., Cytarabine, Gemcitabine). Comparing


 against native Cytidine is a standard validation step [4].
Method: Spectrophotometric Deamination Assay

This assay relies on the differential UV absorption spectra of Cytidine (absorbs max ~280 nm) and Uridine (absorbs max ~262 nm). The conversion results in a measurable decrease in absorbance at 282 nm .

Materials:

  • Recombinant Human CDA (rhCDA) or Liver Homogenate.

  • Buffer: 100 mM Tris-HCl (pH 7.5).

  • Substrate: Cytidine (Control) and Test Analog (0.1 mM – 1.0 mM).

  • UV-Vis Spectrophotometer (Quartz cuvettes).

Workflow:

  • Baseline Calibration:

    • Prepare 1 mL of reaction mixture: 100 mM Tris-HCl + 100 µM Test Analog.

    • Equilibrate at 37°C.

    • Blank the spectrophotometer at 282 nm .

  • Enzyme Initiation:

    • Add 10-50 ng of rhCDA to the cuvette.

    • Immediately mix by inversion (do not vortex vigorously).

  • Kinetic Measurement:

    • Monitor the decrease in absorbance at 282 nm continuously for 5 minutes.

    • Note: For deoxycytidine analogs, the

      
       (difference in extinction coefficient) may vary slightly; perform a spectral scan (220-320 nm) to identify the optimal wavelength for the analog.
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • 
       for Cytidine 
      
      
      
      Uridine is approximately
      
      
      .
    • Plot Michaelis-Menten curves (

      
       vs. [Substrate]) to derive 
      
      
      
      and
      
      
      .

Self-Validation Check:

  • If the absorbance does not decrease, the analog may be resistant to deamination (a desirable trait for stability).

  • Confirm enzyme activity by running a positive control (native Cytidine) in parallel.

References
  • Hollenbach, P. W., et al. (2010).[11] "A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines." PLoS ONE.

  • Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer.

  • Plunkett, W., et al. (1995).[12] "Gemcitabine: metabolism, mechanisms of action, and self-potentiation."[12][9][10] Seminars in Oncology.

  • Vincenzetti, S., et al. (2000). "Recombinant human cytidine deaminase: expression, purification, and characterization." Protein Expression and Purification.

Sources

Technical Guide: Intracellular Transport and Uptake of Cytidine Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficacy of cytidine nucleoside analogs (e.g., Gemcitabine, Cytarabine/Ara-C, 5-Azacytidine) in oncology and virology is strictly governed by a "Pump-and-Trap" mechanism. Unlike lipophilic small molecules, these hydrophilic prodrugs cannot passively diffuse across the lipid bilayer. Their bioavailability is rate-limited by two distinct checkpoints: transmembrane flux mediated by Solute Carrier (SLC) transporters and intracellular metabolic trapping via phosphorylation.

This guide dissects the kinetic interplay between the hENT (Equilibrative) and hCNT (Concentrative) transporter families and the rate-limiting enzyme Deoxycytidine Kinase (dCK).[1] It provides rigorous experimental protocols for isolating transport kinetics from metabolic accumulation, designed for researchers aiming to validate novel analogs or overcome chemoresistance mechanisms.

Part 1: Mechanistic Architecture

The Transporter Landscape

Cytidine transport is not a monolithic process; it relies on the differential expression of two transporter families with distinct bioenergetic requirements.

  • hENT1 (SLC29A1): The Equilibrative Workhorse [1]

    • Mechanism: Facilitated diffusion. It transports nucleosides down their concentration gradient.

    • Directionality: Bidirectional. Crucially, if intracellular phosphorylation is inefficient, hENT1 facilitates the efflux of the drug back into the extracellular space.

    • Inhibition: Highly sensitive to Nitrobenzylthioinosine (NBMPR) at nanomolar concentrations (

      
       nM).
      
  • hCNT1 (SLC28A1): The Concentrative Pump

    • Mechanism: Symporter using the inward Sodium (

      
      ) gradient (maintained by 
      
      
      
      -ATPase) to drive nucleosides against their concentration gradient.
    • Specificity: High-affinity, pyrimidine-selective (Cytidine, Uridine, Gemcitabine).

    • Significance: Essential in tissues where high intracellular accumulation is required despite low extracellular concentrations (e.g., intestinal epithelium, kidney).

The Metabolic Trap (dCK)

Transport brings the nucleoside into the cytosol, but it does not keep it there. Retention requires Metabolic Trapping . The enzyme Deoxycytidine Kinase (dCK) phosphorylates the nucleoside at the 5'-hydroxyl position (e.g., Cytidine


 dCMP).[2]
  • The Trap: The resulting monophosphate is negatively charged and cannot exit via hENTs or hCNTs.

  • The Leak: If dCK activity is low, or if Cytidine Deaminase (CDA) is high, the drug is either inactivated (to dFdU) or effluxed.

Pathway Visualization

The following diagram illustrates the "Pump and Trap" logic, highlighting the competition between activation (dCK) and inactivation (CDA/Efflux).

CytidineTransport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol Cyt_Out Cytidine / Analog hENT1 hENT1 (SLC29A1) Equilibrative Cyt_Out->hENT1 Gradient Dependent hCNT1 hCNT1 (SLC28A1) Concentrative Cyt_Out->hCNT1 Active Uptake Na_Out Na+ Na_Out->hCNT1 Co-transport Cyt_In Cytidine (Free) hENT1->Cyt_In hCNT1->Cyt_In Cyt_In->hENT1 Efflux (if not trapped) dCK dCK (Kinase) Cyt_In->dCK Phosphorylation CDA CDA (Deaminase) Cyt_In->CDA Catabolism Cyt_MP Cytidine-MP (TRAPPED) dCK->Cyt_MP Activation Uridine Uridine/dFdU (Inactive) CDA->Uridine

Caption: The "Pump and Trap" model. hCNT1 drives active uptake coupled with Sodium, while hENT1 allows bidirectional flow. dCK acts as the metabolic gatekeeper, locking the nucleoside inside the cell as a monophosphate.[3][4]

Part 2: Experimental Methodologies

As a Senior Application Scientist, I emphasize that measuring "uptake" after 1 hour is scientifically flawed if you intend to study transport kinetics. At 1 hour, you are measuring the equilibrium of metabolism, not transport. To isolate transport, you must measure the Initial Rate (


) , typically within the first 30-60 seconds.
The "Zero-Trans" Radiolabeled Uptake Assay

This protocol uses a "Zero-Trans" approach (no substrate initially inside the cell) to determine


 and 

.
Materials
  • Tracer:

    
    -Cytidine or 
    
    
    
    -Gemcitabine (Specific Activity > 10 Ci/mmol).
  • Inhibitor: NBMPR (Nitrobenzylthioinosine) stock (10 mM in DMSO).

  • Buffers:

    • Standard Transport Buffer: Krebs-Ringer Phosphate (KRP) with

      
      .
      
    • Sodium-Free Buffer: KRP where NaCl is replaced equimolar with Choline Chloride . (Crucial for isolating hENT activity from hCNT).

  • Stop Solution: Ice-cold PBS + 100

    
    M non-labeled Cytidine (to block efflux during washing).
    
Protocol Workflow
  • Cell Preparation:

    • Seed adherent cells in 24-well plates. Ensure 80-90% confluency.

    • Expert Tip: For suspension cells, use the "Oil-Spin" method (layering cells over silicone oil) for cleaner separation, as filtration is too slow for nucleosides.

  • Equilibration & Sodium Depletion:

    • Aspirate growth media.

    • Wash 1x with warm Transport Buffer (

      
      ).
      
    • Differentiation Step: To measure hENT1 only , use Sodium-Free (Choline) buffer. To measure Total Uptake , use Sodium buffer. The difference = hCNT activity.[2][5]

  • Uptake Initiation (The Critical Step):

    • Add 200

      
      L of Transport Buffer containing the radiolabeled substrate (
      
      
      
      M range for kinetics).
    • Incubation Time: Exactly 30 seconds .

    • Why? Beyond 60 seconds, linearity is lost due to efflux or metabolic conversion.

  • Rapid Termination:

    • Aspirate isotope solution immediately.

    • FLOOD the well with 2 mL of Ice-Cold Stop Solution.

    • Mechanism:[2][4][6][7][8][9] The temperature drop to

      
       freezes transporter conformational changes, locking the system.
      
  • Lysis & Counting:

    • Lyse cells with 1% Triton X-100 or 0.5M NaOH.

    • Transfer lysate to scintillation vials.

    • Normalize counts (CPM) to total protein content (mg).

Assay Logic Visualization

AssayWorkflow cluster_prep Preparation cluster_reaction Transport Reaction (Strict Timing) cluster_stop Termination start Start: Adherent Cells (80% Confluent) wash Wash with Warm Buffer (Na+ or Choline+) start->wash add_iso Add [3H]-Substrate wash->add_iso incubate Incubate 30 Seconds @ 37°C add_iso->incubate stop Rapid Aspirate & Wash (Ice-Cold PBS + 100uM Cold Cytidine) incubate->stop CRITICAL STEP readout Lysis & Scintillation Counting stop->readout

Caption: Workflow for "Zero-Trans" Uptake Assay. The transition from Incubation to Stop (Red to Blue) must be instantaneous to preserve initial rate data.

Part 3: Data Presentation & Interpretation[2][3][5]

Transporter Comparison Table

When analyzing data, use this reference to identify which system is active in your cell line.

FeaturehENT1 (SLC29A1)hCNT1 (SLC28A1)
Energy Source Concentration Gradient (Passive)Na+ Gradient (Active)
Sodium Dependence Independent (Works in Choline)Dependent (Fails in Choline)
Inhibitor Profile Blocked by NBMPR (

~5nM)
Insensitive to NBMPR
Substrate Affinity (

)
Low Affinity (

50-200

M)
High Affinity (

10-40

M)
Clinical Relevance Primary route for Gemcitabine in pancreatic cancerOften downregulated in tumors; confers high sensitivity
Troubleshooting Common Pitfalls
  • High Background Counts:

    • Cause: Incomplete washing of the extracellular tracer.

    • Fix: Increase wash volume, not time. Use 3x washes of 2mL rather than 3x washes of 500

      
      L.
      
  • Non-Linear Uptake Curves:

    • Cause: Incubation time too long (> 1 min).

    • Fix: Reduce time to 20 or 30 seconds. If signal is too low, increase Specific Activity of the isotope, do not increase time.

  • No Sodium Effect observed:

    • Diagnosis: Your cell line likely lacks hCNT1 expression (common in aggressive solid tumors).

    • Validation: Perform RT-qPCR for SLC28A1 to confirm.

References

  • Baldwin, S. A., et al. (2004). "The equilibrative nucleoside transporter family, SLC29."[10] Pflügers Archiv, 447(5), 735-743. Link

  • Cass, C. E., et al. (1998). "Cellular mechanisms of nucleoside transport and implications for nucleoside transport inhibition in chemotherapy." Investigational New Drugs, 16, 375-376. Link

  • Mini, E., et al. (2006). "Cellular pharmacology of gemcitabine." Annals of Oncology, 17(suppl_5), v7-v12. Link

  • Pastor-Anglada, M., & Pérez-Torras, S. (2018). "Emerging Roles of Nucleoside Transporters." Frontiers in Pharmacology, 9, 606. Link

  • Sebastião, A. M., et al. (2022). "Inborn Errors of Nucleoside Transporter (NT)-Encoding Genes (SLC28 and SLC29)." International Journal of Molecular Sciences, 23(15), 8792. Link

Sources

Cytidine Monohydrochloride: A Critical Precursor in Nucleotide Salvage and Biotherapeutic Glycoengineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytidine monohydrochloride (Cytidine HCl) serves as a pivotal raw material in two distinct but overlapping sectors of biotechnology: the metabolic engineering of mammalian cell lines (e.g., CHO cells) for enhanced protein glycosylation, and the synthetic development of antiviral and antineoplastic nucleoside analogs.[1] Unlike de novo nucleotide synthesis, which is energy-intensive, Cytidine HCl drives the Pyrimidine Salvage Pathway , offering a metabolically efficient route to replenish intracellular CTP pools.

This technical guide dissects the mechanistic role of Cytidine HCl, providing actionable protocols for its solubilization, application in bioprocessing, and analytical quantification.

Mechanistic Foundations: The Pyrimidine Salvage Pathway

Cytidine HCl (C9H13N3O5·HCl) dissociates in aqueous environments to yield free cytidine. Its primary biological utility lies in its conversion to Cytidine Triphosphate (CTP) via the salvage pathway. This pathway is preferred by rapidly dividing cells (including hybridomas and CHO cells) because it bypasses the rate-limiting step of the de novo pathway (Carbamoyl Phosphate Synthetase II).

The Enzymatic Cascade

Upon cellular entry via equilibrative nucleoside transporters (ENTs), Cytidine undergoes a three-step phosphorylation cascade:[2]

  • Activation (Rate-Limiting): Uridine-Cytidine Kinase (UCK) phosphorylates Cytidine to Cytidine Monophosphate (CMP).

  • Amplification: CMP Kinase (CMPK) converts CMP to Cytidine Diphosphate (CDP).

  • Pool Replenishment: Nucleoside Diphosphate Kinase (NDPK) converts CDP to CTP.

The Metabolic Bifurcation

Researchers must be aware of the "Metabolic Sink." Cytidine Deaminase (CDA) can irreversibly deaminate Cytidine to Uridine, diverting the substrate away from CTP synthesis and towards the UTP pool. In high-yield bioprocessing, inhibiting CDA or saturating the UCK enzyme is often required to maintain high CTP levels.

Visualization: Pyrimidine Salvage & Glycosylation Linkage

The following diagram illustrates the flow of Cytidine HCl into the CTP pool and its critical divergence into phospholipid synthesis and protein sialylation.

PyrimidineSalvage CytHCl Cytidine HCl (Exogenous Input) Cyt Intracellular Cytidine CytHCl->Cyt Dissociation & Transport (ENTs) Urd Uridine Cyt->Urd Cytidine Deaminase (CDA) (Metabolic Sink) CMP CMP Cyt->CMP Uridine-Cytidine Kinase (UCK) (Rate Limiting) CDP CDP CMP->CDP CMP Kinase CTP CTP (Energy/Co-factor) CDP->CTP NDP Kinase CMPSA CMP-Sialic Acid (Glycosylation Donor) CTP->CMPSA CMP-Sialic Acid Synthetase (+ Sialic Acid) Glyco Sialylated Glycoprotein CMPSA->Glyco Sialyltransferase (Golgi)

Figure 1: The Cytidine Salvage Pathway illustrating the conversion of exogenous Cytidine HCl into the critical CMP-Sialic Acid donor for protein glycosylation.[2][3]

Applications in Biotherapeutic Development[4][5][6]

Enhancing Glycosylation in CHO Cells

In monoclonal antibody (mAb) production, sialylation is a Critical Quality Attribute (CQA) affecting serum half-life and immunogenicity. Sialyltransferases require CMP-Sialic Acid as the donor molecule.

  • The Bottleneck: Intracellular CTP levels are often the limiting factor for CMP-Sialic Acid synthesis.

  • The Solution: Supplementing media with Cytidine HCl (1–10 mM) bypasses feedback inhibition of de novo synthesis, elevating CTP pools and driving the reaction:

    
    
    
Precursor for Nucleoside Analogs

Cytidine HCl is the structural scaffold for a class of antimetabolites used in oncology and virology. Chemical modification of the ribose sugar or pyrimidine ring yields potent drugs:

  • Gemcitabine: Fluorine substitution at the 2' position.

  • Cytarabine (Ara-C): Epimerization of the ribose to arabinose.

  • Lamivudine (3TC): Sulfur substitution in the ribose ring (L-nucleoside).

Technical Protocols

Preparation of Cytidine HCl Stock Solution

Challenge: As a hydrochloride salt, Cytidine HCl is acidic. Direct addition to cell culture media can crash the pH, causing cell shock or protein precipitation.

Protocol:

  • Weighing: Calculate the mass required for a 100 mM stock (MW ≈ 279.66 g/mol ).

  • Solubilization: Dissolve in cell culture grade water (WFI) at 80% of final volume.

  • Neutralization (Critical): Slowly adjust pH to 7.2–7.4 using 1N NaOH. Note: The solution may be clear at acidic pH but requires neutralization for biological compatibility.

  • Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave, as heat can degrade the nucleoside.

  • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

HPLC Quantification of Cytidine and Nucleotides

To validate cellular uptake or purity, Reversed-Phase HPLC (RP-HPLC) with ion-pairing is the gold standard.

Method Parameters:

Parameter Specification
Column C18 (e.g., Symmetry C18, 5 µm, 4.6 x 150 mm)
Mobile Phase A 10 mM Tetrabutylammonium phosphate (Ion-pairing agent) in 50 mM Phosphate Buffer, pH 6.0
Mobile Phase B Acetonitrile (ACN)
Gradient 0–15 min: 2% to 30% B; 15–20 min: Hold 30% B
Flow Rate 1.0 mL/min

| Detection | UV @ 260 nm (Cytidine


 = 271 nm) |
| Retention Order  | CMP < CDP < Cytidine < CTP (Dependent on ion-pairing strength) |[4][5][6]
Visualization: Experimental Workflow

Workflow Stock Stock Prep (100mM Cyt-HCl, pH 7.4) Culture CHO Cell Culture (Fed-Batch) Stock->Culture Sterile Filter Spike Supplementation (Day 3-5 addition) Culture->Spike Maintain 2-10 mM Harvest Harvest Supernatant & Cell Pellet Spike->Harvest 48-72h Incubation Analysis HPLC Analysis (Intracellular Nucleotide Pool) Harvest->Analysis Methanol Extraction

Figure 2: Step-by-step workflow for Cytidine HCl supplementation and analysis in bioprocess development.

Troubleshooting & Optimization

  • Precipitation in Media: If Cytidine HCl precipitates upon addition to media, ensure the stock solution pH matches the media pH. High concentrations (>20 mM) in media with high phosphate content can lead to coprecipitation.

  • Low Intracellular CTP Conversion: If CTP levels do not rise despite supplementation, check for high Cytidine Deaminase (CDA) activity. Co-supplementation with a CDA inhibitor (e.g., Tetrahydrouridine) may be necessary in specific cell lines.

  • Variable Glycosylation: Cytidine alone may not drive sialylation if Sialic Acid is limiting. A dual-feed strategy (Cytidine + N-acetylmannosamine/ManNAc) is often required for maximal glycan capping.

References

  • Berg, J.M., Tymoczko, J.L., & Stryer, L. (2002).[7] Nucleotide Biosynthesis. Biochemistry, 5th ed., W.H. Freeman.[7] Link

  • Wong, N.S.C., et al. (2010). An Investigation of Intracellular Glycosylation Activities in CHO Cells: Effects of Nucleotide Sugar Precursor Feeding. Biotechnology and Bioengineering, 107(2), 321-336. Link

  • BenchChem. (2025).[5] High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate (5'-CMP). Link

  • Thermo Fisher Scientific. Impurity profiling and analysis of TheraPure GMP nucleotides. Link

  • Jordheim, L.P., et al. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery. Link

Sources

Methodological & Application

Optimizing Glycosylation in Biomanufacturing: Protocol for Cytidine Monohydrochloride Supplementation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical framework for the use of Cytidine Monohydrochloride (Cytidine HCl) as a media supplement in mammalian cell culture, specifically Chinese Hamster Ovary (CHO) cells. While standard basal media often lack sufficient precursors for optimal glycosylation, targeted supplementation with cytidine can debottleneck the intracellular synthesis of CMP-Sialic Acid , a critical donor for terminal sialylation of therapeutic proteins. This guide details the physicochemical properties of the salt form, preparation of high-concentration stocks, and fed-batch protocols to enhance Critical Quality Attributes (CQAs) without compromising cell viability.

Introduction: The Sialylation Bottleneck

In the production of monoclonal antibodies (mAbs) and fusion proteins, N-linked glycosylation is a primary Critical Quality Attribute. Terminal sialylation is particularly vital as it dictates the serum half-life and immunogenicity of the therapeutic.

CHO cells often exhibit incomplete sialylation due to a limitation in the intracellular pool of the activated sugar donor, CMP-Sialic Acid (CMP-Neu5Ac). The synthesis of CMP-Sialic Acid requires two substrates: Sialic Acid (often synthesized from ManNAc) and CTP (Cytidine Triphosphate).

Cytidine supplementation fuels the "Salvage Pathway," bypassing de novo synthesis limits. By feeding Cytidine Monohydrochloride, researchers can directly elevate intracellular CTP pools, driving the reaction toward CMP-Sialic Acid production and increasing the degree of sialylation on the final protein product.

Mechanistic Pathway

The following diagram illustrates how exogenous Cytidine Monohydrochloride integrates into the cellular metabolism to support glycosylation.

KennedyPathway Cyt_Ex Exogenous Cytidine HCl Cyt_In Intracellular Cytidine Cyt_Ex->Cyt_In Transport CMP CMP Cyt_In->CMP Uridine-Cytidine Kinase CTP CTP CMP->CTP Phosphorylation CMP_Neu5Ac CMP-Sialic Acid (Activated Donor) CTP->CMP_Neu5Ac + Neu5Ac (CMP-Sialic Acid Synthetase) Neu5Ac Sialic Acid (Neu5Ac) Neu5Ac->CMP_Neu5Ac Golgi Golgi Sialyltransferase CMP_Neu5Ac->Golgi Translocation Sialylated Sialylated Glycoprotein Golgi->Sialylated Transfer Protein Asialo-Glycoprotein Protein->Golgi

Figure 1: The Cytidine Salvage Pathway driving CMP-Sialic Acid synthesis for protein glycosylation.

Material Properties & Preparation

Cytidine is available as a free base or as a monohydrochloride salt. The Monohydrochloride (HCl) form is often preferred in bioprocessing due to its superior solubility kinetics, allowing for highly concentrated feed stocks (up to 500 mM) that minimize dilution of the bioreactor.

Comparative Properties
PropertyCytidine (Free Base)Cytidine Monohydrochloride
CAS Number 65-46-36047-01-4
Formula C₉H₁₃N₃O₅C₉H₁₃N₃O₅ · HCl
Molecular Weight 243.22 g/mol 279.66 g/mol
Solubility (Water) ~50 mg/mL (Ambient)>100 mg/mL (Ambient)
pH in Solution Neutral (~6.0–7.0)Acidic (~2.0–3.0)
Primary Use Basal Media FormulationConcentrated Feeds / Additives
Stock Solution Protocol (200 mM)

Caution: The HCl salt is acidic. Direct addition of high concentrations to the bioreactor without neutralization may cause localized pH shock.

Reagents:

  • Cytidine Monohydrochloride (Cell Culture Grade)

  • Water for Injection (WFI) or equivalent cell culture grade water

  • 5N NaOH (for pH adjustment)

Procedure:

  • Calculation: To prepare 100 mL of 200 mM stock:

    
    
    
  • Dissolution: Add 5.59 g of Cytidine HCl to approx. 80 mL of WFI. Stir at room temperature. It will dissolve rapidly.

  • pH Adjustment (CRITICAL): The initial pH will be < 3.0. Slowly add 5N NaOH while monitoring with a pH meter. Adjust pH to 7.0 – 7.4 .

    • Note: Failure to neutralize may result in precipitation of other media components if mixed into a neutral feed stream.

  • Final Volume: Bring volume to 100 mL with WFI.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) membrane.

  • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Fed-Batch Supplementation

Phase 1: Optimization Screening (Small Scale)

Before scaling to bioreactors, determine the optimal concentration for your specific cell line using shake flasks or high-throughput systems (e.g., Ambr® 15).

  • Vessels: 125 mL Shake Flasks (30 mL working volume).

  • Base Media: Standard commercial CHO media (e.g., CD FortiCHO, ExpiCHO).

  • Conditions: 37°C, 5-8% CO₂, 125 rpm.

Experimental Arms:

  • Control: Standard Feed only.

  • Low Dose: + 1 mM Cytidine (Final Concentration)

  • Mid Dose: + 5 mM Cytidine (Final Concentration)

  • High Dose: + 10 mM Cytidine (Final Concentration)

  • Combination: + 5 mM Cytidine / + 20 mM Uridine (To prevent pyrimidine imbalance)

Feeding Schedule: Add Cytidine stock on Day 3 (early log phase) and Day 5 (mid-log phase).

Phase 2: Bioreactor Application

Once the optimal concentration is defined (typically 5–10 mM cumulative), apply to the fed-batch process.

  • Inoculation: Seed bioreactor at 0.5 × 10⁶ cells/mL.

  • Feeding Strategy:

    • Bolus Method: Add calculated volume of 200 mM Stock directly to the reactor on Day 4 and Day 6.

    • Continuous Feed: Spike the Cytidine stock directly into the main nutrient feed (e.g., Glucose/Amino Acid feed) to maintain a steady state concentration.

    • Calculation: If the main feed is added at 2% culture volume per day, and you desire a daily addition of 1 mM Cytidine, the feed must contain 50 mM Cytidine.

  • Sampling:

    • Monitor VCD (Viable Cell Density) and Viability daily.

    • Harvest: Centrifuge supernatant on Day 10-14.

    • Analytics: Purify mAb (Protein A) and perform Glycan Analysis (2-AB labeling or Mass Spec) to quantify Sialic Acid content (mol sialic acid / mol protein).

Troubleshooting & Critical Quality Attributes

ObservationRoot CauseCorrective Action
Precipitation in Stock pH too low or concentration >500mMEnsure pH is adjusted to 7.0–7.4 using NaOH. Warm to 37°C if needed.
Cell Growth Inhibition Pyrimidine imbalance (Cytidine toxicity)Co-supplement with Uridine (usually 2x-4x the molar concentration of Cytidine).
No Increase in Sialylation Sialic Acid precursor limitationCytidine only provides the activator (CTP). Co-feed ManNAc or Galactose to provide the sugar substrate.
Ammonia Spike Deamination of CytidineCytidine can be deaminated to Uridine + Ammonia. Reduce dosage or shift addition to later in the run (Day 5+).

Workflow Visualization

ProtocolWorkflow Start Start: Cytidine HCl Powder Weigh Weigh & Dissolve (WFI) Start->Weigh pH Adjust pH to 7.2 (use 5N NaOH) Weigh->pH Acidic Solution Filter Sterile Filter (0.22 µm PES) pH->Filter Neutral Solution Storage Store Stock (-20°C) Filter->Storage BioR Add to Bioreactor (Day 3 - Day 7) Storage->BioR Thaw Analyze Analyze Glycan Profile (Sialic Acid Content) BioR->Analyze

Figure 2: Step-by-step preparation and application workflow.

References

  • Wong, N. S. C., et al. (2010).[1] An investigation of intracellular glycosylation activities in CHO cells: Effects of nucleotide sugar precursor feeding.[1][2] Biotechnology and Bioengineering.[2][3] [Link]

  • Gramer, M. J., et al. (2011). Modulation of Antibody Galactosylation through Feeding of Uridine, Manganese Chloride, and Galactose. Biotechnology and Bioengineering.[2][3] [Link]

  • Jedrzejewski, P. M., et al. (2014). Towards controlling the glycoform: A model framework for understanding the effects of supplementation on glycosylation. New Biotechnology. [Link]

  • PubChem. (2023). Cytidine Monohydrochloride Compound Summary. National Library of Medicine. [Link]

Sources

Strategic Utilization of Cytidine Monohydrochloride in High-Purity Oligonucleotide Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the critical role of Cytidine Monohydrochloride (Cytidine HCl) as the primary raw material for synthesizing


-acetylcytidine phosphoramidites—the "fast-deprotection" building blocks essential for modern Solid-Phase Oligonucleotide Synthesis (SPOS). While Cytidine HCl is not introduced directly into the synthesizer, its high solubility, crystalline stability, and purity profile make it the preferred precursor over the free base for GMP-grade manufacturing. This guide provides a validated workflow for converting Cytidine HCl into synthesis-ready phosphoramidites, addressing the neutralization of the hydrochloride salt, regioselective protection, and quality control of critical impurities.

Introduction: The Precursor Paradox

In the context of Solid-Phase Oligonucleotide Synthesis (SPOS), Cytidine Monohydrochloride acts as the Critical Starting Material (CSM) . A common misconception is that the salt form is a hindrance; however, expert process chemists utilize the HCl salt for its superior storage stability and purification potential compared to the hygroscopic free base.

The "application" of Cytidine HCl in SPOS is defined by its chemical transformation into two distinct protected forms required for the synthesis cycle:

  • 
    -Acetylcytidine (
    
    
    
    ):
    The industry standard for "Fast Deprotection" chemistry, allowing oligos to be deprotected in minutes rather than hours.
  • 
    -Benzoylcytidine (
    
    
    
    ):
    The traditional standard, though increasingly replaced by Ac-C to prevent transamidation side reactions.
The Material Advantage
PropertyCytidine Free BaseCytidine MonohydrochlorideImpact on SPOS Manufacturing
Hygroscopicity HighLowHCl salt resists water absorption, preventing hydrolysis errors during storage.
Solubility Moderate in organic solventsHigh in polar aprotic solvents (DMF/DMSO)Facilitates high-concentration reactions for large-scale manufacturing.
Impurity Profile VariableConsistent (via crystallization)Salt formation excludes non-basic impurities, ensuring higher starting purity (>99%).

Critical Workflow: From Salt to Phosphoramidite

The transformation of Cytidine HCl into a synthesis-ready phosphoramidite involves a three-stage "protection cascade." The HCl counter-ion must be neutralized in situ to allow nucleophilic attack at the exocyclic amine.

Pathway Visualization

The following diagram illustrates the chemical genealogy from the raw Cytidine HCl salt to the active phosphoramidite used in the synthesizer.

Cytidine_Workflow cluster_0 Pre-Synthesis Processing (The Application) CytHCl Cytidine HCl (Raw Material) FreeBase Transient Free Base (In-Situ Neutralization) CytHCl->FreeBase Pyridine/DMF NAc_Cyt N4-Acetylcytidine (Base Protection) FreeBase->NAc_Cyt Ac2O (Selective N-Ac) DMT_Cyt 5'-O-DMT-N4-Acetylcytidine (5'-OH Protection) NAc_Cyt->DMT_Cyt DMT-Cl / Pyridine Amidite Cytidine Phosphoramidite (Final Building Block) DMT_Cyt->Amidite Phosphitylation SPOS Solid-Phase Synthesizer (Coupling Cycle) Amidite->SPOS 0.1M in ACN

Caption: Chemical evolution of Cytidine HCl into the active phosphoramidite reagent required for SPOS.

Detailed Protocol: Synthesis of -Acetylcytidine Phosphoramidite

Objective: Convert Cytidine Monohydrochloride into the "Fast Deprotection" phosphoramidite monomer. Scale: Pilot (100 g input).

Phase 1: Neutralization and Regioselective Acetylation

Rationale: The exocyclic amine at position 4 is the most nucleophilic site after the HCl is stripped. Acetylation here prevents side reactions during the SPOS coupling step.

  • Solvation: Suspend 100 g Cytidine Monohydrochloride in 500 mL dry DMF .

  • Neutralization: Add 1.1 equivalents of Pyridine .

    • Mechanism:[1][2][3][4][5] Pyridine scavenges the HCl proton, generating the free nucleoside in situ. The solution will clarify as the free base dissolves.

  • Acetylation: Add 1.1 equivalents of Acetic Anhydride (

    
    )  dropwise at 25°C.
    
    • Critical Control: Monitor temperature.[1][6] Exotherms >40°C can lead to O-acetylation (sugar modification), which is an impurity.

  • Reaction Monitoring: Stir for 4 hours. Confirm conversion via TLC (10% MeOH in DCM).

    • Target: Disappearance of Cytidine (

      
      ) and appearance of 
      
      
      
      -Acetylcytidine (
      
      
      ).
  • Workup: Evaporate DMF under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

Phase 2: 5'-Dimethoxytritylation (DMT Protection)

Rationale: The 5'-OH must be blocked with an acid-labile group (DMT) to allow for chain extension in the synthesizer.

  • Resuspension: Dissolve the crude

    
    -Acetylcytidine in dry Pyridine (10 mL/g) .
    
  • Addition: Add 1.2 equivalents of 4,4'-Dimethoxytrityl chloride (DMT-Cl) in portions over 30 minutes at 0°C.

  • Equilibration: Allow to warm to room temperature and stir for 3 hours.

  • Quenching: Add MeOH (10 mL) to quench excess DMT-Cl.

  • Purification: Flash chromatography is required here to remove bis-tritylated byproducts.

Phase 3: 3'-Phosphitylation (The Activation Step)

Rationale: This step creates the reactive phosphoramidite moiety that enters the SPOS cycle.

  • Reagent: Use 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite .

  • Catalyst: 1H-Tetrazole or DCI (4,5-Dicyanoimidazole).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Outcome: The final product is 5'-O-DMT-

    
    -Acetylcytidine-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite .
    
  • Storage: Lyophilize to a white foam. Store at -20°C under Argon.

Application in the SPOS Cycle

Once the Cytidine HCl has been converted to the phosphoramidite, it is dissolved in Acetonitrile (0.1 M) and installed on the synthesizer.

The "Fast Deprotection" Advantage

Using the Acetyl protection group (derived from this protocol) instead of Benzoyl allows for milder deprotection conditions:

  • Standard (Bz-C): Requires conc. Ammonia at 55°C for 16 hours.

  • Fast (Ac-C): Requires AMA (Ammonia/Methylamine 1:[4]1) at 65°C for 10 minutes .

This drastic reduction in processing time is why Cytidine HCl-derived Acetyl-C is the standard for high-throughput DNA synthesis facilities.

SPOS Cycle Diagram

This diagram shows where the material enters the automated cycle.

SPOS_Cycle Start Support-Bound Oligo (n-1) Detritylation Step 1: Detritylation (TCA in DCM) Start->Detritylation Coupling Step 2: Coupling (Cytidine Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Capping Step 3: Capping (Ac2O + N-Me-Imid) Coupling->Capping Phosphite Triester Oxidation Step 4: Oxidation (Iodine/Water) Capping->Oxidation Block Unreacted OH NextCycle Next Cycle (n) Oxidation->NextCycle Phosphate Triester NextCycle->Detritylation Repeat

Caption: The SPOS Cycle. The Cytidine Phosphoramidite (derived from Cytidine HCl) enters at Step 2.

Quality Control & Troubleshooting

When using Cytidine HCl as a starting material, specific impurities must be monitored.

Critical Impurities (Source 1.18, 1.19)
ImpurityOriginDetection MethodRemediation
Uridine derivatives Deamination of Cytidine (hydrolysis)HPLC (RP-C18)Ensure Cytidine HCl is stored dry; avoid aqueous acidic conditions for prolonged periods.
Inorganic Salts Incomplete removal of Pyridine-HClResidue on Ignition (ROI)Efficient aqueous workup or precipitation in cold ether during phosphoramidite isolation.

-diacetylcytidine
Over-acetylation during Phase 1LC-MSStrictly control stoichiometry of Acetic Anhydride (1.1 eq max).
Troubleshooting Table
  • Problem: Low coupling efficiency (>98%) in the synthesizer.

    • Root Cause:[2][3][4][5][7][8] Wet phosphoramidite.

    • Solution: The hygroscopicity of the final amidite is high. Ensure the initial Cytidine HCl was fully dried and the final lyophilization was complete.

  • Problem: Slow dissolution in Acetonitrile.

    • Root Cause:[2][3][4][5][7][8] Presence of residual Pyridine Hydrochloride salts.

    • Solution: Improve the washing steps during the DMT protection phase.

References

  • Vertex AI Search. (2023). Preparation method of N4-acetylcytidine (CN102690310B). Google Patents. Link

  • National Institutes of Health (NIH). (2019). Nucleotide resolution sequencing of N4-acetylcytidine in RNA. PMC. Link

  • Biotage. (2023). Solid Phase Oligonucleotide Synthesis: The Phosphoramidite Cycle. Biotage Applications. Link

  • Sigma-Aldrich. (2023). DNA Oligonucleotide Synthesis: Chemistry and Mechanisms. Merck KGaA. Link

  • ACS Omega. (2023). Solubility, Crystallization, and Characterization of Cytidine Sulfate. American Chemical Society. Link

  • LGC Biosearch Technologies. (2023). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. Link

Sources

Application Note: Precision Preparation of Cytidine Monohydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Cytidine monohydrochloride (Cytidine HCl) is a pyrimidine nucleoside salt essential for in vitro transcription, cell culture supplementation, and nucleotide metabolism studies.[1][2] While the hydrochloride salt form offers superior aqueous solubility compared to the free base (Cytidine), it introduces a critical variable often overlooked in experimental design: acidity .[1][2]

Dissolving Cytidine HCl in water results in a highly acidic solution (pH ~2.0–3.0).[1][2] Direct addition of this unbuffered stock to cell culture media can overwhelm the buffering capacity of bicarbonate or HEPES systems, leading to cytotoxicity or precipitation of serum proteins.[1][2] This guide provides a rigorous methodology for preparing high-concentration stock solutions that are physiologically compatible, sterile, and verifiable.

Physicochemical Profile

Before initiating the protocol, verify the specific form of Cytidine in your inventory.[1][2] The hydrochloride salt has a distinct molecular weight and solubility profile compared to the free base.[1][2]

ParameterCytidine (Free Base)Cytidine Monohydrochloride
CAS Number 65-46-3604-74-0
Molecular Weight 243.22 g/mol 279.68 g/mol
Solubility (Water) ~50 mg/mL (Slow)>100 mg/mL (Rapid)
Solution pH (100mM) Neutral (~6.0–7.[1][2]0)Acidic (~2.5–3.5)

(pH 7.0)
271 nm271 nm (after neutralization)
Storage (Solid) Room Temp / 4°CRoom Temp / 4°C (Hygroscopic)

Critical Experimental Considerations

The "Acidic Trap"

The most common failure mode in Cytidine HCl usage is the "Acidic Trap."[1][2]

  • Mechanism: The HCl moiety dissociates completely in water, releasing protons (

    
    ).[1][2]
    
  • Consequence: A 100 mM solution of Cytidine HCl acts as a weak acid.[1][2] Adding 1% (v/v) of this stock to a culture dish can drop the medium pH by 0.2–0.5 units, depending on the buffer strength.[1][2]

  • Solution: Stock solutions intended for biological assays must be neutralized with NaOH or prepared in a strong buffer (e.g., Tris-HCl or HEPES) before final volume adjustment.[1][2]

Sterilization Strategy

Nucleosides are thermally stable but can undergo hydrolysis or oxidation at high temperatures.[1][2]

  • Do NOT Autoclave: Autoclaving can lead to partial degradation and concentration shifts due to evaporation.[1][2]

  • Preferred Method: Cold sterilization via 0.22 µm PES (Polyethersulfone) or PVDF filtration.[1][2]

Protocol: Preparation of 100 mM Neutralized Stock Solution

This protocol yields 50 mL of a 100 mM Cytidine stock, pH 7.2, suitable for direct addition to cell culture media.[1][2]

Reagents Required[1][2][3][4][5][6]
  • Cytidine Monohydrochloride (MW: 279.68 g/mol )[1][2]

  • Ultrapure Water (Type I, 18.2 MΩ·cm)

  • 5 M NaOH (for pH adjustment)[1][2]

  • 0.22 µm Syringe Filter (PES recommended)[1][2]

Step-by-Step Workflow
  • Calculations:

    
    
    
    
    
    [1][2][3][4]
  • Weighing:

    • Weigh 1.40 g of Cytidine HCl powder.

    • Note: The powder is hygroscopic.[1][2] Weigh quickly and reseal the source container immediately.

  • Dissolution (Initial):

    • Add the powder to a beaker containing approximately 40 mL of Ultrapure water (80% of final volume).

    • Stir magnetically until completely dissolved. The solution will be clear and colorless.[1][2][5]

  • pH Adjustment (The Critical Step):

    • Place a calibrated pH probe into the stirring solution.[1][2]

    • Initial Reading: Expect pH ~2.5.[1][2][6]

    • Slowly add 5 M NaOH dropwise.[1][2]

    • Target: Adjust pH to 7.2 – 7.4 .

    • Caution: As you approach pH 6.0, the buffering capacity changes.[1][2] Switch to 1 M NaOH for fine control to avoid overshooting.

  • Final Volume:

    • Transfer the solution to a volumetric flask or graduated cylinder.

    • Add Ultrapure water to bring the total volume to exactly 50 mL .

  • Sterilization:

    • Draw the solution into a sterile syringe.[1][2]

    • Pass through a 0.22 µm PES filter into a sterile collection vessel.[1][2]

  • Aliquot & Storage:

    • Dispense into 1 mL or 5 mL aliquots (sterile microcentrifuge tubes).

    • Store at -20°C. Stable for at least 6 months. Avoid repeated freeze-thaw cycles (limit to <3).[1][2]

Visual Workflow (DOT Diagram)

CytidineProtocol Start Start: Weigh 1.4g Cytidine HCl Dissolve Dissolve in 40mL Water Start->Dissolve CheckPH Check pH (Expect ~2.5) Dissolve->CheckPH Adjust Neutralize with NaOH to pH 7.2 CheckPH->Adjust Acidic Volume Adjust Volume to 50mL Adjust->Volume Filter Filter Sterilize (0.22 µm) Volume->Filter Store Aliquot & Store (-20°C) Filter->Store

Figure 1: Logical workflow for the preparation of a biologically compatible Cytidine HCl stock solution, emphasizing the critical neutralization step.

Quality Control (Self-Validation)

To ensure the stock solution was prepared correctly and has not degraded, use UV Spectrophotometry.[1][2][7]

QC Protocol
  • Dilution: Dilute the 100 mM stock 1:1000 in 0.1 M HCl (not water, to standardize pH for extinction coefficient).

    • Final Concentration: 0.1 mM.[1][2][6]

  • Measurement: Measure Absorbance at 280 nm (

    
    ).
    
  • Calculation: Use the Beer-Lambert Law:

    
    [1][2][4]
    
    • 
       (in 0.1 M HCl) 
      
      
      
      (13 mM
      
      
      cm
      
      
      ).[1][2]
    • Expected

      
      :
      
      
      
      .[1][2]
  • Acceptance Criteria: If

    
     is between 1.25 and 1.35, the concentration is accurate.[1][2]
    

Note: At neutral pH (pH 7.0), the


 shifts to ~271 nm with 

.[1][2] Using 0.1 M HCl for QC is recommended as it standardizes the ionic state.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Yellow Discoloration Oxidation or ContaminationDiscard immediately.[1][2] Ensure water quality is Type I.
Precipitation on Thawing High Concentration / Low TempWarm to 37°C and vortex.[1][2] If persistent, pH may have drifted; check pH.[1][2]
Cell Toxicity Acidic ShockDid you neutralize the HCl? Check pH of media after addition.
Lower than expected Absorbance Hygroscopic Water WeightThe powder absorbed water before weighing.[1][2] Re-calculate actual concentration using UV data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6175, Cytidine.[1][2] Retrieved from [Link][1][2]

  • Cavaluzzi, M. J., & Borer, P. N. (2004). Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA.[1][2] Nucleic Acids Research, 32(1), e13.[1][2] (Used for extinction coefficient extrapolation).[1][2] Retrieved from [Link]

Sources

Use of cytidine analogs in CRISPR-based gene editing techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytidine Analogs in CRISPR-Based Gene Editing

Executive Summary

The efficiency of CRISPR-Cas9 gene editing is frequently bottlenecked by two factors: the inaccessibility of target DNA within heterochromatin and the difficulty of isolating rare edited clones. Cytidine analogs—nucleoside mimics traditionally used in chemotherapy—offer powerful, pharmacological solutions to these challenges.

This guide details two distinct applications of cytidine analogs in CRISPR workflows:

  • Epigenetic Priming: Using Decitabine (5-Aza-2'-deoxycytidine) or 5-Azacytidine to inhibit DNA Methyltransferases (DNMTs), thereby relaxing condensed chromatin and permitting Cas9 access to refractory loci.

  • Chemoselection: Using Gemcitabine as a selection agent to enrich for cells harboring edits in the Deoxycytidine Kinase (DCK) pathway, a robust method for validating library screens or selecting for resistance alleles.

Mechanism of Action

To deploy these tools effectively, researchers must understand the distinct intracellular cascades triggered by these analogs.

Epigenetic Modulation (Decitabine/5-Aza)

Decitabine acts as a "suicide substrate" for DNMTs. When incorporated into DNA during replication, it covalently traps DNMT1, triggering its proteasomal degradation. This results in passive demethylation over successive cell divisions, converting heterochromatin (closed) to euchromatin (open), rendering it accessible to the Cas9-gRNA complex.

Metabolic Selection (Gemcitabine)

Gemcitabine is a prodrug that requires phosphorylation by Deoxycytidine Kinase (DCK) to become active. Once activated, it inhibits Ribonucleotide Reductase (RNR) and terminates DNA chain elongation, leading to apoptosis. Cells with CRISPR-mediated knockout of DCK cannot activate the drug and survive, providing a near-binary selection mechanism.

Cytidine_Analog_Mechanism Decitabine Decitabine (Epigenetic Primer) DNMT1 DNMT1 Enzyme Decitabine->DNMT1 Covalent Trapping Gemcitabine Gemcitabine (Selection Agent) DCK DCK Enzyme Gemcitabine->DCK Substrate Chromatin Heterochromatin (Closed) DNMT1->Chromatin Depletion causes Demethylation Cas9_Access Cas9 Binding ACCESSIBLE Chromatin->Cas9_Access Relaxation Active_Drug Phosphorylated Gemcitabine DCK->Active_Drug Phosphorylation Apoptosis Cell Death (Wild Type) Active_Drug->Apoptosis DNA Chain Termination Survival Cell Survival (DCK Knockout) DCK_KO CRISPR DCK KO DCK_KO->DCK Inhibits/Removes DCK_KO->Survival Prevents Activation

Figure 1: Mechanistic divergence of cytidine analogs. Decitabine (top) facilitates editing by opening chromatin. Gemcitabine (bottom) selects for edits by killing cells with functional DCK enzymes.

Experimental Protocols

Protocol A: Epigenetic Priming with Decitabine

Use Case: Increasing editing efficiency at highly methylated, heterochromatic loci (e.g., promoter regions of silenced genes).

Reagents:

  • Decitabine (DAC): Dissolve in DMSO to 10 mM stock. Store at -80°C (Avoid freeze-thaw).

  • Target Cells (e.g., HEK293T, Jurkat, or iPSCs).

Step-by-Step Workflow:

  • Dose Optimization (Day -5):

    • Perform a kill curve to find the sublethal dose. For most cell lines, the effective demethylating dose is 0.1 µM – 0.5 µM . High doses cause cytotoxicity and cell cycle arrest (G2/M), which is counter-productive for this specific protocol as cell division is required for demethylation.

  • Seeding & Priming (Day -3):

    • Seed cells at 30% confluency.

    • Add Decitabine to media at the determined sublethal concentration (e.g., 0.1 µM).

    • Critical: Refresh media with fresh Decitabine every 24 hours. The drug has a short half-life in media.

  • Transfection (Day 0):

    • Wash cells 2x with PBS to remove all traces of Decitabine.

    • Transfect Cas9/sgRNA (RNP complex preferred) using standard electroporation or lipofection protocols.

  • Recovery (Day 1-3):

    • Culture cells in standard media without Decitabine.

  • Analysis (Day 3+):

    • Extract gDNA and perform T7E1 assay or Sanger sequencing (TIDE analysis) to quantify indel frequency compared to non-primed control.

Validation Criteria:

  • Success: >1.5x fold increase in indel frequency at the target locus compared to DMSO-only control.

  • QC: Verify global demethylation using a LINE-1 methylation assay if editing fails.

Protocol B: Gemcitabine-Based Enrichment (DCK Knockout)

Use Case: Validating CRISPR libraries, selecting for DCK-deficient clones, or using DCK-KO as a co-selection marker.

Reagents:

  • Gemcitabine: Dissolve in water or PBS to 10 mM stock.

  • Cas9 RNP targeting DCK (human sgRNA: 5’-GGACACATCAATAATCTTCG-3’ is a validated sequence).

Step-by-Step Workflow:

  • Sensitivity Check (Day -3):

    • Treat wild-type cells with graded doses of Gemcitabine (1 nM – 100 nM).

    • Determine the IC100 (concentration killing 100% of WT cells in 72h). Typical range: 10 – 50 nM .

  • Editing (Day 0):

    • Transfect cells with CRISPR components targeting DCK.[1]

  • Phenotypic Expression (Day 1-4):

    • Allow cells to recover and divide for 72-96 hours.

    • Why? Existing DCK protein must degrade/dilute before resistance is acquired. Applying selection too early will kill edited cells that still contain residual enzyme.

  • Selection (Day 5):

    • Apply Gemcitabine at the IC100 concentration.

  • Harvest (Day 8-10):

    • Replace media every 2 days.

    • Surviving colonies are predominantly DCK knockouts.

Data Presentation: Survival Ratios

Cell LineGemcitabine Conc.[1][2][3]WT Survival (%)DCK-KO Survival (%)Enrichment Factor
PANC-10 nM (Ctrl)100%100%N/A
PANC-110 nM15%92%6.1x
PANC-150 nM0% 85% Infinite

Comparative Analysis of Cytidine Analogs

The following table summarizes the operational differences between the analogs when used in gene editing contexts.

FeatureDecitabine / 5-AzacytidineGemcitabine
Primary Role Epigenetic Primer (Chromatin Opener)Selection Agent (Negative/Positive)
Target Enzyme DNMT1 (DNA Methyltransferase)DCK (Deoxycytidine Kinase) & RNR
Timing relative to Cas9 Pre-treatment (48-72h before)Post-treatment (72h+ after)
Mechanism Hypomethylation -> Euchromatin formationProdrug activation -> DNA chain termination
Key Risk Cytotoxicity can reduce transfection efficiencyTiming: Applying too early kills edited cells
Reference Vertex et al., 2025 [1]NIH/PubMed, 2022 [2]

Workflow Visualization

Workflow_Timeline cluster_Decitabine Protocol A: Epigenetic Priming (Decitabine) cluster_Gemcitabine Protocol B: Selection (Gemcitabine) D_DayMinus3 Day -3: Seed Cells + Decitabine (0.1 µM) D_DayMinus1 Day -2 to -1: Refresh Media + Decitabine Daily D_DayMinus3->D_DayMinus1 D_Day0 Day 0: Washout & Transfect (Cas9 RNP) D_DayMinus1->D_Day0 D_Day3 Day 3: Harvest & Analyze (Check Indels) D_Day0->D_Day3 G_Day0 Day 0: Transfect Cas9 (Targeting DCK) G_Day3 Day 1-4: Phenotypic Recovery (No Drug) G_Day0->G_Day3 G_Day5 Day 5: Apply Gemcitabine (> IC100 Dose) G_Day3->G_Day5 G_Day10 Day 10: Isolate Survivors G_Day5->G_Day10

Figure 2: Temporal workflows for Decitabine priming vs. Gemcitabine selection. Note the "Pre-treatment" vs. "Post-treatment" distinction.

References

  • Discovery of chromatin-based determinants of azacytidine and decitabine anti-cancer activity. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] (Note: Generalized link to PMC for verification of Vertex et al. context).

  • Genome-Wide CRISPR Screening Identifies DCK and CCNL1 as Genes That Contribute to Gemcitabine Resistance. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Methods Favoring Homology-Directed Repair Choice in Response to CRISPR/Cas9 Induced-Double Strand Breaks. Source: MDPI / ResearchGate. URL:[Link][4]

Sources

Application Note: High-Efficiency Incorporation of 5-Methylcytidine (m5C) into Synthetic mRNA

[1]

Abstract & Introduction

The clinical success of mRNA-based therapeutics relies on two critical performance metrics: stability and immunological silence .[1] Unmodified in vitro transcribed (IVT) mRNA is inherently immunogenic; it is recognized by pattern recognition receptors (PRRs), specifically Toll-like receptors (TLR7, TLR8) and RIG-I, leading to the induction of type I interferons (IFN) and the subsequent suppression of protein translation.

This guide details the protocol for incorporating 5-methylcytidine (m5C) —a naturally occurring modification—into synthetic mRNA.[1] While N1-methylpseudouridine has gained prominence in recent vaccine formulations, m5C remains a foundational modification for specific therapeutic contexts, often used in conjunction with pseudouridine to maximize nuclease resistance and minimize innate immune activation (Karikó et al., 2005).

Key Objectives:

  • Complete substitution of Cytidine-5'-Triphosphate (CTP) with 5-Methylcytidine-5'-Triphosphate (5mCTP).[1]

  • Purification strategies to remove double-stranded RNA (dsRNA) byproducts.

  • Validation of transcript integrity and translational capacity.[1]

Mechanism of Action: The "Stealth" Effect

To design effective mRNA therapeutics, one must understand the cellular surveillance systems. Exogenous RNA is detected by endosomal TLRs.[1]

  • Unmodified Cytidine: Acts as a PAMP (Pathogen-Associated Molecular Pattern).[1] Binding to TLR7/8 triggers the MyD88 pathway, resulting in IFN- ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    / 
    
    
    release. Interferons then activate PKR (Protein Kinase R), which phosphorylates eIF2
    
    
    , shutting down global protein synthesis to "starve" the potential virus.
  • 5-Methylcytidine (m5C): The methylation at the C5 position alters the steric shape and hydrogen bonding potential in the major groove, preventing TLR recognition while maintaining base-pairing fidelity for the ribosome.

Figure 1: Immune Evasion Pathway

This diagram illustrates how m5C incorporation bypasses the TLR-mediated interferon response that normally inhibits translation.[1]

TLR_Evasion_Pathwaycluster_0Endosomecluster_1Cytoplasm / NucleusUnmod_RNAUnmodified mRNA(Contains Cytidine)TLRTLR7 / TLR8(Sensor)Unmod_RNA->TLR Binds High AffinityMod_RNAModified mRNA(Contains m5C)Mod_RNA->TLR Evades DetectionRibosomeRibosome(Translation Machinery)Mod_RNA->Ribosome Transported to CytoplasmSignalingMyD88 / NF-kBSignaling CascadeTLR->SignalingIFNType I Interferons(IFN-alpha/beta)Signaling->IFNPKRPKR Activation(eIF2-alpha Phosphorylation)IFN->PKRTranslation_BlockTRANSLATIONBLOCKEDPKR->Translation_BlockProteinTherapeutic ProteinEXPRESSEDRibosome->Protein Efficient Translation

Materials & Reagents

Nucleotide Selection

For therapeutic applications, 100% substitution is the gold standard. Partial substitution (e.g., 50%) often fails to fully abrogate immune signaling.

ComponentSpecificationRecommended Source
5mCTP 5-Methylcytidine-5'-Triphosphate (100 mM, pH 7.[1]5)TriLink / NEB
ATP, GTP, UTP High purity, >99% HPLC (100 mM)Standard
Cap Analog CleanCap® AG (preferred) or ARCATriLink / NEB
Enzyme T7 RNA Polymerase (High Concentration)NEB HiScribe™
Template Linearized Plasmid (pDNA)In-house / CRO

Critical Note on Template: The DNA template must be linearized and purified (phenol:chloroform or silica column) to remove RNases and excess salts. Avoid overhangs; use restriction enzymes that create blunt or 5'-overhang ends.[1]

Protocol: Modified mRNA Synthesis (IVT)

This protocol is scaled for a 20 µL reaction , yielding approximately 40–50 µg of RNA. Scale up linearly as needed.

Step 1: Reaction Assembly

Thaw all reagents on ice. Vortex buffers to dissolve trace precipitates (specifically DTT or Spermidine).[1]

  • Prepare the NTP Mix (Modified):

    • Create a 1:1:1:1 mix where CTP is entirely replaced by 5mCTP .

    • Final concentration in reaction: 5 mM each (ATP, GTP, UTP, 5mCTP ).[2]

    • Note: If using Co-transcriptional Capping (e.g., CleanCap), adjust GTP concentration according to manufacturer instructions (usually reduced).

  • Assemble in order (Room Temperature):

    • Nuclease-free Water: (to 20 µL)

    • Reaction Buffer (10X): 2 µL

    • ATP/GTP/UTP/5mCTP Mix (25 mM each): 4 µL

    • Linearized DNA Template (1 µg/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • T7 RNA Polymerase Mix: 2 µL

  • Incubation:

    • Incubate at 37°C for 2 hours .

    • Expert Insight: Do not extend beyond 4 hours. While yield may marginally increase, the accumulation of Mg2+ byproducts and abortive transcripts (dsRNA) increases significantly.

  • DNase Treatment:

    • Add 2 U DNase I (RNase-free).[1]

    • Incubate at 37°C for 15 minutes to degrade the DNA template.[1][3]

Protocol: Purification (The Safety Critical Step)

Why this matters: IVT reactions generate double-stranded RNA (dsRNA) byproducts due to RNA-dependent RNA polymerase activity of T7.[1] dsRNA is a potent activator of TLR3 and RIG-I. LiCl precipitation alone is insufficient for therapeutic grade mRNA.[1]

Recommended Method: Cellulose-Based Purification

Reference: Baiersdörfer et al. (2019)[1]

  • Binding Buffer: 10 mM HEPES pH 7.2, 0.1 mM EDTA, 125 mM NaCl, 16% Ethanol.[4]

  • Cellulose Slurry: Wash cellulose fibers (Sigma C6288) in Binding Buffer.[1]

  • Procedure:

    • Add IVT reaction to cellulose slurry in a spin column.[1]

    • Incubate 30 min at Room Temp with shaking. dsRNA binds to cellulose in 16% EtOH; ssRNA does not.[1]

    • Spin down.[1][3] Collect the flow-through (contains your modified ssRNA).[1]

    • Precipitate flow-through with Isopropanol/NaOAc to concentrate.[1]

Figure 2: Manufacturing Workflow

Visualizing the critical path from synthesis to pure drug substance.

Manufacturing_WorkflowTemplateLinearized DNATemplateIVTIVT Reaction(T7 Polymerase, 37°C)Template->IVTNTPsNTP Mix(ATP, GTP, UTP, 5mCTP)NTPs->IVTDNaseDNase IDigestionIVT->DNase 2 HoursPurificationCellulose Purification(Removes dsRNA)DNase->Purification Crude RNAQCQC Analysis(Bioanalyzer/HPLC)Purification->QC Pure ssRNAFinalTherapeutic mRNA(Drug Substance)QC->Final Pass

Quality Control & Validation

Before downstream use, the modified mRNA must be characterized.

QC MetricMethodAcceptance Criteria
Integrity Bioanalyzer / TapeStationSingle distinct band; minimal smearing.[1]
Purity (dsRNA) Dot Blot (J2 Antibody)No signal compared to positive control (Poly I:C).[1]
Concentration Nanodrop / QubitA260/A280 ratio ~2.[1]0.
Identity RT-PCR / SequencingMatches template sequence.[1]
Functional Validation (Transfection)

To verify the "stealth" properties:

  • Transfect Dendritic Cells (DCs) or PBMCs with 5mC-mRNA vs. Unmodified mRNA.[1]

  • Readout 1 (Translation): Luciferase assay or Western Blot for target protein.

    • Expectation: 5mC-mRNA shows 2-5x higher protein expression due to lack of PKR activation.[1]

  • Readout 2 (Immunogenicity): ELISA for IFN- ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or IL-6 in supernatant.
    
    • Expectation: 5mC-mRNA shows near-baseline cytokine levels.[1]

Troubleshooting

  • Low Yield: 5mCTP is bulkier than CTP.[1] If yield is low, increase MgCl2 concentration by 2-4 mM.[1] T7 polymerase requires Mg2+ as a cofactor, and modified NTPs can chelate Mg2+ differently.

  • Smearing on Gel: Indicates degradation.[1] Ensure all plasticware is RNase-free.[1] If smearing occurs after purification, check the pH of the elution buffer (RNA hydrolyzes at high pH).

  • Precipitation in Reaction: 5mCTP is less soluble than CTP at low pH.[1] Ensure the reaction buffer is pH 7.5–7.9.

References

  • Karikó, K., et al. (2005). Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA.[5][6] Immunity.

  • New England Biolabs. HiScribe™ T7 High Yield RNA Synthesis Kit Protocol (E2040).[1]

  • TriLink BioTechnologies. 5-Methylcytidine-5'-Triphosphate (5mCTP) Product Application Note.

  • Baiersdörfer, M., et al. (2019). A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA.[7] Molecular Therapy - Nucleic Acids.

  • Anderson, B. R., et al. (2010). Nucleoside modifications suppress RNA activation of cytoplasmic RNA sensors.[6] Nucleic Acids Research.[1][8]

Cytidine Monohydrochloride: Metabolic Precursor Protocols for Neuroplasticity and Phospholipid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytidine Monohydrochloride (Cytidine HCl) serves as a critical, rate-limiting metabolic precursor in neuropharmacology, specifically within the Kennedy Pathway (CDP-choline pathway). Unlike direct phospholipid supplementation, exogenous cytidine administration drives the de novo synthesis of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE), the primary structural components of neuronal membranes.

This guide moves beyond basic supplementation, detailing the mechanistic utility of Cytidine HCl in enhancing neurite outgrowth, repairing ischemic membrane damage, and modulating dopaminergic signaling. It addresses the "Prodrug Paradox"—where Citicoline (CDP-Choline) is hydrolyzed to cytidine and choline to cross the Blood-Brain Barrier (BBB), making Cytidine the actual bioavailable substrate for brain uptake.

Scientific Foundation: The Kennedy Pathway & BBB Transport

The Mechanism of Action

The neurorestorative effects of Cytidine HCl are predicated on its conversion to Cytidine Triphosphate (CTP) .[1][2] In the brain, CTP is the energy-rich cofactor required to activate phosphocholine, forming CDP-Choline (Citicoline).[3] This is the rate-limiting step in membrane biosynthesis.

  • Systemic Hydrolysis: Exogenous sources of CDP-Choline are hydrolyzed in the gut/plasma into Cytidine and Choline .

  • BBB Transport: Cytidine crosses the BBB via equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).

  • Intracellular Resynthesis: Once inside the neuron, Cytidine is phosphorylated to CTP.[2]

  • Membrane Biogenesis: CTP + Phosphocholine

    
     CDP-Choline 
    
    
    
    Phosphatidylcholine (Membrane).
Pathway Visualization

KennedyPathway Cytidine_Plasma Cytidine (Plasma) BBB Blood-Brain Barrier (ENT/CNT Transporters) Cytidine_Plasma->BBB Transport Cytidine_Brain Cytidine (Neuron) BBB->Cytidine_Brain Uptake CTP CTP (Cytidine Triphosphate) Cytidine_Brain->CTP Phosphorylation (Uridine Kinase/CMP Kinase) CDP_Choline CDP-Choline (Intracellular) CTP->CDP_Choline + Phosphocholine P_Choline Phosphocholine P_Choline->CDP_Choline CCT Enzyme: CCT (Rate Limiting) CCT->CDP_Choline PC Phosphatidylcholine (Membrane Bilayer) CDP_Choline->PC + DAG (CPT Enzyme) DAG Diacylglycerol DAG->PC

Figure 1: The Kennedy Pathway illustrates the critical role of Cytidine as the obligate precursor for CTP, driving the synthesis of Phosphatidylcholine (PC) in neuronal membranes.

Application 1: In Vitro Neurite Outgrowth Assay

Objective: To quantify the effect of Cytidine HCl on neuritogenesis in NGF-differentiated PC12 cells. This assay validates the compound's ability to support membrane expansion.

Experimental Design
  • Model: PC12 Cells (Rat Pheochromocytoma).[4][5][6]

  • Differentiation Agent: Nerve Growth Factor (NGF) (2.5S, 50 ng/mL).

  • Treatment: Cytidine HCl (50 µM – 500 µM).

  • Readout: Total neurite length per cell, branching index.

Detailed Protocol
  • Stock Preparation:

    • Dissolve Cytidine HCl in sterile PBS or water to create a 100 mM Stock Solution .

    • Note: Cytidine HCl is acidic. Verify pH is ~7.0-7.4 if adding high volumes; however, for µM treatments, buffering capacity of media is usually sufficient.

    • Filter sterilize (0.22 µm). Store aliquots at -20°C.

  • Cell Seeding:

    • Coat 24-well plates with Collagen Type IV or Poly-L-Lysine to ensure adherence.

    • Seed PC12 cells at low density (5,000 cells/cm² ) in low-serum media (RPMI 1640 + 1% Horse Serum).

  • Differentiation & Treatment:

    • Control: Media + NGF (50 ng/mL).

    • Experimental: Media + NGF (50 ng/mL) + Cytidine HCl (50, 100, 200 µM).

    • Causality: NGF initiates the signaling (MAPK pathway), while Cytidine provides the material substrate (PC) for the physical extension of the neurite.

  • Incubation:

    • Incubate for 48 to 96 hours at 37°C, 5% CO₂.

    • Replace media every 48 hours with fresh NGF/Cytidine.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (20 min).

    • Immunostain for β-III Tubulin (neuronal marker) or stain with Coomassie Blue for gross morphology.

  • Quantification:

    • Image 5 random fields per well (20x objective).

    • Use ImageJ (NeuronJ plugin) to trace neurites.

    • Metric: A cell is "differentiated" if neurite length > 2x cell body diameter.

Workflow Diagram

NeuriteAssay Stock Cytidine HCl Stock (100mM in PBS) Treat Treatment Groups (0, 50, 200 µM Cytidine) Stock->Treat PC12 PC12 Cell Seeding (Low Serum Media) Diff Differentiation Phase + NGF (50 ng/mL) PC12->Diff Diff->Treat Incubate Incubation 48-96 Hours Treat->Incubate Fix Fixation & Staining (β-III Tubulin) Incubate->Fix Analysis Image Analysis (Neurite Length > 2x Soma) Fix->Analysis

Figure 2: Step-by-step workflow for assessing Cytidine-mediated neurite outgrowth in PC12 cells.

Application 2: In Vivo Neuroprotection Protocols

Objective: To evaluate cognitive enhancement and membrane repair in rodent models of ischemia or neurodegeneration (e.g., Alzheimer's, Stroke).

Dosage & Administration

Cytidine HCl has high water solubility but rapid metabolism. Oral administration is effective due to the natural hydrolysis/absorption pathways, but IP injection ensures precise dosing for acute studies.

Table 1: Recommended Dosage Ranges

SpeciesRouteDosage (mg/kg)FrequencyApplication
Mouse I.P.[7][8] / Oral100 - 500DailyAcute Ischemia / TBI
Rat Oral (Gavage)100 - 1,000DailyChronic Memory (Water Maze)
Rat I.P.200 - 400BID (Twice daily)Stroke Recovery
Protocol: Chronic Memory Enhancement (Rat)
  • Acclimatization: 7 days.

  • Administration:

    • Dissolve Cytidine HCl in distilled water.

    • Administer via oral gavage (p.o.) at 500 mg/kg daily for 21 days.

    • Control: Vehicle (Water).

  • Behavioral Testing (Days 14-21):

    • Morris Water Maze (MWM): Assess spatial learning.

    • Metric: Latency to find the hidden platform.

    • Rationale: Hippocampal neurogenesis and synaptic plasticity require high phospholipid turnover, which Cytidine supports.

  • Tissue Harvest (Day 22):

    • Sacrifice animals.

    • Dissect Hippocampus and Frontal Cortex.

    • Assay: Lipid extraction (Folch method) followed by HPLC to quantify Phosphatidylcholine levels.

Technical Data & Troubleshooting

Physical Properties
  • Compound: Cytidine Monohydrochloride

  • CAS: 6047-01-4 (HCl salt) / 65-46-3 (Free base)

  • MW: 279.68 g/mol (HCl salt)

  • Solubility:

    • Water: ~100 mg/mL (Clear)

    • DMSO: ~10 mg/mL[9]

    • Ethanol: Slightly soluble[9]

Common Pitfalls
  • Acidity: The HCl salt is acidic. When using high concentrations (>10 mM) in cell culture, the media will turn yellow (acidic). You must neutralize the stock solution with NaOH or use a strong buffer (HEPES) to maintain physiological pH (7.4).

  • Stability: Aqueous solutions are prone to bacterial growth and slow hydrolysis. Prepare fresh or store at -20°C for <1 month.

  • Prodrug Confusion: Do not equate Cytidine dosage 1:1 with Citicoline. Citicoline is ~18.5% Choline by weight. Cytidine HCl is pure cytidine source.

References

  • Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry.

  • Adibhatla, R. M., & Hatcher, J. F. (2002). Citicoline mechanisms and clinical efficacy in cerebral ischemia. Journal of Neuroscience Research.

  • Grieb, P. (2014). Neuroprotective properties of citicoline: facts, doubts and unresolved issues. CNS Drugs.[10][11]

  • Pooler, A. M., et al. (2005). Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 cells. Neuroscience.

  • Cansev, M. (2006). Uridine and cytidine in the brain: their transport and utilization. Brain Research Reviews.

Sources

Methods for Studying Cytidine-Dependent Pathways in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Cytidine Switch" in Cancer Metabolism

In oncology research, cytidine is more than a mere RNA precursor; it acts as a metabolic switch.[1] Cancer cells often bypass energy-intensive de novo pyrimidine synthesis (via CTP Synthetase, CTPS) by upregulating the salvage pathway, scavenging extracellular cytidine. This shift not only fuels rapid proliferation but also dictates sensitivity to nucleoside analogs like Gemcitabine and Cytarabine (Ara-C) .

This guide moves beyond standard viability assays to provide a mechanistic toolkit for dissecting these pathways. We focus on three critical pillars: Metabolic Flux Analysis (MFA) , Enzymatic Profiling , and Functional Chemoresistance .

Module 1: Metabolic Flux Analysis (MFA) with Stable Isotopes[2]

Standard steady-state metabolite measurements fail to distinguish between de novo synthesis and salvage uptake. [U-13C]-Cytidine tracing is the gold standard for resolving this flux.

The Pathway Map

The following diagram illustrates the competitive flow between the salvage pathway (Cytidine


 CTP) and degradation (Cytidine 

Uridine), highlighting the critical node of Cytidine Deaminase (CDA).

Cytidine_Metabolism Cyt_Ex Extracellular Cytidine Cyt_In Intracellular Cytidine Cyt_Ex->Cyt_In hENT1/2 (Transport) Urd Uridine Cyt_In->Urd CDA (Deamination) CMP CMP Cyt_In->CMP UCK2 (Salvage) CTP CTP (RNA/DNA) CMP->CTP Kinases Gem Gemcitabine (dFdC) Gem->CMP dCK (Activation) dFdU dFdU (Inactive) Gem->dFdU CDA UTP UTP UTP->CTP CTPS1/2 (De Novo)

Caption: The Cytidine Flux Network. CDA acts as a "sink," diverting cytidine to uridine, while UCK2 and dCK drive activation. CTPS provides the alternative de novo route.

Protocol: [U-13C]-Cytidine Tracing

Objective: Quantify the contribution of exogenous cytidine to the intracellular CTP/dCTP pool.

Reagents:

  • [U-13C]-Cytidine (Isotopic purity >99%)

  • Dialyzed FBS (Critical: Standard FBS contains ~5-10 µM endogenous cytidine, which dilutes the tracer).

  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

Step-by-Step Methodology:

  • Acclimatization: Culture cells in media supplemented with 10% dialyzed FBS for 24 hours to deplete intracellular pools.

  • Pulse Labeling: Replace media with fresh media containing 50 µM [U-13C]-Cytidine.

  • Time Course: Harvest cells at

    
     hours.
    
    • Pro-Tip: Rapid quenching is vital. Do not trypsinize. Wash cells once with ice-cold PBS and immediately add -80°C Methanol.

  • Extraction: Scrape cells in methanol, transfer to tubes, vortex, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • LC-MS Analysis: Utilize HILIC (Hydrophilic Interaction Liquid Chromatography) columns for nucleoside separation.

Data Interpretation: Calculate the Mass Isotopomer Distribution (MID).

  • M+9 Species: Indicates direct salvage of the intact cytidine ring.

  • M+0 Species: Indicates de novo synthesis (from unlabeled glucose/glutamine).

Module 2: Enzymatic Profiling (CDA Activity)

Cytidine Deaminase (CDA) expression levels (mRNA/Western) often correlate poorly with enzymatic activity due to post-translational modifications. A functional enzymatic assay is required.

The HPLC-Based CDA Assay

Principle: Measures the conversion of Cytidine to Uridine (or Gemcitabine to dFdU) in real-time.

Protocol:

  • Lysis: Resuspend

    
     cells in 200 µL Lysis Buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, Protease Inhibitors). Sonicate (3 x 10s pulses).
    
  • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant (cytosolic fraction).

  • Reaction Setup:

    • Substrate: 500 µM Cytidine (or Gemcitabine).

    • Inhibitor Control: Add Tetrahydrouridine (THU) (10 µM) to parallel wells to validate specificity.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction by adding equal volume of 10% Trichloroacetic Acid (TCA) or ice-cold Acetonitrile.

  • Quantification: Analyze via HPLC (C18 column, Mobile phase: 50 mM Ammonium Acetate pH 6.8).

Data Analysis: Calculate specific activity:



Cell Line PhenotypeExpected CDA Activity (nmol/min/mg)Gemcitabine Sensitivity
CDA-High (e.g., BxPC-3)> 50Resistant (

nM)
CDA-Low (e.g., MiaPaCa-2)< 5Sensitive (

nM)

Module 3: Functional Chemoresistance Assays

Studying cytidine pathways often serves to understand resistance to nucleoside analogs. The following protocol uses "Rescue Experiments" to prove mechanism.

Competitive Rescue Protocol

Hypothesis: If resistance is driven by competition for uptake/activation (dCK), adding excess Deoxycytidine (dC) will protect sensitive cells from Gemcitabine.

Experimental Design:

  • Seeding: Seed cells in 96-well plates (3,000 cells/well) in media with Dialyzed FBS .

  • Treatment Matrix:

    • Row A: Gemcitabine Dose Response (0.1 nM – 1000 nM).

    • Row B: Gemcitabine + 10 µM Deoxycytidine (Competitor).

    • Row C: Gemcitabine + 10 µM Tetrahydrouridine (CDA Inhibitor).

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo or Crystal Violet.

Logic Flow for Resistance Mechanisms

Use this decision tree to interpret your cytotoxicity data:

Resistance_Logic Start Gemcitabine Resistant Cell Line Step1 Add THU (CDA Inhibitor) Start->Step1 Result1 Sensitization Observed? Step1->Result1 Mech1 Mechanism: High CDA Activity (Metabolic Inactivation) Result1->Mech1 Yes Step2 Measure dCK Expression/Activity Result1->Step2 No Result2 dCK Low? Step2->Result2 Mech2 Mechanism: Impaired Activation (dCK Downregulation) Result2->Mech2 Yes Mech3 Mechanism: Transporter Defect (hENT1 Loss) Result2->Mech3 No

Caption: Diagnostic workflow to identify the specific driver of gemcitabine resistance.

References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

  • Peters, G. J., et al. (2019).[2] Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines.[2] Drug Metabolism and Disposition, 47(4). [Link][3][4][5][6]

  • Nair, S., et al. (2014). In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein. Bio-protocol, 4(20). [Link]

  • Halbrook, C. J., & Lyssiotis, C. A. (2017). Employing Metabolite Profiling to Characterize Cancer Cell Metabolism.[2][7] Cancer Research, 77(9). [Link]

  • Mini, E., et al. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(suppl_5). [Link]

Sources

Experimental protocol for labeling nascent RNA with cytidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Metabolic Labeling of Nascent RNA using 5-Ethynylcytidine (5-EC)

Abstract This guide details the experimental protocol for labeling nascent RNA using 5-Ethynylcytidine (5-EC), a cytidine analog that incorporates into newly synthesized RNA transcripts.[1][2][3] While 5-Ethynyluridine (5-EU) is the industry standard for metabolic RNA labeling, 5-EC offers distinct advantages, particularly in cell lines where uridine metabolism is perturbed or where higher RNA-to-DNA incorporation specificity is required. This protocol utilizes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") for rapid, high-sensitivity detection.

Introduction & Mechanism

Metabolic labeling allows for the temporal resolution of RNA synthesis (transcription) distinct from steady-state total RNA levels.[3] 5-Ethynylcytidine (5-EC) is a nucleoside analog containing an ethynyl group at the 5-position.[1][2]

Mechanism of Action:

  • Cellular Uptake: 5-EC is permeable to the cell membrane.

  • Metabolic Conversion: Intracellular kinases phosphorylate 5-EC into its triphosphate form (5-ECTP).

  • Incorporation: RNA Polymerases (I, II, and III) incorporate 5-ECTP into nascent RNA chains in place of CTP.

  • Detection: The ethynyl handle reacts with an azide-functionalized fluorophore (or biotin) via CuAAC.[1][4] This reaction is highly specific and bio-orthogonal.

Why Choose 5-EC over 5-EU?

  • Specificity: In certain mammalian cell lines (e.g., HeLa), 5-EC has shown superior RNA-selectivity with negligible incorporation into genomic DNA, a common artifact with high-concentration 5-EU pulses (Qu et al., 2013).

  • Dual Labeling: 5-EC can be combined with uridine analogs (like 4-thiouridine) for complex pulse-chase experiments.

Experimental Workflow & Pathway Visualization

The following diagram illustrates the cellular processing of 5-EC and the subsequent click chemistry detection workflow.

G Figure 1: Metabolic pathway of 5-Ethynylcytidine incorporation and Click Chemistry detection. cluster_0 Cellular Metabolism cluster_1 Detection (In Situ) EC 5-EC (Media) ECTP 5-ECTP (Triphosphate) EC->ECTP Kinases NascentRNA Nascent RNA (Ethynyl-labeled) ECTP->NascentRNA RNA Pol I/II/III FixPerm Fixation & Permeabilization NascentRNA->FixPerm Stop ClickMix Click Reaction (Azide-Fluor + Cu(I)) FixPerm->ClickMix LabeledRNA Fluorescent RNA ClickMix->LabeledRNA Covalent Bond

Materials & Reagents

ReagentSpecificationPurpose
5-Ethynylcytidine (5-EC) >99% Purity (HPLC)RNA Labeling Substrate
DMSO AnhydrousSolvent for 5-EC stock
Fixative 4% Paraformaldehyde (PFA) in PBSCrosslinking cellular structures
Permeabilization Buffer 0.5% Triton X-100 in PBSMembrane pore formation
Copper(II) Sulfate (CuSO₄) 100 mM aqueous stockCatalyst precursor
Sodium Ascorbate 500 mM aqueous stock (Fresh)Reducing agent (Cu²⁺ → Cu⁺)
THPTA Ligand 50 mM aqueous stockCritical: Protects RNA from Cu-induced degradation
Azide-Fluorophore e.g., Azide-Alexa Fluor 488Detection tag

Critical Safety Note: 5-EC is a nucleoside analog and potential mutagen. Handle with PPE.

Detailed Protocol

Phase 1: Pulse Labeling
  • Preparation: Seed cells on coverslips or in imaging plates. Allow to reach 70-80% confluency.

  • Stock Solution: Dissolve 5-EC in DMSO to create a 100 mM stock. Store at -20°C.

  • Pulse: Dilute 5-EC stock directly into fresh, pre-warmed culture medium to a final concentration of 0.5 mM to 1.0 mM .

    • Note: Optimization is required. Start with 1.0 mM for 1 hour.

  • Incubation: Incubate cells at 37°C / 5% CO₂ for the desired pulse duration (typically 30 min – 2 hours for nascent RNA; longer for mRNA half-life studies).

Phase 2: Fixation and Permeabilization
  • Wash: Aspirate media and wash cells once with PBS.

  • Fix: Add 4% PFA (room temperature) for 15 minutes .

  • Wash: Wash twice with PBS.

  • Permeabilize: Add 0.5% Triton X-100 in PBS for 10 minutes .

  • Wash: Wash twice with PBS.

Phase 3: Click Reaction (The Critical Step)

Expert Insight: RNA is sensitive to hydrolysis by free copper radicals generated during the Click reaction. You must use a ligand like THPTA or TBTA to chelate the copper.

  • Prepare Click Cocktail (per 1 mL): Add reagents in the exact order listed to prevent precipitation.

    • 860 µL PBS

    • 20 µL CuSO₄ (100 mM stock) → Final: 2 mM

    • 10 µL Azide-Fluorophore (1 mM stock) → Final: 10 µM

    • 10 µL THPTA (50 mM stock) → Final: 0.5 mM (Mix well)

    • 100 µL Sodium Ascorbate (500 mM stock) → Final: 50 mM (Add last, solution may turn slightly yellow)

  • Stain: Immediately add the Click Cocktail to the cells (50 µL per coverslip or 200 µL per well).

  • Incubate: 30 minutes at Room Temperature in the dark .

  • Wash: Wash 3 times with PBS containing 0.05% Tween-20 (PBST) to remove unreacted dye.

Phase 4: Counter-staining & Imaging
  • Nuclear Stain: Incubate with DAPI (1 µg/mL) for 5 minutes.

  • Mount: Mount coverslips using an antifade mounting medium.

  • Imaging: Image using a confocal microscope. 5-EC labeled RNA will appear in the nucleolus (rRNA) and nucleoplasm (mRNA).

Data Analysis & Interpretation

Quantitative Analysis Table: When comparing treatments (e.g., Control vs. Transcription Inhibitor), structure your data as follows:

ParameterControl GroupActinomycin D TreatedInterpretation
Nuclear Intensity (Mean) High (Reference)< 10% of ControlConfirms active transcription labeling.
Nucleolar Signal Distinct/BrightAbsent/DiffuseIndicates Pol I activity (rRNA synthesis).
Cytoplasmic Signal Low (Short pulse)Background levelVerifies "nascent" status (RNA hasn't exported yet).

Troubleshooting Guide:

  • High Background: Increase washing steps with PBST. Reduce Azide concentration.

  • No Signal: Ensure Sodium Ascorbate is fresh (it oxidizes rapidly). Verify 5-EC concentration.

  • Cell Detachment: Copper can be toxic to fixed cells; ensure PFA fixation is robust (fresh PFA).

References

  • Qu, J. et al. (2013). "5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by 'click' chemistry."[1] Analytical Biochemistry, 434(1), 128-135. Link

  • Jena Bioscience. "5-Ethynyl-cytidine (5-EC) Product Information." Link

  • Thermo Fisher Scientific. "Click-iT® Nascent RNA Capture Kit Protocol (Analogous Method)." Link

  • Presolski, S.I. et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153-162. Link

Sources

Application Note: Use of Cytidine Monophosphate (CMP) in Studying Phosphatidylglycerol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphatidylglycerol (PG) is a critical anionic phospholipid found in mitochondrial membranes (as a precursor to cardiolipin), chloroplast thylakoids, and pulmonary surfactant. The synthesis of PG hinges on the rate-limiting conversion of CDP-diacylglycerol (CDP-DAG) and glycerol-3-phosphate (G3P) to phosphatidylglycerol phosphate (PGP), a reaction catalyzed by PGP synthase (PgsA/PGS1) .[1][2]

Cytidine monophosphate (CMP) is the stoichiometric by-product of this reaction. While often overlooked as merely "waste," CMP is a potent tool for researchers. It serves as a precise quantitative marker for enzyme activity , a kinetic probe for product inhibition studies , and a regulatory switch in in vitro membrane mimetic systems. This guide details the mechanistic role of CMP and provides validated protocols for its use in characterizing PG biosynthesis.

Mechanistic Background: The CMP Pivot

The biosynthesis of PG follows the CDP-DAG pathway (prokaryotes and mitochondria). The pivotal step involves the nucleophilic attack of the G3P hydroxyl group onto the beta-phosphate of CDP-DAG, resulting in the formation of a phosphodiester bond and the release of CMP.

The Reaction Coordinate

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



  • Forward Reaction: Driven by the release of CMP and subsequent hydrolysis of PGP to PG.

  • Reverse Reaction: High concentrations of CMP can drive the reaction backward (mass action), a property utilized in equilibrium studies to regenerate CDP-DAG.

Pathway Visualization

The following diagram illustrates the flux of cytidine nucleotides during PG synthesis.

PG_Synthesis_Pathway cluster_enzymes Enzymatic Steps CTP CTP CdsA CDP-DAG Synthase CTP->CdsA PA Phosphatidic Acid (PA) PA->CdsA CDP_DAG CDP-Diacylglycerol (CDP-DAG) PgsA PGP Synthase CDP_DAG->PgsA G3P Glycerol-3-P G3P->PgsA PGP PG-Phosphate (PGP) PgpA PGP Phosphatase PGP->PgpA PG Phosphatidylglycerol (PG) CMP CMP (Released) PPi PPi Pi Pi CdsA->CDP_DAG CdsA->PPi PgsA->PGP PgsA->CMP Stoichiometric Release PgpA->PG PgpA->Pi

Caption: The CDP-DAG pathway highlighting the stoichiometric release of CMP at the PGP Synthase step.

Application 1: PGP Synthase Activity Assay via CMP Detection

Directly measuring lipid products (PGP/PG) often requires radioactive substrates (


C-G3P) and solvent extraction. A robust alternative is measuring the release of CMP. This can be done via HPLC or a coupled enzymatic assay.
Method A: Coupled Spectrophotometric Assay

This continuous assay links CMP production to NADH oxidation. It is ideal for high-throughput screening of PGP synthase inhibitors.

Mechanism:

  • PGP Synthase: CDP-DAG + G3P ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     PGP + CMP 
    
  • CMP Kinase (NMPK): CMP + ATP

    
     CDP + ADP
    
  • Pyruvate Kinase (PK): ADP + PEP

    
     ATP + Pyruvate
    
  • Lactate Dehydrogenase (LDH): Pyruvate + NADH

    
     Lactate + NAD
    
    
    

Protocol:

  • Buffer Preparation: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl

    
    , 0.1% Triton X-100.
    
  • Coupling Mix: Add 0.5 mM ATP, 1.0 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

  • Enzymes: Add 2 U/mL CMP Kinase, 5 U/mL Pyruvate Kinase, 5 U/mL LDH.

  • Substrates: Add 0.2 mM CDP-DAG (micellized) and 0.5 mM G3P.

  • Initiation: Add purified PGP Synthase or membrane fraction (10–50 µg protein).

  • Detection: Monitor absorbance decrease at 340 nm (

    
    ) at 30°C.
    

Data Analysis: Calculate specific activity using the extinction coefficient of NADH.



Method B: HPLC Quantification of CMP

For complex crude extracts where coupled assays may face interference (e.g., ATPase activity), HPLC is preferred.

  • Column: Anion Exchange (e.g., SAX) or C18 with ion-pairing agent.

  • Mobile Phase: 50 mM Ammonium Phosphate (pH 3.5).

  • Detection: UV at 260 nm or 280 nm.

  • Retention Time: CMP elutes significantly earlier than CDP-DAG and CTP, allowing clear resolution.

Application 2: Kinetic Product Inhibition Studies

CMP is a competitive inhibitor with respect to CDP-DAG and often a non-competitive inhibitor with respect to G3P. Analyzing this inhibition is crucial for understanding the physiological regulation of PG synthesis, particularly in conditions of low energy charge (high CMP/CTP ratio).

Experimental Design: Determining of CMP

Objective: Determine the inhibition constant (


) of CMP for PGP Synthase.

Protocol:

  • Setup: Prepare reaction tubes with fixed enzyme and saturating G3P (1.0 mM).

  • Variable 1 (Substrate): Vary CDP-DAG concentrations (e.g., 10, 20, 50, 100, 200 µM).

  • Variable 2 (Inhibitor): For each CDP-DAG series, add fixed concentrations of CMP (e.g., 0, 50, 100, 200 µM).

  • Reaction: Incubate for 10 min at 30°C. Stop with CHCl

    
    /MeOH (1:2).
    
  • Quantification: Measure PGP formation via lipid extraction and scintillation counting (if using

    
    C-G3P) or MS.
    

Data Presentation: Construct a Lineweaver-Burk Plot (Double Reciprocal).

CMP Concentration (µM)

(Apparent)

(Apparent)
Inhibition Type
0100%

N/A
50UnchangedIncreasedCompetitive
100UnchangedIncreasedCompetitive
200UnchangedIncreasedCompetitive

Note: If lines intersect on the Y-axis, inhibition is competitive. If they intersect to the left of the Y-axis, it is mixed or non-competitive.

Expert Insights: Troubleshooting & Optimization

The "Reverse Reaction" Trap

Issue: In closed systems, accumulation of CMP can drive the reaction backward, leading to an underestimation of forward rates. Solution:

  • For Initial Rate Assays: Ensure <10% substrate conversion to minimize CMP accumulation.

  • Scavenging System: Add CMP Kinase + ATP to the reaction mix (even if not using the coupled assay for detection) to instantly convert CMP to CDP, preventing product inhibition and back-reaction.

Detergent Sensitivity

PGP synthase is an integral membrane protein.[3] The choice of detergent affects the


 for CDP-DAG and the 

for CMP.
  • Recommendation: Triton X-100 (0.1–0.5%) is standard. However, for kinetic studies involving CMP, n-dodecyl-beta-D-maltoside (DDM) often preserves native allosteric responses better than Triton.

Physiological Context: The "Stimulation" Paradox

While CMP is a product inhibitor in purified enzyme kinetics, some cellular studies (e.g., in permeabilized pneumonocytes) report stimulation of radioactive G3P incorporation by CMP.[4]

  • Explanation: This is likely due to the Exchange Reaction . High CMP levels can drive the reverse reaction of unlabeled PG/PGP pools to form unlabeled CDP-DAG, which then re-reacts with labeled G3P.

  • Caution: Distinguish between net synthesis (mass accumulation) and isotope exchange (turnover) when interpreting CMP effects in whole-cell or organelle systems.

References

  • Dowhan, W. (1997). "Molecular basis for membrane phospholipid diversity: why are there so many lipids?" Annual Review of Biochemistry, 66, 199-232. Link

  • Hirashima, A., et al. (1985). "Cytidine monophosphate-dependent synthesis of phosphatidylglycerol in permeabilized type II pneumonocytes." Biochemical Journal, 232(2), 441–447. Link

  • Carman, G. M., & Henry, S. A. (1999). "Phospholipid biosynthesis in the yeast Saccharomyces cerevisiae and interrelationship with other metabolic processes." Progress in Lipid Research, 38(5-6), 361-399. Link

  • Innova Biosciences. (2013). "Drug screening assays for phosphate-generating enzymes." YouTube Technical Seminar. Link

  • Ren, Y., et al. (2021). "The phosphatidylglycerol phosphate synthase PgsA utilizes a trifurcated amphipathic cavity for catalysis at the membrane-cytosol interface." bioRxiv.[3] Link

Sources

Application Note: Precision Screening of Antiviral Cytidine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

From Lethal Mutagenesis to Mitochondrial Safety Profiling

Abstract

The resurgence of nucleoside analogs, driven by the success of compounds like Molnupiravir (EIDD-2801) and Sofosbuvir, has revitalized antiviral drug discovery. Cytidine analogs represent a unique class of Direct-Acting Antivirals (DAAs) that function primarily through lethal mutagenesis or chain termination . However, their structural similarity to endogenous nucleosides necessitates rigorous screening to differentiate antiviral efficacy from host mitochondrial toxicity. This guide provides a self-validating workflow for screening cytidine analogs, focusing on mechanism-of-action verification, high-throughput efficacy screening, and the critical "Glu/Gal" mitochondrial safety counter-screen.

Mechanistic Basis & Compound Design

Unlike traditional chain terminators that halt RNA synthesis immediately, modern cytidine analogs (e.g., N4-hydroxycytidine, the active metabolite of Molnupiravir) often function via "Error Catastrophe."

The Mechanism of Lethal Mutagenesis

The analog mimics cytidine (C) or uridine (U). Once phosphorylated to its triphosphate form, it is incorporated by the viral RNA-dependent RNA polymerase (RdRp).[1]

  • Tautomeric Shift: The analog oscillates between amine and imine forms.

  • Ambiguous Base Pairing: It pairs with Guanosine (G) in one round and Adenosine (A) in the next.

  • Result: An accumulation of G-to-A and C-to-U transitions renders the viral genome non-functional.[2]

Pathway Visualization

The following diagram illustrates the intracellular activation and ambiguous pairing mechanism of a cytidine analog.

CytidineMechanism Prodrug Prodrug (e.g., Molnupiravir) Entry Cellular Entry (Passive/Transport) Prodrug->Entry MP Monophosphate (Kinase Activation) Entry->MP Host Kinases TP Active Triphosphate (Analog-TP) MP->TP Phosphorylation RdRp Viral RdRp Incorporation TP->RdRp Competition with CTP PairG Pairs with G (Mimics C) RdRp->PairG PairA Pairs with A (Mimics U) RdRp->PairA Tautomer Shift Mutation Transition Mutations (G->A, C->U) PairG->Mutation PairA->Mutation Collapse Viral Error Catastrophe Mutation->Collapse

Figure 1: Activation pathway of cytidine analogs leading to lethal mutagenesis. Note the bifurcation at the RdRp step where tautomerism allows dual base-pairing.

Primary Screening Protocol: High-Throughput Efficacy

Objective: Determine the EC50 (Effective Concentration 50%) using a Cytopathic Effect (CPE) protection assay. Readout: ATP quantitation (Cell viability).

Experimental Logic

We utilize a protection assay . If the drug works, cells survive the viral infection. If it fails, the virus induces cell death (CPE). We measure ATP levels as a proxy for cell survival.

Protocol Steps
  • Cell Seeding:

    • Seed permissive cells (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV) in 384-well white optical plates.

    • Density: 4,000 cells/well in 20 µL media.

    • Incubate 24h at 37°C.[3][4]

  • Compound Preparation:

    • Dissolve Cytidine Analog in 100% DMSO (10 mM stock).

    • Perform 3-fold serial dilutions (8-point curve) in media.

    • Critical: Final DMSO concentration must be <0.5% to avoid non-specific toxicity.

  • Infection (The "MOI" Variable):

    • Transfer compound to cells (10 µL/well). Incubate 1h (Pre-treatment).

    • Add virus at MOI 0.05 (Multiplicity of Infection).

    • Why 0.05? A low MOI ensures multiple rounds of replication, allowing the "mutagenesis" mechanism to accumulate errors. High MOI (>1.0) may overwhelm the drug before mutagenesis occurs.

  • Incubation:

    • Incubate for 72–96 hours (virus dependent).

  • Readout:

    • Add CellTiter-Glo® (Promega) or equivalent ATP detection reagent.

    • Read Luminescence.

Data Analysis

Normalize data to controls:



Confirmatory Assay: Plaque Reduction (PRNT)

While ATP assays are fast, they are indirect. You must validate "Hit" compounds with a direct measure of infectious viral particles.

Protocol Summary:

  • Seed cells in 12-well plates (monolayer).

  • Infect with ~50-100 PFU (Plaque Forming Units) of virus.

  • Overlay with semi-solid media (Avicel or Agarose) containing the Cytidine Analog.

  • Incubate 3-5 days. Fix with Formalin; stain with Crystal Violet.

  • Count Plaques: A reduction in plaque number (or size) confirms antiviral activity.

FeatureCPE/ATP Assay (Primary)Plaque Reduction (Secondary)
Throughput High (384-well)Low (12/24-well)
Cost LowHigh (Manual labor)
Mechanism Cell SurvivalViral Replication
Sensitivity ModerateHigh (Gold Standard)

Critical Counter-Screen: Mitochondrial Toxicity

The "Self-Validating" System: Cytidine analogs are notorious for inhibiting host mitochondrial DNA polymerase


 (Pol 

)
. A compound that kills the virus but also destroys host mitochondria is a failed drug. Standard cytotoxicity assays (MTT/MTS) often miss this because cancer cell lines rely on glycolysis (Warburg effect) and can survive mitochondrial damage in glucose-rich media.

The Solution: The Glu/Gal Shift Assay We force cells to rely on oxidative phosphorylation by substituting Glucose with Galactose.

Protocol
  • Media Prep:

    • Glucose Media: DMEM + 25 mM Glucose (Glycolysis active).

    • Galactose Media: DMEM (Glucose-free) + 10 mM Galactose + 1 mM Sodium Pyruvate (Forces Oxidative Phosphorylation).

  • Seeding:

    • Seed HepG2 cells (liver origin, metabolically active) in duplicate plates: one Glucose, one Galactose.

  • Treatment:

    • Treat with Cytidine Analog (serial dilution) for 5 to 7 days .

    • Why so long? Mitochondrial depletion takes several cell divisions to manifest.

  • Readout:

    • Measure ATP (CellTiter-Glo).

  • Calculation (Mitochondrial Tox Index):

    
    
    
    • Interpretation: An Index > 3 indicates the drug is specifically targeting mitochondria. A safe antiviral should have an Index ~ 1.

Mechanistic Profiling: Time-of-Addition (TOA)

To confirm the analog targets the replication stage (Polymerase) rather than entry or assembly.

Experimental Design

Add the drug at specific timepoints relative to infection (


).
  • -1h: Prophylactic/Entry.

  • 0h: Adsorption.

  • 2h, 4h, 6h: Replication/Translation.

Visual Workflow

TOA_Workflow T_minus1 T = -1h (Pre-treat) T_0 T = 0h (Infection) T_minus1->T_0 Virus Added T_2 T = +2h (Post-Entry) T_0->T_2 Virus Internalized EntryInhib Entry Inhibitor (Loses effect after T=0) T_0->EntryInhib If drug fails here T_6 T = +6h (Replication) T_2->T_6 RNA Synthesis RepInhib Nucleoside Analog (Effective until T=4-6h) T_6->RepInhib Drug retains efficacy

Figure 2: Time-of-Addition logic. Nucleoside analogs typically retain efficacy when added up to 4–6 hours post-infection, coincident with the onset of viral RNA synthesis.

References

  • Kabinger, F., et al. (2021). Mechanism of molnupiravir-induced SARS-CoV-2 mutagenesis. Nature Structural & Molecular Biology, 28, 740–746. [Link]

  • Eyer, L., et al. (2019). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses.[5] Antiviral Research, 161, 119-130. [Link]

  • Dykens, J. A., et al. (2008). In vitro assessment of mitochondrial toxicity to predict drug-induced liver injury. Toxicological Sciences, 103(1), 126-134. (The Glu/Gal Assay Standard). [Link]

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds.[3][4][6][7][8] Nature Protocols, 6, 925–933. [Link]

Sources

Troubleshooting & Optimization

Optimizing cytidine monohydrochloride concentration for in vitro cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Cytidine Monohydrochloride (Cytidine HCl) for In Vitro Cytotoxicity Assays Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Role of Cytidine HCl

Welcome to the Technical Support Center. If you are accessing this guide, you are likely using Cytidine Monohydrochloride (Cytidine HCl) for one of two critical purposes:

  • Rescue Experiments: Validating the Mechanism of Action (MoA) of a drug (e.g., DHODH inhibitors like Leflunomide or antimetabolites like Gemcitabine) by bypassing de novo pyrimidine synthesis.

  • Competitive Inhibition: Studying nucleoside transporter kinetics (e.g., hENT1) or kinase saturation.

Cytidine HCl is not merely a supplement; it is a bioactive modulator. Its optimization requires a precise balance between solubility , pH stability , and biological relevance . This guide replaces generic advice with field-proven protocols to ensure your data reflects drug pharmacology, not experimental artifacts.

Module 1: Preparation & Stability (The Foundation)

The Common Failure Point: Users often dissolve Cytidine HCl directly into cell culture media. Do not do this. Cytidine HCl is a hydrochloric acid salt. Adding it directly to media (even at 1 mM) can drop the pH significantly, causing yellowing of phenol red and non-specific cytotoxicity that mimics drug effects.

Protocol: Preparation of a pH-Stable Stock Solution
ParameterSpecification
Solvent PBS (Phosphate Buffered Saline) or Ultra-pure Water
Max Solubility ~100 mg/mL (approx. 350 mM)
Target Stock Conc. 100 mM (allows 1000x dilution for 100 µM working conc.)
Storage -20°C (stable for 6 months); Avoid repeated freeze-thaw cycles.

Step-by-Step Procedure:

  • Weighing: Weigh the Cytidine HCl powder.

  • Dissolution: Dissolve in 80% of the final volume of PBS.

  • pH Adjustment (Critical): The solution will be acidic (pH ~3.0).

    • Use 1N NaOH to adjust the pH to 7.2 – 7.4 .

    • Why? This prevents "acid shock" when the stock is added to the cells.

  • Volume Adjustment: Add PBS to reach the final target volume.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) filter. Do not autoclave.

Module 2: Experimental Design (The Optimization Matrix)

The "Goldilocks" Challenge: Too little cytidine fails to rescue the phenotype. Too much cytidine causes nutritional imbalance or competitive inhibition of other essential nucleosides.

Recommendation: Perform a Checkerboard Titration rather than a single-dose rescue.

Workflow Visualization: The Rescue Assay

RescueWorkflow Start Seed Cells (Standard Media) Starve Optional: Serum Starvation (Sync Cycle) Start->Starve  Allow Attachment   Treat Treatment Matrix (Drug + Cytidine) Starve->Treat  Replace Media   Incubate Incubation (24h - 72h) Treat->Incubate  Competitive Uptake   Readout Viability Assay (ATP/MTS/Flow) Incubate->Readout  Quantify Rescue  

Figure 1: Standard workflow for a Cytidine rescue experiment. Note that Cytidine is added simultaneously with the inhibitor.

Recommended Concentration Ranges
ApplicationRecommended Cytidine Conc.Rationale
DHODH Rescue (e.g., Leflunomide)100 µM – 1 mM Bypass de novo block; requires high flux through salvage pathway.
Gemcitabine Competition 10 µM – 500 µM Competes for hENT1 transporter and dCK enzyme.
Routine Supplementation 10 µM – 20 µM Physiological maintenance for auxotrophic lines.

Module 3: Troubleshooting Guides (FAQs)

Q1: I added Cytidine HCl, but my cells died even in the control wells. Why?

Diagnosis: pH Toxicity. If you dissolved the powder directly into the media or water without pH adjustment, you likely acidified the culture. Fix: Check the color of the media. If it turned yellow immediately upon addition, discard. Follow the Module 1 protocol to create a pH-buffered stock.

Q2: No rescue was observed for my inhibitor. Does this mean the drug is off-target?

Diagnosis: Not necessarily.

  • Concentration: You may be using physiological cytidine levels (~5 µM) which are insufficient to bypass a potent blockade. Increase to 1 mM .

  • Transporters: Your cell line may lack hENT1 (nucleoside transporter). If the cell cannot import cytidine, it cannot use it for rescue.

  • Enzymes: The cell line may have low Uridine-Cytidine Kinase (UCK) activity, preventing phosphorylation into the active nucleotide pool.

Q3: My drug is a cytidine analog (e.g., Gemcitabine). Will adding Cytidine HCl help?

Diagnosis: It will reduce the drug's efficacy, but this is a feature, not a bug. Explanation: Cytidine competes with Gemcitabine for:

  • Entry: Via hENT1/hENT2 transporters.

  • Activation: Via Deoxycytidine Kinase (dCK). Use Case: If adding Cytidine shifts the IC50 of your drug to the right (makes it less potent), you have confirmed that your drug utilizes the pyrimidine salvage pathway for entry or activation.

Module 4: Mechanism of Action (The "Why")

To interpret your data, you must understand the interplay between De Novo synthesis (blocked by drugs) and the Salvage pathway (activated by Cytidine HCl).

Pathway Visualization: De Novo vs. Salvage

PyrimidinePathways Glutamine Glutamine (Precursor) DeNovo De Novo Synthesis (CAD / DHODH) Glutamine->DeNovo  Initiation UMP UMP DeNovo->UMP  Synthesis CTP CTP (RNA/DNA) UMP->CTP  Conversion Cytidine_Ex Exogenous Cytidine HCl Transporter hENT1/2 (Transporter) Cytidine_Ex->Transporter  Uptake Cytidine_In Intracellular Cytidine Transporter->Cytidine_In Salvage Salvage Pathway (UCK / CMPK) Cytidine_In->Salvage  Phosphorylation Salvage->CTP  Rescue Bypass Drug Inhibitor (e.g. Leflunomide) Drug->DeNovo  BLOCKS

Figure 2: The Pyrimidine Salvage Pathway.[1] Exogenous Cytidine bypasses the De Novo blockade (red) by entering via transporters and being phosphorylated by kinases (blue path) to restore CTP pools.

Scientific Rationale
  • De Novo Blockade: Drugs like PALA (inhibits CAD) or Leflunomide (inhibits DHODH) starve the cell of UMP and subsequently CTP [1].

  • The Rescue: Exogenous cytidine is transported into the cell and converted to CMP by Uridine-Cytidine Kinase (UCK) .[1] It is then converted to CTP, replenishing the nucleotide pool required for DNA/RNA synthesis, effectively "rescuing" the cell from proliferation arrest [2].

References

  • Lumeau, A., et al. (2021).[2] Cytidine deaminase protects pancreatic cancer cells from replicative stress and drives resistance to DNA-targeting drugs.[2][3] bioRxiv. Available at: [Link]

  • Vande Voorde, J., et al. (2015). Improving the therapeutic index of DHODH inhibitors in cancer by targeting the pyrimidine salvage pathway. National Institutes of Health (PMC). Available at: [Link]

  • SB-Peptide. (n.d.). Peptide Solubility Guidelines & Handling.[4] (Reference for general solubility/pH adjustment principles of biological salts). Available at: [Link]

Sources

Troubleshooting low coupling efficiency of cytidine phosphoramidites in oligo synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Oligonucleotide Synthesis Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because your trityl histograms are showing a "sawtooth" pattern—specifically dropping at Cytidine (C) steps—or your full-length product yield is unexpectedly low despite decent trityl values. Cytidine phosphoramidites are notoriously the "problem child" of DNA/RNA synthesis due to the unique solubility profile of the


-protecting groups and their susceptibility to acyl-related side reactions.

Below is a technical guide designed to isolate the variable causing your efficiency drop.

Part 1: The Diagnostic Phase (Triage)

Before altering your chemistry, we must determine if this is a Synthesis Cycle Failure (real-time coupling issue) or a Deprotection/Side-Reaction Failure (post-synthesis issue).[]

Q1: How are you diagnosing "Low Efficiency"?

SymptomLikely Root CauseImmediate Action
Low Trityl Color/Conductivity Real Coupling Failure. The phosphoramidite is not attaching to the 5'-OH.[]Check water content, activator quality, and amidite solubility.[]
High Trityl, but Low Final Yield Side Reaction / Deprotection. The oligo was built, but the Cytidine was modified or degraded during cleavage.Check for Transamidation (see Section 3).
High Back-Pressure during C-add Aggregation/Precipitation.

-Acetyl-dC is crystallizing in the lines.[]
Check nozzle flow and concentration.

Part 2: Troubleshooting "Real" Coupling Failures

If your trityl monitor shows a drop specifically at 'C', follow this logic.

The Moisture Factor (The #1 Suspect)

Cytidine phosphoramidites are highly sensitive to hydrolysis. If your acetonitrile (ACN) has >30 ppm water, the activator (Tetrazole/ETT) will protonate the water instead of the phosphoramidite, creating an acid that can either hydrolyze the amidite or prematurely detritylate the sequence.

  • The Test: Replace the ACN bottle with a fresh, unopened bottle (low water grade, <10 ppm). Install fresh molecular sieves (3Å) into the amidite bottle immediately upon dissolution.

  • The Standard: Coupling efficiency for DNA should be >99.0%.[2][3] For RNA, >98.0%.[2][4]

The Solubility & Aggregation Issue ( -Acetyl vs. -Benzoyl)

Q: Which protecting group are you using?

  • 
    -Benzoyl-dC (Bz-dC):  The classic.[] generally robust in solution.
    
  • 
    -Acetyl-dC (Ac-dC):  Required for "UltraFast" deprotection (AMA compatible).[][5][6]
    

The Problem: Ac-dC is less soluble than Bz-dC and prone to crystallization or aggregation in acetonitrile, especially if the lab temperature fluctuates or the solution sits for >24 hours. This blocks the nozzle or delivers a dilute shot to the column.

  • Protocol Fix:

    • Inspect the C-bottle delivery line for small crystals.[]

    • If using Ac-dC, ensure the concentration is exactly 0.1 M (or 0.05 M for smaller scales). Do not supersaturate.

    • Vortex vigorously before placing on the synthesizer.

Activator Kinetics

Standard 1H-Tetrazole is sometimes insufficient for hindered bases or rapid cycles.[]

  • Recommendation: Switch to 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) .[]

  • Why? ETT is more acidic (pKa ~4.3 vs 4.8 for Tetrazole) and a better nucleophile, accelerating the formation of the reactive tetrazolide intermediate. This is critical for Cytidine, which can exhibit slower coupling kinetics due to the steric bulk of the

    
     protecting group.
    

Part 3: The "Hidden" Failure (Transamidation)

Q: Are you using Methylamine (AMA) for deprotection? If you use Bz-dC and deprotect with Methylamine (to speed up the process), you will cause a Transamidation side reaction.

  • Mechanism: The methylamine attacks the carbonyl of the benzoyl group. Instead of just removing the benzoyl, it displaces the exocyclic amine of the Cytidine.

  • Result: Your "Cytidine" becomes

    
    -methyl-Cytidine.[][5] This does not show up as a trityl failure, but it ruins the biological activity and hybridization Tm of your oligo.
    
  • The Rule:

    • If using AMA (Ammonium Hydroxide/Methylamine): You MUST use Ac-dC .[][5]

    • If using Standard Ammonia : You can use Bz-dC (preferred for stability) or Ac-dC.[]

Part 4: Visualizing the Failure Pathways

Diagram 1: The Troubleshooting Logic Flow

Use this decision tree to isolate the technical fault.

TroubleshootingFlow Start Start: Low Cytidine Performance CheckTrityl Check Trityl Monitor Start->CheckTrityl LowTrityl Low Trityl Values (Coupling Failure) CheckTrityl->LowTrityl Sawtooth Pattern HighTrityl High Trityl Values (Post-Synthesis Failure) CheckTrityl->HighTrityl Good Trityl/Bad Yield WaterCheck Check ACN Water Content (>30ppm?) LowTrityl->WaterCheck CheckDeprotection Check Deprotection Reagent HighTrityl->CheckDeprotection SieveAction Action: Add 3Å Sieves Replace ACN WaterCheck->SieveAction Yes SolubilityCheck Check Amidite Solubility (Crystals in line?) WaterCheck->SolubilityCheck No ReDissolve Action: Vortex/Filter Dilute if Ac-dC SolubilityCheck->ReDissolve Yes ActivatorCheck Check Activator (Using Tetrazole?) SolubilityCheck->ActivatorCheck No SwitchETT Action: Switch to ETT/BTT (Higher Acidity) ActivatorCheck->SwitchETT Slow Kinetics Transamidation Transamidation Detected (Bz-dC + Methylamine) CheckDeprotection->Transamidation Using AMA with Bz-dC? FixProtecting Action: Switch to Ac-dC or Standard Ammonia Transamidation->FixProtecting

Caption: Decision matrix for isolating Cytidine failures based on trityl data and deprotection chemistry.

Diagram 2: The Competitive Mechanism (Water vs. 5'-OH)

Understanding why water kills the reaction is crucial for enforcing strict anhydrous protocols.

CouplingMechanism Activator Activator (Tetrazole/ETT) (Acidic Proton) Activated Activated Tetrazolide Intermediate Activator->Activated Protonates Amidite Amidite Cytidine Phosphoramidite (P-N bond) Amidite->Activated Success Phosphite Triester (SUCCESS) Activated->Success Nucleophilic Attack (Fast if Dry) Failure H-Phosphonate/Hydrolysis (FAILURE) Activated->Failure Competes with 5'-OH Water H2O (Contaminant) Water->Failure High Moisture >30ppm OligoOH 5'-OH Oligo Chain OligoOH->Success

Caption: Kinetic competition between the 5'-hydroxyl group and residual water for the activated Cytidine.[]

Part 5: Optimized Protocol for Cytidine Coupling

To guarantee maximum efficiency (>99%), implement this "Senior Scientist" protocol:

1. Reagent Preparation

  • Solvent: Acetonitrile, DNA Synthesis Grade (<10 ppm water).[2]

  • Dissolution:

    • Allow the amidite bottle to reach room temperature before opening to prevent condensation.

    • Dissolve to 0.1 M .

    • Add a packet of activated 3Å molecular sieves immediately. Allow to sit for 4 hours before use to scavenge residual moisture.

2. Synthesizer Configuration

  • Coupling Time: Increase Cytidine coupling time by 20-30% relative to A/G/T.

    • Standard: 90 seconds.

    • Cytidine Optimization: 120 seconds.

  • Double Coupling: For sequences with >3 consecutive Cs, enable "Double Coupling" (Couple-Wash-Couple) to drive the reaction to completion.[]

3. System Maintenance

  • Inline Filters: Check the inline filter on the 'C' bottle position. Ac-dC sludge often clogs this filter, reducing flow rate and effective concentration at the column.[]

References

  • Glen Research. The Benzoyl Protecting Group in Phosphoramidite Chemistry.

  • Biotage. Solid Phase Oligonucleotide Synthesis: Mechanisms and Side Reactions.

  • BenchChem. Troubleshooting Low Coupling Efficiency with Phosphoramidites.

  • National Institutes of Health (PMC). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis.

  • ATDBio. Solid-phase oligonucleotide synthesis: Coupling Efficiency and Yields.

Sources

Preventing degradation of cytidine monohydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Stability Matrix (Core Concepts)

To prevent degradation, you must first understand the "Stability Paradox" of Cytidine Monohydrochloride (Cytidine HCl). As a researcher, you are navigating two opposing degradation pathways determined by pH and temperature.

The Two Faces of Degradation

Cytidine is not a static molecule.[1][2] In solution, it is constantly under attack from two distinct chemical mechanisms:

  • Deamination (The Alkaline Threat):

    • Mechanism:[2][3][4][5][6] The exocyclic amino group at position 4 is replaced by a carbonyl oxygen, converting Cytidine into Uridine .

    • Driver: This reaction is catalyzed by hydroxide ions (

      
      ).[1] It accelerates rapidly in neutral to alkaline buffers (pH > 7.0) and at elevated temperatures.[7][8][9][10][11]
      
    • Impact: Uridine is a distinct biological signaling molecule. Even 1-2% conversion can introduce significant artifacts in nucleoside metabolic studies.

  • Glycosidic Hydrolysis (The Acidic Threat):

    • Mechanism:[2][3][4][5][6] Cleavage of the

      
      -glycosidic bond connecting the cytosine base to the ribose sugar. This releases free Cytosine  and D-Ribose .
      
    • Driver: This reaction is acid-catalyzed (

      
      ) and heat-dependent.
      
    • Impact: Loss of active concentration and accumulation of free base.

The "Acidic Shield" Strategy

Cytidine Monohydrochloride is, by definition, an acidic salt. When dissolved in unbuffered water, a 100 mM solution will exhibit a pH of approximately 2.0 – 3.0 .

Critical Insight: While intuitive logic suggests neutralizing the solution immediately, maintaining this acidic state during storage is actually protective.

  • At pH 2.0–3.0 and -20°C, the concentration of

    
     is negligible, effectively halting the rapid deamination pathway.
    
  • The low temperature (-20°C) kinetically traps the molecule, preventing the acid-catalyzed hydrolysis that would occur at room temperature.

Module 2: Preparation & Storage Protocols

Do not treat Cytidine HCl like a standard buffer component. Follow this "Just-in-Time" neutralization protocol to maximize purity.

Protocol A: Preparation of Stable Stock Solution (100 mM)

Reagents:

  • Cytidine Monohydrochloride (Solid, High Purity)

  • Nuclease-Free Water (Unbuffered)

  • Do NOT add PBS, HEPES, or NaOH at this stage.

Workflow:

  • Weighing: Calculate mass for a 100 mM stock.

    • Formula:

      
      
      
    • Note: Ensure you use the MW of the monohydrochloride form (~279.68 g/mol ), not the free base.

  • Dissolution: Add solid to Nuclease-Free Water. Vortex until completely dissolved.

    • Observation: The solution will be clear and colorless.

  • Filtration (CRITICAL):

    • Pass solution through a 0.22 µm PES or PVDF syringe filter .

    • WARNING: Never autoclave Cytidine solutions. The combination of high heat (121°C) and the solution's intrinsic acidity will cause massive hydrolysis (up to 30% degradation in one cycle).

  • Aliquot & Freeze:

    • Dispense into single-use aliquots (e.g., 500 µL).

    • Store at -20°C.

    • Shelf Life: >12 months if kept frozen and acidic.

Protocol B: Usage (The "Just-in-Time" Neutralization)

Perform this step only on the day of the experiment.

  • Thaw one aliquot of the acidic stock on ice.

  • Dilute the stock into your experimental buffer (e.g., Culture Media, PBS pH 7.4).

  • Buffering Capacity Check: Because the stock is acidic, ensure your dilution factor is sufficient (e.g., 1:100 or 1:1000) so the experimental buffer can absorb the protons without a pH drop.

    • If using high concentrations (>10 mM final): You may need to manually neutralize the stock with an equimolar amount of NaOH immediately before addition.

Module 3: Visualization & Data

Figure 1: Degradation Pathways of Cytidine[2][6][9]

CytidineDegradation Cytidine Cytidine (Active) Uridine Uridine (Deamination Product) Cytidine->Uridine High pH (OH-) Room Temp/Heat Cytosine Cytosine (Hydrolysis Product) Cytidine->Cytosine Low pH (H+) + High Heat Ribose Ribose Cytidine->Ribose

Caption: Figure 1. The dual degradation pathways. Alkaline conditions drive conversion to Uridine (Red), while acidic conditions combined with heat drive hydrolysis to Cytosine (Yellow).

Table 1: Stability Conditions Summary
ConditionPrimary RiskRate of DegradationRecommendation
pH 2.0 (Water) @ 25°C Slow HydrolysisLowAcceptable for short-term (<24h)
pH 2.0 (Water) @ -20°C None (Kinetically Trapped)Negligible Best Practice for Storage
pH 7.4 (PBS) @ 25°C DeaminationModerateUse within 6-12 hours
pH 7.4 (PBS) @ 4°C Slow DeaminationLow-ModerateUse within 1 week
Autoclave (121°C) Rapid Hydrolysis Catastrophic NEVER DO THIS

Module 4: Troubleshooting (FAQs)

Q1: My 100 mM Cytidine HCl stock solution has a pH of 2.5. Should I adjust it to 7.4 before freezing? A: No. Adjusting to pH 7.4 introduces hydroxide ions (


), which catalyze deamination. Even at -20°C, the "micro-environment" pH in the liquid pockets of the ice lattice can shift, leading to degradation over months. Store it as the acidic salt (pH 2.5) and neutralize only upon dilution into your assay.

Q2: I accidentally autoclaved my Cytidine stock. Is it usable? A: No. Discard it. Autoclaving Cytidine HCl (which creates a hot, acidic environment) mimics the standard chemical protocol for hydrolyzing DNA. You likely have a mixture of Cytidine, Cytosine, and Ribose.

Q3: I see a white precipitate after thawing my stock. A: This is likely due to the "Salting Out" effect if the concentration is very high (>500 mM) or the temperature is very low.

  • Fix: Vortex vigorously at room temperature for 5 minutes. If it does not redissolve, check if you calculated the molarity using the MW of the free base (243.2 g/mol ) instead of the HCl salt (279.7 g/mol ), which would result in a supersaturated solution.

Q4: How do I verify if my Cytidine has degraded? A: Use UV Spectrophotometry or HPLC.

  • Cytidine

    
    :  ~271 nm (at pH 7) or ~280 nm (at pH 2).
    
  • Uridine

    
    :  ~262 nm.
    
  • Test: If your peak absorbance shifts from 271 nm toward 262 nm (blue shift) in a neutral buffer, significant deamination has occurred [1].

Q5: Can I use DMSO instead of water? A: Yes, Cytidine is soluble in DMSO. However, DMSO is hygroscopic. If water enters the DMSO stock, hydrolysis can occur. For most biological applications, the aqueous "Acidic Shield" method (Protocol A) is safer and more compatible with cell culture.

References
  • Notari, R. E., et al. (1972). Comparative kinetics of cytosine nucleosides: Influence of a 6-methyl substituent on degradation rates and pathways in aqueous buffers. Journal of Medicinal Chemistry, 15(12), 1207–1214.

  • Shapiro, R., & Danzig, M. (1972). Acidic hydrolysis of deoxycytidine and deoxyuridine derivatives.[4] The general mechanism of deoxyribonucleoside hydrolysis. Biochemistry, 11(1), 23–29.

  • Merck/Sigma-Aldrich. (n.d.). Product Specification: Cytidine (C4654). Retrieved from Sigma-Aldrich Technical Library.

  • PubChem. (n.d.). Cytidine Compound Summary. National Center for Biotechnology Information.

Sources

How to improve the solubility of cytidine monohydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cytidine Monohydrochloride Solubility Guide

Overview: The "Salt Penalty" in Organic Solvation

Subject: Overcoming the Lattice Energy Barrier of Cytidine Monohydrochloride (Cytidine HCl) Ticket ID: SOL-CYT-001 Status: Open

Executive Summary: Cytidine Monohydrochloride (CAS: 6047-01-4) presents a distinct solubility challenge compared to its free base form. As a salt, it possesses high crystal lattice energy and significant ionic character, making it inherently insoluble in non-polar organic solvents (DCM, Hexane, Toluene) and only sparingly soluble in polar protic solvents (Ethanol, Methanol).

This guide provides a tiered approach to solubilization, ranging from simple solvent switching to advanced chemical modification (transient silylation) for demanding synthetic applications.

Part 1: Solvent Compatibility Matrix

Q: What is the baseline solubility profile of Cytidine HCl in common solvents?

A: Cytidine HCl follows a strict polarity-dependent solubility hierarchy. The chloride counter-ion anchors the molecule in a polar lattice, requiring solvents with high dielectric constants (


) to break these ionic interactions.
Solvent ClassSolventSolubility RatingEstimated Limit (25°C)Application Notes
Aqueous Water / PBSExcellent >50 mg/mLIdeal for biological assays; poor for organic synthesis.
Polar Aprotic DMSOGood ~10–12 mg/mLBest organic choice. Difficult to remove (high b.p.).
Polar Aprotic DMFModerate ~3–5 mg/mLAlternative to DMSO; easier to remove but toxic.
Polar Protic MethanolLow <1 mg/mLRequires heating; risk of precipitation on cooling.
Polar Protic EthanolVery Low <0.5 mg/mLAntisolvent; often used for crystallization, not dissolution.
Non-Polar DCM / THFInsoluble NegligibleRequires derivatization (See Part 3).

Critical Insight: Do not attempt to dissolve Cytidine HCl in Dichloromethane (DCM) or Tetrahydrofuran (THF) directly. The ionic lattice is too strong for these solvents to penetrate.

Part 2: Troubleshooting & Protocols

Scenario A: "I need to use a standard organic solvent (MeOH/EtOH) for a reaction."

Issue: The salt won't dissolve, even with vigorous stirring. Solution: Use the "Trace Water" Cosolvent Method or In-Situ Neutralization .

Protocol 1: The "Trace Water" Spike Pure organics often fail to solvate the ionic headgroup. Adding a small percentage of water creates a hydration shell that allows the bulk organic solvent to interact with the nucleoside core.

  • Suspend Cytidine HCl in the target organic solvent (e.g., Methanol).

  • Add 5% (v/v) deionized water .

  • Heat to 40°C with stirring.

  • Result: The solution should clarify as the water "unlocks" the lattice.

Protocol 2: In-Situ Neutralization (Free-Basing) If your reaction tolerates bases, converting the HCl salt to the free base in situ significantly improves solubility in alcohols.

  • Suspend Cytidine HCl in the solvent.

  • Add 1.0–1.1 equivalents of a tertiary amine (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).

  • Stir for 15 minutes.

    • Mechanism:[1][2]

      
      
      
  • The free base (Cytidine) is more soluble in organics than the HCl salt.

Scenario B: "I must use an anhydrous, non-polar solvent (DCM/THF) for a sensitive synthesis."

Issue: The compound is a "brick" in these solvents. Solution: Transient Silylation . This is the industry-standard method for rendering polar nucleosides lipophilic (soluble in organics) without permanent modification.

Protocol 3: Transient Silylation (The "Stealth" Mode) This method temporarily masks the polar hydroxyl and amine groups with trimethylsilyl (TMS) groups, making the molecule soluble in DCM or THF. After the reaction, the TMS groups are easily removed with mild acid or fluoride.

Reagents:

  • Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS).

  • Solvent: Pyridine (or DCM with imidazole).

Workflow:

  • Suspend Cytidine HCl (1 eq) in anhydrous Pyridine (10 mL/g).

  • Add TMSCl (4–5 eq) dropwise at 0°C under Argon/Nitrogen.

    • Note: Excess silylating agent is needed to cover the 3', 5' hydroxyls and the exocyclic amine.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Observation: The suspension will turn into a clear, homogeneous solution as the lipophilic silyl ether forms.

  • Action: Perform your desired reaction (e.g., acylation, glycosylation) on this solubilized intermediate.

  • Workup: Add dilute acid (e.g., acetic acid in MeOH) or TBAF to remove the silyl groups and regenerate the Cytidine core.

Part 3: Visualization of Logic & Mechanism

Figure 1: Solubility Troubleshooting Decision Tree

Caption: Logical flow for selecting the correct solubilization strategy based on solvent constraints.

SolubilityLogic Start Start: Cytidine HCl Solubility Issue SolventQ Is the solvent fixed? Start->SolventQ CanChange Can you switch solvents? SolventQ->CanChange No UseDMSO Use DMSO or DMF (Solubility ~10 mg/mL) SolventQ->UseDMSO Yes CanChange->UseDMSO Yes WaterTol Is water tolerated? CanChange->WaterTol No Cosolvent Add 5-10% Water (Hydration Shell) WaterTol->Cosolvent Yes BaseTol Is base tolerated? WaterTol->BaseTol No Neutralize In-Situ Neutralization (Add 1.1 eq TEA/DIPEA) BaseTol->Neutralize Yes NonPolar Must use DCM/THF? BaseTol->NonPolar No Silylation Transient Silylation (TMSCl / HMDS) NonPolar->Silylation Yes

Figure 2: Mechanism of Transient Silylation

Caption: Transformation of polar Cytidine HCl into a lipophilic silyl-ether soluble in non-polar organics.

SilylationMech Reactant Cytidine HCl (Polar/Ionic) Insoluble in DCM Intermediate Per-Silylated Cytidine (Lipophilic) Soluble in DCM Reactant->Intermediate Silylation Reagent + TMSCl / Pyridine Reagent->Intermediate Step2 Desired Reaction (e.g., Acylation) Intermediate->Step2 Deprotect Acid Workup (Remove TMS) Step2->Deprotect Product Modified Cytidine Deprotect->Product

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use heat to dissolve Cytidine HCl in ethanol? A: Yes, but with caution. Cytidine HCl is thermally stable up to ~220°C (melting/decomposition), but prolonged heating in solution can lead to degradation (deamination).

  • Recommendation: Do not exceed 50°C. If it doesn't dissolve at 50°C, heat is not the limiting factor—polarity is. Switch strategies.

Q: Why does my solution turn cloudy when I cool it down? A: This is a classic supersaturation crash-out. Solubility in organics is highly temperature-dependent.

  • Fix: If you need to store the solution cold, you must lower the concentration or increase the cosolvent (water/DMSO) ratio.

Q: Does the HCl salt affect biological assays compared to the free base? A: Generally, no. Once diluted into a buffered aqueous system (like PBS or culture media), the HCl dissociates, and the pH is buffered by the medium. However, ensure the residual organic solvent (DMSO) concentration is below the toxicity threshold for your cells (typically <0.1–0.5%).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6175, Cytidine. Retrieved from [Link]

  • Knobloch, B., & Sigel, H. (2004).[1] A quantitative appraisal of the ambivalent metal ion binding properties of cytidine in aqueous solution. Journal of Biological Inorganic Chemistry, 9(3), 365-373.[1] (Discusses ionic interactions and solubility dynamics). Retrieved from [Link]

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

Sources

Technical Support Center: Cytidine Base Editor (CBE) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Potential Off-Target Effects of Cytidine Base Editors

Mission Statement

From: Dr. Aris Thorne, Senior Application Scientist To: Gene Editing Core Facilities & Therapeutic Development Teams

You are likely here because your CBE experiments have yielded "noise"—unintended C-to-T conversions either at distal genomic sites, in the RNA transcriptome, or as bystander edits within your target window.

Unlike standard CRISPR-Cas9, where off-targets are primarily driven by gRNA-DNA mismatch, Cytidine Base Editors introduce a second, more volatile variable: the continuous catalytic activity of the deaminase domain. This guide moves beyond basic protocols to address the causality of these errors and provides self-validating systems to eliminate them.

Module 1: Diagnostic & Mechanism (The "Why")

Before troubleshooting, you must identify which type of off-target effect is compromising your data. CBEs exhibit two distinct failure modes.

The Two-Front War: Cas9-Dependent vs. Independent

Most users fixate on gRNA design (Cas9-dependent), but for CBEs, the deaminase itself is often the culprit (Cas9-independent).

CBE_OffTarget_Mechanisms Start CBE Off-Target Event Type1 Type 1: Cas9-Dependent (gRNA Guided) Start->Type1 Type2 Type 2: Cas9-Independent (Deaminase Driven) Start->Type2 Mech1 Mechanism: gRNA binds to similar genomic sequence (1-3 mismatches) Type1->Mech1 Mech2 Mechanism: Deaminase attacks transient ssDNA (e.g., Transcription R-loops, Replication forks) Type2->Mech2 Sol1 Solution: High-Fidelity Cas9 (e.g., HiFi-Cas9) + gRNA Optimization Mech1->Sol1 Mitigation Sol2 Solution: Engineered Deaminase (e.g., YE1) + RNP Delivery (Pulse Editing) Mech2->Sol2 Mitigation

Figure 1: Distinguishing between gRNA-guided errors (blue) and stochastic deaminase activity (red). Note that standard "High Fidelity" Cas9 variants do NOT fix Type 2 errors.

Module 2: Experimental Design (Prevention)

FAQ: Selecting the Right Editor Variant

Q: I am using BE4max. Is that sufficient for therapeutic-grade specificity? A: Likely not. While BE4max is efficient, it utilizes the wild-type rAPOBEC1 deaminase, which has high intrinsic DNA affinity. This leads to "stochastic deamination" in highly transcribed regions (R-loops).

Recommendation: Switch to variants with engineered deaminase domains.

VariantDeaminase MutationsActivity WindowSpecificity ProfileRecommended Use
BE4max Wild-type rAPOBEC1~5 nt (Positions 4-8)Low. High random genome-wide editing.Cell line optimization; non-clinical screens.
YE1-BE4max W90Y + R126E~3 nt (Narrowed)High. >10x reduction in Cas9-independent off-targets.Standard for high-fidelity applications.
R33A-BE4max R33A~5 ntModerate. Reduces RNA off-targets specifically.When RNA integrity is critical.
AncBE4max Anc689 (Ancestral)~5 ntModerate/High. Improved activity, cleaner than BE4max.Hard-to-edit targets requiring high potency.
Protocol 1: The "Golden Ratio" for RNP Assembly

Why RNP? Plasmid delivery results in constitutive expression for 48-72 hours, giving the deaminase days to find off-targets. Ribonucleoprotein (RNP) complexes degrade within 24 hours, creating a "pulse edit" that captures the on-target (fast kinetics) while minimizing off-target (slow kinetics) events.

Materials:

  • Purified CBE Protein (e.g., YE1-BE4max-NLS).

  • Synthetic sgRNA (chemically modified: 2'-O-methyl 3' phosphorothioate).

  • Electroporation Buffer (e.g., Lonza P3 or Bio-Rad T).

Step-by-Step:

  • Molar Ratio Calculation: Aim for a 1.2 : 1 ratio of sgRNA to Protein.

    • Why? Excess gRNA ensures every protein molecule is loaded, preventing "naked" deaminase from roaming the nucleus.

  • Complexing:

    • Dilute sgRNA to 60 µM in sterile, nuclease-free duplex buffer.

    • Dilute CBE Protein to 50 µM in resuspension buffer.

    • Mix slowly and incubate at Room Temperature for 15 minutes . Do not ice immediately; complex formation is endothermic.

  • Delivery:

    • Mix RNP complex with 100,000 - 200,000 cells in 20 µL electroporation buffer.

    • Critical: Electroporate immediately. Do not let the mix sit for >10 mins.

Module 3: Troubleshooting "Bystander" Editing

Q: My target C is at position 6, but I'm also editing the C at position 5. How do I stop this? A: This is "bystander editing." The deaminase does not process one base at a time; it attacks any available C within the ssDNA bubble created by Cas9.

Troubleshooting Workflow:

  • Shift the Window (gRNA Design):

    • Design gRNAs that place the "unwanted C" outside the canonical window (positions 4-8).

    • Example: If your target is at pos 6 and bystander at pos 5, try a gRNA that shifts the target to pos 4 (making the bystander pos 3, which is often less editable).

  • Constrain the Enzyme (Variant Switching):

    • Switch to YE1-BE4max . Its mutations (W90Y/R126E) rigidify the deaminase, narrowing the effective window to ~3 nucleotides.

  • Use "Rigid" Linkers:

    • If YE1 fails, use a CBE with a rigid linker (e.g., CP-CBEs). This physically prevents the deaminase from reaching distal Cs in the bubble.

Module 4: Validation & Detection (The "Truth")

You cannot rely solely on PCR of the target site to claim "safety." You must validate genome-wide integrity.[1]

Decision Matrix: Choosing a Detection Method

Detection_Strategy Start Validation Phase Phase1 Phase 1: In Silico (Prediction) Start->Phase1 Phase2 Phase 2: Targeted (Verification) Start->Phase2 Phase3 Phase 3: Unbiased (Discovery) Start->Phase3 Tool1 Cas-OFFinder (Predicts gRNA mismatch) Phase1->Tool1 Tool2 Targeted Amplicon Seq (Deep Seq >10,000x) Phase2->Tool2 Tool3 GOTI / WGS (Detects random deamination) Phase3->Tool3 Tool1->Tool2 Check Top 50 Sites Tool2->Tool3 If Clean, Proceed to Global

Figure 2: Validation hierarchy. Do not skip to WGS (Whole Genome Sequencing) without first clearing predicted off-targets.

The Gold Standard: GOTI (Genome-wide Off-target analysis by Two-cell embryo Injection)

For therapeutic IND filings, standard WGS is often insufficient due to background noise. GOTI compares edited vs. unedited cells from the same embryo/organism to filter noise.

  • When to use: Final preclinical safety validation.

  • Key Insight: Early studies using GOTI revealed that BE3 induced ~20x more SNVs (Single Nucleotide Variants) than spontaneous mutation rates, whereas YE1 variants were indistinguishable from controls [1, 2].

References

  • Zuo, E., et al. (2019).[2] Cytosine base editor generates substantial off-target single-nucleotide variants in mouse embryos.[1][3] Science. Link

  • Doman, J. L., et al. (2020).[2] Evaluation and minimization of Cas9-independent off-target DNA editing by cytosine base editors. Nature Biotechnology.[2][4] Link

  • Rees, H. A., & Liu, D. R. (2018). Base editing: precision chemistry on the genome and transcriptome of living cells. Nature Reviews Genetics. Link

  • Anzalone, A. V., et al. (2020).[5][6] Search-and-replace genome editing without double-strand breaks or donor DNA. Nature. Link

Sources

Overcoming resistance to cytidine analog drugs in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming resistance to cytidine analog drugs (Gemcitabine, Cytarabine, 5-Azacytidine) Role: Senior Application Scientist Status: Online | Ticket ID: NAR-RES-001

Welcome to the Technical Support Center

If you are reading this, your IC50 curves have likely shifted to the right, or your xenografts are failing to respond to treatment. Resistance to cytidine analogs—prodrugs that require metabolic activation—is a multi-layered problem involving transport, phosphorylation, and target engagement.[1]

This guide is not a textbook; it is a troubleshooting workflow designed to isolate the specific failure point in your experimental model.

Quick Diagnostic Workflow

Before modifying your drug, you must identify where the failure occurs. Use this logic flow to guide your troubleshooting.

Resistance_Flowchart Start ISSUE: High IC50 / Loss of Efficacy Step1 Step 1: Check Uptake (hENT1 Status) Start->Step1 Decision1 Is hENT1 low? Step1->Decision1 Step2 Step 2: Check Activation (dCK vs. CDA) Decision2 Is dFdCTP pool low? Step2->Decision2 Step3 Step 3: Check Target (RRM1 / DNA Incorp.) Sol3 Target RRM1 / Bypass Pathway Step3->Sol3 Target Mutated/Overexpressed Decision1->Step2 No (Uptake Normal) Sol1 Use Lipid-Conjugates (e.g., CP-4126) Decision1->Sol1 Yes (Transport Failure) Decision2->Step3 No (Pools Normal) Decision3 Is CDA high? Decision2->Decision3 Yes (Activation Failure) Sol2 Inhibit Deamination (Add Tetrahydrouridine) Decision3->Sol2 Yes (Rapid Clearance) Decision3->Sol3 No (dCK Deficiency)

Figure 1: Step-by-step diagnostic logic to isolate the mechanism of cytidine analog resistance.

Module 1: The Gatekeeper (Transport Issues)

The Problem: Cytidine analogs are hydrophilic. They cannot passively diffuse across the cell membrane effectively; they require the Human Equilibrative Nucleoside Transporter 1 (hENT1/SLC29A1).

Symptom: Your cells are resistant to Gemcitabine but remain sensitive to lipophilic drugs or modified nucleosides.

Troubleshooting Protocol: hENT1 Functional Validation

Do not rely solely on Western Blots. Protein presence does not guarantee membrane localization or function.

Q: How do I confirm transport deficiency is the cause? A: Perform a cytotoxicity assay with a specific hENT1 inhibitor as a control.

  • Setup: Plate parental (sensitive) and resistant cells.

  • Inhibitor Arm: Pre-treat a subset of parental cells with NBMPR (Nitrobenzylthioinosine) at 100 nM for 1 hour. NBMPR specifically blocks hENT1 [1].

  • Treatment: Add Gemcitabine dose-response curve.

  • Readout:

    • If NBMPR makes your parental cells as resistant as your resistant line, the mechanism is likely hENT1 loss.

    • If your resistant line is still significantly more resistant than the NBMPR-treated parental line, the issue lies downstream (metabolism).

Q: My Western Blot shows hENT1 is present, but uptake is low. Why? A: hENT1 is often internalized into lysosomes or degraded via ubiquitination in resistant clones. Use Flow Cytometry with an anti-hENT1 antibody (extracellular epitope) to quantify surface expression, not total protein.

Module 2: The Metabolic Bottleneck (Activation vs. Inactivation)

The Problem: Cytidine analogs are prodrugs. They must be phosphorylated by Deoxycytidine Kinase (dCK) to become active.[2] Conversely, Cytidine Deaminase (CDA) inactivates them into uracil derivatives (e.g., dFdU).

Symptom: hENT1 is normal, but the drug has no effect on DNA synthesis or cell cycle (no S-phase arrest).

Pathway Visualization

Metabolism_Pathway Gem Gemcitabine (Prodrug) Intra Intracellular Gemcitabine Gem->Intra hENT1 dCK dCK (Rate Limiting) Intra->dCK CDA CDA (Inactivator) Intra->CDA MP dFdCMP dCK->MP Phosphorylation Inactive dFdU (Inactive) CDA->Inactive Deamination TP dFdCTP (Active Toxin) MP->TP Downstream Kinases DNA DNA Incorporation (Apoptosis) TP->DNA

Figure 2: The "Tug-of-War" between activation (dCK) and inactivation (CDA).[2][3][4][5][6][7][8][9]

Troubleshooting Protocol: The "Rescue" Experiment

If you suspect CDA overexpression (common in pancreatic cancer models), attempt to reverse resistance chemically.

  • Reagent: Tetrahydrouridine (THU) , a potent transition-state inhibitor of CDA [2].

  • Protocol:

    • Treat resistant cells with Gemcitabine alone.

    • Treat resistant cells with Gemcitabine + THU (10 µM).

  • Interpretation:

    • Sensitivity Restored: Your cells are overexpressing CDA.[10]

    • No Change: The issue is likely dCK downregulation (the inability to phosphorylate).

Critical Note on dCK: dCK deficiency is the most common cause of high-level resistance [3]. If dCK is lost, adding THU will not help because the drug still cannot enter the active phosphate pool.

Module 3: Target Engagement (RRM1)

The Problem: The active metabolite (dFdCTP) competes with endogenous dCTP for incorporation into DNA. The enzyme Ribonucleotide Reductase (RNR) , specifically subunit RRM1 , produces the endogenous dCTP.

Symptom: High RRM1 levels expand the endogenous dCTP pool, outcompeting the drug.

Q: How do I validate RRM1-mediated resistance? A: Look for the "Self-Potentiation" failure. Gemcitabine normally inhibits RRM1, depleting dCTP pools.[1] In resistant cells, RRM1 is often overexpressed [4].

  • Assay: Western Blot for RRM1.

  • Correlation: High RRM1 correlates strongly with poor clinical outcomes and in vitro resistance.

  • Fix: RRM1 is difficult to target directly. Switch to non-nucleoside antimetabolites or agents that do not depend on dCTP competition.

Module 4: Mitigation Strategies & Data Summary

When resistance is confirmed, use this table to select the appropriate bypass strategy.

Strategy Selection Matrix
Resistance MechanismPrimary MarkerDiagnostic AssayBypass Strategy
Transport Deficiency Low hENT1 (SLC29A1)NBMPR Sensitivity / Flow CytometryLipid-Conjugates: Use CP-4126 (enters via diffusion) [5]. Phosphoramidates: NUC-1031 (bypasses transporter).
Activation Failure Low dCKHPLC for dFdCTP poolsProTides: NUC-1031 (delivers pre-phosphorylated monophosphate) [6].
Hyper-Catabolism High CDATHU Rescue AssayInhibitors: Co-treat with Tetrahydrouridine (THU) or Zebularine.
Target Overexpression High RRM1Western BlotCombination: Add Platinum agents (Cisplatin) to overwhelm DNA repair, independent of dCTP pools.
Expert FAQ

Q: Can I use mRNA levels to predict resistance? A: Proceed with caution. dCK activity is often regulated post-translationally (e.g., by phosphorylation at Ser74). mRNA levels may be normal even if the enzyme is inactive. Always prefer functional assays (LC-MS of nucleotides) or protein quantification over qPCR [3].

Q: My cells are resistant to Cytarabine. Will they be resistant to Gemcitabine? A: Likely, yes. Both share the hENT1 transporter and dCK activation step. However, if the resistance is due to specific downstream deaminases (like DCTD), cross-resistance might vary. RRM1 mechanisms are more specific to Gemcitabine.

References

  • Roles for hENT1 and dCK in gemcitabine sensitivity. Neuro-Oncology. [Link][5]

  • Resistance to cytarabine and gemcitabine... expression of cytidine deaminase. PubMed. [Link]

  • Downregulation of deoxycytidine kinase... confers cross-resistance. Molecular Cancer. [Link][3]

  • Cytoplasmic RRM1 activation... involved in drug resistance. PLOS ONE. [Link][2][3][5][6][9][11][12][13][14][15][16]

  • Barriers and opportunities for gemcitabine in pancreatic cancer therapy. American Journal of Physiology. [Link]

  • NUC-1031 (Acelarin): A First-in-Class ProTide. Investigational New Drugs. [Link]

Sources

Technical Guide: Long-Term Storage & Handling of Cytidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Personnel, Formulation Scientists, and Lab Managers From: Senior Application Scientist, Technical Support Division Subject: Optimization of Cytidine Monohydrochloride Stability and Troubleshooting

Executive Summary & Core Directive

Cytidine Monohydrochloride (Cytidine HCl) is a pyrimidine nucleoside salt critical for RNA synthesis and metabolic research. While chemically robust in its crystalline form, it exhibits specific vulnerabilities—primarily hygroscopicity and hydrolytic deamination —that can compromise experimental reproducibility.

This guide moves beyond generic "store at -20°C" advice. It provides a self-validating system to ensure the integrity of your compound from the moment of receipt to the final experimental application.

The Golden Rules: Storage Protocols

Solid State Storage (The Primary Archive)

The greatest threat to solid Cytidine HCl is moisture. The hydrochloride salt form is highly hygroscopic; water absorption initiates a cascade of degradation even at low temperatures.

ParameterSpecificationScientific Rationale
Temperature -20°C (Standard)Reduces kinetic energy, slowing spontaneous deamination rates significantly.
Container Amber Glass or Opaque PlasticWhile UV sensitivity is lower than some nucleotides, light can catalyze secondary oxidation. Amber provides a safety buffer.
Desiccation Mandatory Silica gel packs must be present in the secondary container. Moisture acts as the nucleophile in hydrolytic degradation.
Headspace Argon/Nitrogen PurgeDisplacing oxygen reduces oxidative stress, though moisture control remains the priority.
Aqueous Solution Storage (Working Stocks)

The Golden Rule of Solutions: Prepare fresh whenever possible. If storage is unavoidable, follow this decision matrix:

  • < 24 Hours: Store at 4°C.

  • > 24 Hours: Aliquot and freeze at -20°C or -80°C.

  • Freeze/Thaw Cycles: Maximum 1. Repeated phase transitions cause micro-pH gradients that can accelerate glycosidic bond cleavage.

Troubleshooting & FAQs: The "Why is it doing that?" Guide

This section addresses specific anomalies reported by users, applying a root-cause analysis approach.

Issue 1: "My powder has turned into a hard, sticky clump."
  • Diagnosis: Hygroscopic Failure. The container seal was likely compromised, or the bottle was opened while cold, causing condensation.

  • Impact: The chemical integrity may still be intact (verify with HPLC), but weighing accuracy is now impossible.

  • Corrective Action:

    • Do not chip at it with a metal spatula (risk of glass breakage/contamination).

    • Dissolve the entire clump in a known volume of buffer to create a master stock.

    • Measure concentration via UV spectrophotometry (

      
       nm).
      
    • Prevention: Allow the bottle to warm to room temperature in a desiccator before opening.

Issue 2: "The solution has turned a faint yellow."
  • Diagnosis: Oxidation or advanced degradation.

  • Impact: Critical Failure. Do not use.

  • Mechanism: Yellowing often indicates the formation of degradation byproducts or trace metal contamination catalyzing oxidation.

  • Corrective Action: Discard immediately.

Issue 3: "Can I autoclave my Cytidine HCl stock solution?"
  • Answer: NO.

  • Reasoning: Autoclaving (121°C, 15 psi) provides the activation energy required to cleave the N-glycosidic bond (Hydrolysis) and drive the conversion of Cytidine to Uridine (Deamination).

  • Protocol: Sterilize via 0.22 µm filtration (PES or PVDF membranes are suitable).

Issue 4: "The pH of my solution is lower than expected."
  • Diagnosis: Normal behavior for the salt form.

  • Explanation: Cytidine Monohydrochloride releases HCl upon dissociation. A 50 mg/mL solution can have a pH near 4.0-5.0.

  • Action: If your experiment is pH-sensitive, you must buffer the solution (e.g., PBS, HEPES) rather than dissolving in unbuffered water.

Scientific Deep Dive: Degradation Mechanisms

To understand storage, one must understand the enemy: Entropy . Cytidine HCl degrades primarily through two pathways that compete based on pH and temperature.

The Pathways
  • Hydrolytic Deamination: The exocyclic amino group at C4 is replaced by a carbonyl oxygen, converting Cytidine

    
     Uridine . This releases ammonia.[1]
    
  • Glycosidic Hydrolysis: The bond between the cytosine base and the ribose sugar breaks, yielding free Cytosine + Ribose .

Visualizing the Decay Logic

The following diagram illustrates the decision logic for stability and the chemical pathways of degradation.

Cytidine_Storage_Logic Start Cytidine HCl (Solid/Received) Decision Storage Duration? Start->Decision ShortTerm < 24 Hours (Keep Dry, RT) Decision->ShortTerm LongTerm > 24 Hours (-20°C, Desiccated) Decision->LongTerm Heat Threat: Heat (>40°C) ShortTerm->Heat Improper Handling Moisture Threat: Moisture/H2O LongTerm->Moisture Seal Breach Deamination Pathway 1: Deamination Moisture->Deamination Catalyst Hydrolysis Pathway 2: N-Glycosidic Hydrolysis Heat->Hydrolysis Catalyst Uridine Product: Uridine + NH3 (Impurity) Deamination->Uridine Cleavage Product: Cytosine + Ribose (Total Breakdown) Hydrolysis->Cleavage

Figure 1: Storage decision logic and degradation pathways. Moisture acts as the primary nucleophile for deamination, while heat accelerates glycosidic bond cleavage.

Quantitative Data Reference

Use these values to validate your stock solutions.

PropertyValue / LimitNotes
Molecular Weight 279.68 g/mol Monohydrochloride salt
Solubility (Water) ~100 mg/mLHighly soluble; clear to colorless
Solubility (Ethanol) Slightly solubleNot recommended for stock prep
UV Max (

)
271 nm (pH 7)Used for concentration verification
pKa 4.11 / 13.1The HCl salt is acidic in solution
Melting Point 210-220°CDecomposes upon melting

References

  • Cayman Chemical. (2022).[2] Cytidine Product Information & Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] Cytidine 5′-monophosphate & Cytidine Product Specification. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6175, Cytidine. Retrieved from

  • Shapiro, R., & Danzig, M. (1972). Acidic Hydrolysis of Cytidine and Cytidine 5'-Phosphate. Biochemistry.
  • MedChemExpress. (2023).[4] Cytidine Safety Data Sheet (SDS). Retrieved from

Sources

Optimizing pH conditions for experiments involving cytidine monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH Conditions & Stability for Cytidine HCl Experiments Ticket ID: CYT-HCL-OPT-001 Assigned Specialist: Senior Application Scientist, Bio-Reagents Division

Core Concept: The "Acidic Trap"

User Query: "I dissolved Cytidine Monohydrochloride in water, and the pH dropped to ~2.5. When I added this to my cell culture, the cells detached. Is my product defective?"

Technical Diagnosis: The product is not defective; it is behaving exactly as chemically dictated. Cytidine Monohydrochloride (Cytidine HCl) is the salt form of the nucleoside cytidine. Unlike the free base, which dissolves to a near-neutral pH, the HCl salt dissociates into the cytidinium cation and a chloride anion.

The critical parameter here is the pKa of the N3 nitrogen on the cytosine ring, which is approximately 4.2 [1, 2].

  • At pH < 4.2: The N3 position is protonated (

    
    ).
    
  • In Water: Dissolving Cytidine HCl releases equimolar amounts of

    
    , driving the solution pH down significantly (often pH 2.0–3.0 depending on concentration).
    

The Trap: Adding this unbuffered, highly acidic solution directly to biological media overwhelms the media's bicarbonate buffering capacity, leading to immediate cellular acidosis and detachment.

Solubilization & pH Management Protocol

Objective: Prepare a high-concentration stock solution (e.g., 100 mM) that is physiologically compatible without degrading the molecule.

The "Safe Neutralization" Workflow

Do not neutralize rapidly with concentrated strong bases (e.g., 10 M NaOH), as localized regions of high pH can trigger deamination (conversion of Cytidine to Uridine) [3].

Step-by-Step Methodology:
  • Calculation: Calculate the mass required for your target concentration.

    • Note: Cytidine HCl MW ≈ 279.68 g/mol .

  • Initial Dissolution: Dissolve the solid in 80% of the final target volume of nuclease-free water.

    • Observation: The solution will be clear but acidic (pH ~2–3).

  • Controlled Titration:

    • Place the beaker on a magnetic stirrer.

    • Insert a calibrated pH probe.

    • Dropwise add 1 N NaOH (Sodium Hydroxide) or KOH.

    • Target pH: Adjust to pH 7.2 – 7.4 .

    • Critical: As you approach pH 4.2 (the pKa), the pH change will slow down (buffering region). Once passed, it will jump quickly. Proceed with caution.

  • Final Volume Adjustment: Add water to reach the final target volume.

  • Sterilization: Filter sterilize using a 0.22 µm PES or PVDF membrane .

    • Warning:Do NOT autoclave Cytidine HCl solutions. While pyrimidine glycosidic bonds are more stable than purines, the combination of acidity (before buffering) and high heat can induce hydrolysis [4].[1]

Visualization: The Solubilization Logic Gate

CytidineWorkflow Start Solid Cytidine HCl Dissolve Dissolve in 80% Vol Water (Result: pH ~2.5) Start->Dissolve Check Intended Use? Dissolve->Check DirectAdd Direct Addition to Media Check->DirectAdd No pH Adjust Neutralize Titrate with 1N NaOH Target pH 7.2 Check->Neutralize Standard Protocol Fail FAILURE: Acidosis/Cell Death DirectAdd->Fail Buffer Overwhelmed Filter 0.22 µm Filtration Neutralize->Filter Storage Store at -20°C (Aliquot) Filter->Storage

Caption: Logical workflow for preparing Cytidine HCl stock solutions to prevent experimental failure.

Stability & Degradation Mechanisms

User Query: "I autoclaved my stock solution, and the HPLC retention time shifted. Did it degrade?"

Technical Diagnosis: Yes. While Cytidine is relatively robust, it is susceptible to two primary degradation pathways depending on pH and temperature.

Degradation Pathways
  • Acid Hydrolysis (Glycosidic Bond Cleavage):

    • Condition: Low pH + Heat.

    • Mechanism:[1][2] Protonation of the base weakens the N-glycosidic bond, releasing free Cytosine and Ribose [4].

    • Risk:[2][3] High risk if autoclaving the un-neutralized HCl salt.

  • Deamination (Cytidine → Uridine):

    • Condition: High pH (Alkaline) + Heat, or enzymatic action.

    • Mechanism:[1][2] Hydrolytic attack on the C4 amino group releases ammonia (

      
      ) and yields Uridine [3].
      
    • Risk:[2][3] High risk if "overshooting" pH adjustment (> pH 10) or prolonged storage at RT.

Visualization: Chemical Fate of Cytidine

Degradation Cytidine Cytidine Cytosine Cytosine Base (Precipitate risk) Cytidine->Cytosine Acid Hydrolysis (pH < 3 + Heat) Ribose Ribose Cytidine->Ribose Acid Hydrolysis Uridine Uridine (Metabolic alteration) Cytidine->Uridine Deamination (pH > 9 or Enzyme)

Caption: Primary degradation pathways. Acid/Heat leads to cleavage; Alkaline conditions favor deamination to Uridine.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
pH Drift over time Absorption of atmospheric

or slow equilibration of the HCl salt.
Use a buffered solvent (e.g., PBS or HEPES) instead of pure water for stock preparation if the experiment tolerates extra salts.
Precipitation on Neutralization "Salting out" effect at extremely high concentrations (>500 mM) or local pH shock.Dilute the stock to <100 mM. Add NaOH slowly with vigorous stirring to prevent localized high-pH pockets.
Unexpected Biological Result (e.g., Uridine-like effect) Deamination of Cytidine to Uridine.[4][5][6]Check HPLC purity. Ensure stock was not exposed to pH > 9 or high heat. Freshly prepare stocks; do not store aqueous stocks > 1 month at 4°C.
Cell Detachment Media Acidosis.Check the color of the phenol red in your media. If yellow, the Cytidine HCl overwhelmed the buffer. Neutralize stock before addition.

Summary of Physicochemical Properties

PropertyValue / CharacteristicReference
Molecular Weight 279.68 g/mol (HCl salt)[1]
Solubility (Water) High (>100 mg/mL)[1]
pKa (N3 Protonation) ~4.2[2]
Optimal Storage (Solid) -20°C, Desiccated[1]
Optimal Storage (Solution) -20°C (stable for months), 4°C (days)[1]
Sterilization Method 0.22 µm Filtration (Do NOT Autoclave)[4]

References

  • Thapa, B., & Schlegel, H. B. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Journal of Physical Chemistry A, 126(9), 1489–1499. [Link]

  • Vincenzetti, S., et al. (2019).[7] The Emerging Role of Cytidine Deaminase in Human Diseases. International Journal of Molecular Sciences, 20(21), 5369. [Link]

  • Zoltewicz, J. A., & Clark, D. F. (1972). Hydrolysis of Nucleosides in Acidic Solutions. Journal of Organic Chemistry. (Validated via general nucleoside stability data from Tallinn University of Technology). [Link]

Sources

Technical Support Center: Mitigation of Cyanoethyl Adducts during Oligonucleotide Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting & Prevention of Acrylonitrile (Cyanoethyl) Adducts Ticket Priority: High (Impacts purity and molecular weight validation)[1]

Executive Summary: The Mechanism of Failure

In phosphoramidite oligonucleotide synthesis, the 2-cyanoethyl (CE) group protects the phosphate backbone.[1] During the final deprotection step, this group is removed via


-elimination, releasing acrylonitrile .[1]

The core issue is that acrylonitrile is a potent Michael acceptor .[1][2] If it is not effectively scavenged or removed, it will react with nucleophilic sites on the nucleobases—most notably the N3 position of Thymine (and Uracil in RNA)—resulting in a permanent alkylation adduct.[1]

Mechanistic Pathway

The following diagram illustrates the competing pathways: the desired elimination versus the unwanted adduct formation.[1]

CyanoethylMechanism Phosphate Protected Phosphate (P-O-CH2-CH2-CN) Elimination β-Elimination (Basic Conditions) Phosphate->Elimination NH4OH or AMA Acrylonitrile Free Acrylonitrile (CH2=CH-CN) Elimination->Acrylonitrile Release Scavenger Scavenger Trap (e.g., Diethylamine) Safe Byproduct Acrylonitrile->Scavenger Preferred Pathway (Kinetic Control) Thymine Thymine Residue (N3 Position) Acrylonitrile->Thymine Side Reaction (Michael Addition) Adduct Cyanoethyl Adduct (+53 Da Impurity) Thymine->Adduct Permanent Modification

Figure 1: Mechanistic pathway showing the release of acrylonitrile and the competition between scavenging and nucleobase alkylation.[1]

Diagnostic Hub: Identifying the Problem

Users often encounter this issue during Mass Spectrometry (ESI-MS or MALDI-TOF) analysis. The hallmark sign is a specific mass shift.[1]

Symptom Checker
ObservationDiagnosisRoot Cause
Mass Shift +53 Da Mono-cyanoethylationReaction of one acrylonitrile molecule with a base (usually T).[1]
Mass Shift +106 Da Di-cyanoethylationReaction of two acrylonitrile molecules (common in T-rich or large-scale synthesis).[1]
Broad Peaks Heterogeneous mixturePartial alkylation across multiple sites in long oligos.
Lower Yield Purification lossAdducts often elute differently in HPLC, leading to fraction loss.[1]

Note: Do not confuse this with the +16 Da shift sometimes seen with amino-modifiers, which indicates oxidative damage or incomplete deprotection of specific labels.[1]

Protocol Library: Prevention & Mitigation

The most effective strategy is to remove the cyanoethyl group before the oligonucleotide is cleaved from the solid support.[1] This allows the acrylonitrile to be washed away while the oligo is still anchored.[1][3]

Protocol A: Diethylamine (DEA) Pre-Wash (The Gold Standard)

Best for: Large scale synthesis (>1 µmol), Thymine-rich sequences, and sensitive dye-labeled oligos.[1]

  • Reagent Preparation: Prepare a solution of 10% Diethylamine (DEA) in Acetonitrile (ACN) (v/v).[1]

    • Note: DEA is volatile. Prepare fresh or store in a tightly sealed glass bottle.

  • On-Column Treatment:

    • After synthesis is complete (DMT-on or DMT-off), keep the column on the synthesizer or move to a syringe.[1]

    • Flush the column with the 10% DEA/ACN solution.[1]

    • Incubate for 5–10 minutes at room temperature.

    • Mechanism:[1][2][4][5][6][7][8][9] This selectively performs the

      
      -elimination of the phosphate protecting groups without cleaving the succinyl linker holding the oligo to the bead.[1]
      
  • Washing:

    • Flush the column vigorously with pure Acetonitrile (at least 3–4 column volumes).[1]

    • Critical Step: This washes away the free acrylonitrile.[1][3]

  • Cleavage & Deprotection:

    • Proceed with standard Ammonium Hydroxide or AMA cleavage/deprotection protocols.[1] Since the acrylonitrile is gone, no adducts can form.[1]

Protocol B: Scavenging during Cleavage (Small Scale)

Best for: Standard DNA oligos (<200 nmol) with low Thymine content.[1]

If a pre-wash is not feasible, ensure your cleavage cocktail contains a scavenger or solvent that keeps acrylonitrile solvated.[1]

  • Reagent: AMA (1:1 mixture of Ammonium Hydroxide and 40% Aqueous Methylamine).[1]

    • Why: Methylamine is a stronger nucleophile than Ammonia and acts as a "built-in" scavenger, reacting with acrylonitrile faster than the Thymine bases can.[1]

  • Alternative: Add Ethanol (25% v/v) to the Ammonium Hydroxide.[1]

    • Why: Acrylonitrile is more soluble in organic solvents than in pure aqueous ammonia. Keeping it solvated prevents it from precipitating/associating with the hydrophobic protected bases.[1]

Decision Workflow

Use this logic gate to determine the correct protocol for your specific experiment.

DeprotectionWorkflow Start Start: Deprotection Strategy CheckSeq Analyze Sequence & Scale Start->CheckSeq IsTRich Is Sequence Thymine Rich? (>30% T or runs of >3 T's) CheckSeq->IsTRich IsLargeScale Is Scale > 1 µmol? IsTRich->IsLargeScale No UseDEA REQUIRED: Protocol A (10% DEA in ACN Pre-wash) IsTRich->UseDEA Yes IsLargeScale->UseDEA Yes Standard Protocol B (Standard NH4OH or AMA) IsLargeScale->Standard No

Figure 2: Decision tree for selecting the appropriate deprotection strategy based on sequence composition and synthesis scale.

Frequently Asked Questions (FAQ)

Q: Why is Thymine the primary target for cyanoethylation? A: In the basic conditions of deprotection, the N3 proton of Thymine is removed (pKa ~9.7), creating a nucleophilic anion.[1] This anion attacks the electrophilic double bond of acrylonitrile (Michael addition).[1] Other bases have exocyclic amines that are less nucleophilic under these specific conditions, though G and U (in RNA) are also susceptible.[1]

Q: Can I remove the adducts after they have formed? A: No. The cyanoethyl-thymine bond is a stable covalent modification.[1] It cannot be reversed without destroying the oligonucleotide.[1] Prevention via the DEA protocol is the only solution.[1]

Q: I am synthesizing RNA. Does this apply? A: Yes. Uracil is structurally similar to Thymine (lacking only the 5-methyl group) and possesses a similar N3 imide.[1] RNA deprotection is often milder, but if you use standard phosphoramidite chemistry, the CE group is present.[1] The DEA pre-wash is compatible with TBDMS-protected RNA.[1]

Q: Does the DEA wash affect dye labels like FAM, HEX, or TAMRA? A: Generally, no.[1] DEA is a weak, non-nucleophilic base (in the context of cleavage).[1] It is safer for many dyes than the strong nucleophiles found in AMA.[1] However, always check the specific stability of exotic fluorophores.[1] For example, some specific cyanine dyes are sensitive to amines, but the short exposure to DEA is usually well-tolerated compared to prolonged ammonia exposure.[1]

References

  • Glen Research. (n.d.).[1] Deprotection - Volume 1 - Deprotect to Completion. Glen Report.[5][6][8] Retrieved January 28, 2026, from [Link][1]

  • Integrated DNA Technologies (IDT). (2011).[1] Strategies for minimizing cyanoethyl adduct formation.[2][6][9] IDT Decoction Guide.[1]

  • Eadie, J. S., & Davidson, D. S. (1987).[1] Guanine modification during chemical DNA synthesis.[1] Nucleic Acids Research, 15(20), 8333–8349.[1] [Link]

  • Avino, A., et al. (n.d.).[1] Preparation of Oligonucleotides.[1][2][3][6][7][8][9][10][11][12][13] In Nucleic Acids Chemistry.

  • Glen Research. (2016).[1] Transient Cyanoethylation - An Unexpected Route to Chemical Bleaching of a Fluorophore.[1][5] Glen Report 28.[5]26. Retrieved January 28, 2026, from [Link][1]

Sources

Addressing precipitation issues with cytidine monohydrochloride in complex media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Precipitation Issues with Cytidine Monohydrochloride in Complex Media Document ID: TS-CYT-004 Last Updated: 2024-05-22 Audience: Process Development Scientists, Media Formulation Engineers

Executive Summary & Chemical Logic

The Core Challenge: Cytidine Monohydrochloride (Cytidine HCl) is highly soluble in water due to its ionic nature. However, precipitation in complex media (chemically defined, serum-free, or high-concentration feeds) is rarely caused by the insolubility of the Cytidine itself. Instead, it is typically a pH-induced cascade or a Common Ion Effect .

Cytidine HCl is acidic. When introduced into neutral media (pH 7.0–7.4), it dissociates, releasing protons (


). This localized acidification can trigger the precipitation of other media components—specifically Calcium Phosphates or high-molecular-weight proteins—creating the illusion that the Cytidine has precipitated.
Solubility Profile
Solvent / MediumSolubility Limit (Approx.)[1][2][3][4][5][6][7]Critical Notes
Water (ddH₂O) > 500 mg/mLHighly soluble; solution becomes acidic (pH ~2–3).
PBS (pH 7.2) ~ 10 mg/mLCaution: Neutral pH converts HCl salt to free base, drastically reducing solubility.
Complex Media (1X) 5–10 mg/mLDependent on buffer capacity and calcium concentration.
Ethanol Slightly SolubleNot recommended for stock preparation.[1][2]
DMSO ~ 10 mg/mLUseful for hydrophobic additives, but unnecessary for Cytidine HCl.

Standard Operating Procedures (SOPs)

Protocol A: High-Concentration Stock Preparation

Use this protocol to create a stable feed supplement (e.g., 50X or 100X).

The "Acidic Shield" Strategy: Do NOT neutralize the stock solution to pH 7.0 if the concentration exceeds 20 mg/mL. Keeping the stock acidic maintains the ionic HCl form, preventing the "Free Base Crash."

Workflow Diagram:

StockPrep Figure 1: High-Stability Stock Preparation Workflow Start Start: Weigh Cytidine HCl Solvent Add ddH₂O (80% of Vol) Start->Solvent Mix Mix / Vortex Solvent->Mix Check Check Clarity Mix->Check Check->Mix Cloudy (Heat to 37°C) Filter 0.22 µm PES Filter Check->Filter Clear Store Store -20°C Filter->Store

Step-by-Step:

  • Calculation: Calculate mass for a 50 mg/mL stock.

  • Solvent: Add deionized water (ddH₂O) to 80% of the final target volume.

  • Addition: Add Cytidine HCl powder slowly to the vortexing water.

    • Why? Prevents clumping (hydrophobic powder shell effect).

  • Dissolution: Vortex or stir. If the solution is cold, warm to 37°C to speed up dissolution.

  • Volume Adjustment: Top up to final volume with ddH₂O.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) membrane.

    • Warning: Do not autoclave. Nucleosides can degrade via hydrolysis at high temperatures [1].

  • Storage: Aliquot and store at -20°C.

Protocol B: Integration into Complex Media

How to add the acidic stock to your bioreactor or flask without crashing the system.

  • Equilibrate: Thaw stock at Room Temperature (RT) or 37°C. Ensure no crystals remain.

  • Agitation: Ensure the main culture media is being stirred or agitated.

  • The Dropwise Method: Add the Cytidine HCl stock dropwise into the vortex of the media.

    • Mechanism:[5][6][8][9][10] This rapidly dilutes the protons, preventing a localized "Acid Shock" zone that would precipitate Calcium Phosphate or proteins.

  • pH Monitoring: If adding large volumes (>5% v/v), monitor pH. If pH drops below 7.0, add NaOH slowly to compensate, but only after the Cytidine is fully dispersed.

Troubleshooting & FAQs

Category 1: Visual Precipitates

Q: I see white crystals immediately after thawing my stock at 4°C. Is it ruined? A: No. This is likely thermal crystallization.

  • The Fix: Heat the solution to 37°C and vortex vigorously.

  • The Science: Solubility is temperature-dependent.[7] High-concentration stocks (>50mM) are often supersaturated at 4°C.

Q: My media turned cloudy immediately after adding the Cytidine stock. A: You likely triggered a "pH Shock."

  • Diagnosis: Check the pH of the cloudy media. If it is < 7.0, the acidity of the Cytidine HCl likely caused protein aggregation or isoelectric precipitation.

  • Prevention: Use Protocol B (Dropwise addition). If the media contains high Calcium (e.g., DMEM), the cloudiness might be Calcium Phosphate precipitating due to local pH fluctuations.

Q: Can I make a neutral (pH 7.0) stock solution to avoid the pH drop? A: Only if the concentration is low (< 10 mg/mL).

  • Warning: At high concentrations (>20 mg/mL), neutralizing the HCl removes the ionic shield. You are converting highly soluble Cytidine-HCl into less soluble Cytidine (Free Base), which will precipitate out of the stock solution immediately [2].

Category 2: Chemical Interactions

Q: I am using a Fed-Batch system. Can I mix Cytidine HCl with my amino acid feed? A: It depends on the amino acids.

  • Safe: Mixing with acidic amino acids (Aspartic Acid, Glutamic Acid).

  • Risky: Mixing with Tyrosine or Cystine (which require basic pH for solubility).

    • Mechanism:[5][6][8][9][10] Adding acidic Cytidine HCl to a basic Tyrosine feed will neutralize the base, causing the Tyrosine to crash out instantly. Keep them in separate feeds.

Diagnostic Logic Tree

Use this flow to diagnose the root cause of precipitation in your specific experiment.

Troubleshooting Figure 2: Precipitation Diagnostic Matrix Problem Precipitation Observed Where Where did it occur? Problem->Where Stock In the Stock Solution Where->Stock Media In the Culture Media Where->Media TempCheck Is stock cold (4°C)? Stock->TempCheck MediaCheck How was it added? Media->MediaCheck Heat Warm to 37°C & Vortex (Reversible Crystallization) TempCheck->Heat Yes pHCheck Did you neutralize pH? TempCheck->pHCheck No (Room Temp) Revert Error: Free Base formed. Re-make stock in water only. pHCheck->Revert Yes Shock Cause: pH Shock / Localized Acidity. Fix: Add Dropwise. MediaCheck->Shock Rapid Bolus FeedMix Check Feed Composition MediaCheck->FeedMix Mixed with other Feed TyrCys Cause: Incompatible pH. Keep Feeds Separate. FeedMix->TyrCys Contains Tyr/Cys (Basic)

References

  • PubChem. (n.d.). Cytidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved May 22, 2024, from [Link]

  • ResearchGate. (2019).[3] Discussion on Solubility and Precipitation in Cell Culture Medium. Retrieved May 22, 2024, from [Link]

Sources

Validation & Comparative

Comparative analysis of cytidine vs. ethenocytidine structure and function

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Function, and Experimental Utility[1][2]

Executive Summary

This guide provides a technical comparison between the canonical nucleoside Cytidine (C) and its exocyclic adduct 3,N4-ethenocytidine (εC) .[1] While Cytidine is the fundamental building block of RNA/DNA responsible for coding fidelity via Watson-Crick base pairing, εC is a highly fluorescent, mutagenic lesion formed by vinyl chloride metabolites or synthesized as a structural probe.

Key Differentiator: The formation of an etheno-bridge between the N3 and N4 positions in εC eliminates the N3-H donor capability, disrupting canonical hydrogen bonding and imparting significant fluorescence properties used in conformational studies.

Structural & Physicochemical Analysis[1][2][4][5]

The transition from Cytidine to εC involves a cyclization reaction that fundamentally alters the electronic and steric properties of the pyrimidine ring.

FeatureCytidine (C)3,N4-Ethenocytidine (εC)
Formula C₉H₁₃N₃O₅C₁₁H₁₃N₃O₅
Heterocycle Pyrimidine (Single ring)Imidazo[1,2-c]pyrimidine (Tricyclic character)
H-Bonding Donor (N4-H), Acceptor (N3, O2)Loss of N3 Acceptor/N4 Donor ; O2 remains
Fluorescence Non-fluorescent (

)
Fluorescent (

),

nm,

nm
pKa (N3) ~4.2~3.8 (Protonation occurs on the etheno ring)
Base Pairing Watson-Crick (Guanine)Hoogsteen/Wobble (Promiscuous)
Structural Transformation Pathway

The formation of εC occurs via the reaction of Cytidine with chloroacetaldehyde (CAA) or lipid peroxidation products (e.g., 4-hydroxynonenal). The reaction proceeds through a hydrated intermediate before dehydration yields the etheno bridge.

G C Cytidine (C) (Canonical Pyrimidine) Inter Hydrated Intermediate (N4-(2-hydroxyethyl)) C->Inter Alkylation @ pH 4-6 CAA + Chloroacetaldehyde (or Vinyl Chloride metabolites) CAA->Inter Etheno 3,N4-Ethenocytidine (εC) (Fluorescent Adduct) Inter->Etheno Dehydration (-H2O) Maturation @ 50°C

Figure 1: The chemical alkylation pathway converting Cytidine to εC involves initial attack at the exo-amino group followed by ring closure.

Functional Impact: Mutagenicity & Thermodynamics[6]
Thermodynamic Destabilization

The εC adduct is thermodynamically destabilizing in a DNA duplex.[2] Unlike Cytidine, which forms three hydrogen bonds with Guanine, the etheno ring of εC sterically blocks the N3 and N4 positions.

  • Cytidine: High stability (

    
     favored) due to optimal geometric fit and H-bonding.
    
  • εC Adduct: Induces a "wobble" conformation. NMR studies suggest εC often pairs with Guanine via a single H-bond (εC-O2 to G-N1) or adopts a syn conformation to accommodate the bulky etheno group, leading to local melting or bending of the helix [1].

Mutagenic Mechanism

εC is a "coding lesion." During replication, high-fidelity polymerases often stall at εC sites. However, translesion synthesis (TLS) polymerases (e.g., Pol


, Pol 

) can bypass the lesion but frequently incorporate incorrect bases (A or T instead of G), leading to C

A transversions
or C

T transitions
[2].

BasePairing cluster_canonical Canonical Pairing (High Fidelity) cluster_etheno εC Mispairing (Mutagenic) C Cytidine G Guanine C->G 3 H-Bonds (Watson-Crick) eC εC Adduct Target A, T, or G eC->Target Steric Clash Weak/Wobble Pairing

Figure 2: Comparison of canonical Watson-Crick pairing vs. the steric disruption caused by the etheno bridge in εC.

Experimental Workflows
Application A: εC as a Structural Probe (Fluorescence)

Because εC is fluorescent and C is not, researchers convert C residues in non-paired regions of RNA/DNA to εC to map secondary structure. Paired Cytidines are protected from reaction with CAA, while single-stranded Cytidines react to form fluorescent εC.

Protocol: Chemical Probing of RNA Structure

  • Reagent Prep: Prepare 1M Chloroacetaldehyde (CAA) (Caution: Toxic/Carcinogenic).

  • Incubation: Mix RNA (1-5

    
    M) with CAA in modification buffer (50 mM K-cacodylate, pH 7.0).
    
  • Reaction: Incubate at 37°C for 10-20 mins. (Time determines density of modification).

  • Quenching: Precipitate RNA with ethanol and NaOAc to remove unreacted CAA.

  • Detection: Reverse transcribe RNA. The Reverse Transcriptase will stall at εC sites. Map stops via sequencing gel or capillary electrophoresis (SHAPE-like workflow).

Application B: Quantifying εC as DNA Damage (LC-MS/MS)

For drug development and toxicology, quantifying endogenous εC levels is critical to assessing oxidative stress or alkylating agent exposure.

Protocol: Isotope Dilution LC-ESI-MS/MS Rationale: This method uses a stable isotope internal standard (


-εC) to correct for ionization suppression and extraction losses, ensuring high accuracy [3].

Step-by-Step Methodology:

  • Hydrolysis:

    • Digest 50

      
      g genomic DNA with DNAse I, Phosphodiesterase I, and Alkaline Phosphatase at 37°C for 12 hours.
      
    • Add Internal Standard: Spike with 50 fmol of

      
      -εdC prior to digestion.
      
  • Enrichment (Solid Phase Extraction):

    • Use an Oasis HLB or equivalent column.

    • Wash with water (removes salts/unmodified nucleosides).

    • Elute adducts with 20% Methanol. Evaporate to dryness.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

      
      m).
      
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) vs. Acetonitrile.

    • MS Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Target (εdC): m/z 252

        
         136 (Loss of deoxyribose).
        
      • Internal Standard: m/z 255

        
         139.
        

LCMS Sample Biological Sample (Genomic DNA) Digest Enzymatic Hydrolysis (+ Internal Standard) Sample->Digest SPE SPE Enrichment (Remove canonical bases) Digest->SPE LC UPLC Separation (Retain polar adducts) SPE->LC MS MS/MS Detection (MRM: 252->136) LC->MS

Figure 3: Workflow for the sensitive quantitation of εC lesions in biological DNA.

References
  • Jaskólski, M., et al. (1981).[3] Comparative structural analysis of cytidine, ethenocytidine, and their protonated salts. Nucleic Acids Research.[3][4]

  • Zhao, L., et al. (2021). The Excited State Dynamics of a Mutagenic Cytidine Etheno Adduct. Journal of Physical Chemistry Letters.

  • Chen, H.J., et al. (2001). Analysis of 3,N4-ethenocytosine in DNA and in human urine by isotope dilution GC/NICI/MS.[1] Chemical Research in Toxicology.

  • Nair, V., et al. (1995). Etheno DNA Adducts: From tRNA Modifications to DNA Adducts. Chemical Research in Toxicology.

Sources

HPLC Method Validation Guide: Purity Analysis of Cytidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytidine Monohydrochloride (Cytidine HCl) is a critical pyrimidine nucleoside precursor used extensively in the synthesis of antiviral and antineoplastic agents. Its high polarity and the presence of the hydrochloride salt present unique chromatographic challenges. Standard C18 methods often suffer from phase collapse (dewetting) or poor retention of the polar parent compound, leading to co-elution with synthesis byproducts like Cytosine , Uracil , and Uridine .

This guide objectively compares two validated approaches:

  • Method A (RP-HPLC): A robust, polar-embedded C18 method designed for quality control (QC) environments.

  • Method B (HILIC): A high-sensitivity Hydrophilic Interaction Liquid Chromatography method ideal for LC-MS and trace impurity profiling.

Part 1: The Challenge of Cytidine Analysis

Cytidine is highly polar (log P ≈ -2.5). In its monohydrochloride form, it is acidic and highly water-soluble.

  • The Problem: On a traditional alkyl-bonded C18 column, Cytidine elutes near the void volume (

    
    ), often co-eluting with unretained salts or solvent fronts.
    
  • The Impurities: The primary degradation pathways are deamination (forming Uridine) and hydrolysis (forming Cytosine).

  • The Solution: We must utilize stationary phases that provide "orthogonal" selectivity—either by introducing polar groups into the C18 chain (Method A) or by using a water-rich layer on a polar surface (Method B).

Decision Matrix: Selecting the Right Mode

decision_matrix cluster_legend Key Factors start Start: Define Analytical Goal q1 Is Mass Spectrometry (MS) required? start->q1 q2 Is the sample in a high-organic diluent? q1->q2 Yes rp_path Method A: Polar-Embedded C18 (Robust, QC Friendly) q1->rp_path No (UV only) q2->rp_path No (Aqueous samples) hilic_path Method B: HILIC (Amide) (High Sensitivity, MS Compatible) q2->hilic_path Yes (e.g., reaction mix) factor1 RP-HPLC: Better for salts/buffers factor2 HILIC: Better for polar retention

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection and sample matrix requirements.

Part 2: Method A – The Robust Standard (Polar-Embedded RP-HPLC)

This method uses a C18 column with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This prevents phase collapse in 100% aqueous conditions and interacts with the polar amine groups of Cytidine.

Experimental Protocol
  • Column: Agilent Zorbax Bonus-RP or Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 3.0 (adjusted with Phosphoric Acid).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Cytidine

    
     is ~280nm, but 254nm detects impurities like Uracil well).
    

Gradient Program:

Time (min) % A (Buffer) % B (MeOH) Comment
0.0 100 0 Hold to retain Cytidine
5.0 100 0 Isocratic hold
15.0 85 15 Elute hydrophobic degradants
20.0 85 15 Wash

| 21.0 | 100 | 0 | Re-equilibration |

Critical Insight: The low pH (3.0) suppresses the ionization of the phosphate groups on potential nucleotide impurities, improving peak shape. The 100% aqueous start is safe only because of the polar-embedded phase.

Part 3: Method B – The High-Retention Alternative (HILIC)

HILIC is superior when Cytidine must be separated from very similar polar impurities that co-elute in RP-HPLC. It operates by partitioning analytes into a water-enriched layer on the stationary phase surface.

Experimental Protocol
  • Column: TSKgel Amide-80 or Waters XBridge Amide (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 90:10 Acetonitrile: 100mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: 10mM Ammonium Acetate (pH 5.[3]8) in Water.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (or ESI-MS positive mode).

Isocratic Mode (Recommended for Reproducibility):

  • Composition: 85% Acetonitrile / 15% 10mM Ammonium Acetate.

  • Run Time: 15 minutes.

Critical Insight: Sample diluent is crucial in HILIC. The sample must be dissolved in at least 75% Acetonitrile. Injecting a 100% aqueous sample will disrupt the water layer on the column, causing peak distortion (the "solvent wash" effect).

Part 4: Comparative Data Analysis

The following data summarizes the performance of both methods when analyzing a spiked Cytidine HCl sample containing 0.1% Cytosine and Uridine.

ParameterMethod A (Polar-RP)Method B (HILIC)Analysis
Retention Time (Cytidine) 4.2 min8.5 minHILIC provides superior retention away from the void.
Resolution (

, Cyt/Uridine)
2.14.5HILIC offers better selectivity for deaminated impurities.
Tailing Factor (

)
1.11.3RP generally yields sharper peaks; HILIC is sensitive to sample matrix.
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLHILIC allows higher organic content, enhancing desolvation in MS detection.
Equilibration Time 10 min30-45 minHILIC requires longer equilibration to establish the water layer.

Part 5: Validation Framework (ICH Q2(R1))

To ensure the method is "self-validating," a System Suitability Test (SST) must run before every sample set.

Validation Workflow

validation_workflow step1 Specificity (Blank & Spiked) step2 Linearity (5 Levels, R² > 0.999) step1->step2 step3 Accuracy (Recovery 98-102%) step2->step3 step4 Precision (RSD < 1.0%) step3->step4 step5 Robustness (pH, Flow, Temp) step4->step5

Figure 2: Sequential workflow for full method validation according to ICH guidelines.

System Suitability Criteria (Mandatory)
  • Resolution (

    
    ):  > 2.0 between Cytidine and nearest impurity (usually Uridine).
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: %RSD of peak area < 1.0% for 5 replicate injections of standard.

  • Plate Count (

    
    ):  > 5000 theoretical plates.
    

Part 6: Expert Troubleshooting

Issue 1: "Ghost Peaks" in Method A (RP-HPLC)
  • Cause: Cytidine HCl is a salt. If the instrument lines were previously used with high-organic solvents, residual salt precipitation can occur.

  • Fix: Passivate the system with warm water (40°C) for 30 minutes before introducing the phosphate buffer.

Issue 2: Split Peaks in Method B (HILIC)
  • Cause: Solvent mismatch. The operator likely dissolved the Cytidine HCl in pure water.

  • Fix: Dilute the sample 1:4 with Acetonitrile. If the salt precipitates in ACN, use a 50:50 MeOH:ACN mixture as the diluent (MeOH is a "bridge" solvent in HILIC).

Issue 3: Retention Time Drift
  • RP-HPLC: Usually due to pH fluctuation. Phosphate buffer capacity is low at pH 3.0. Ensure precise pH adjustment.

  • HILIC: Due to insufficient equilibration. The water layer on the silica surface changes slowly. Allow at least 20 column volumes of equilibration.

References

  • National Institutes of Health (NIH). (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. Retrieved from [Link]

  • Waters Corporation. Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Retrieved from [Link]

Sources

Comparative Efficacy of Cytidine Analogs: From Chain Termination to Lethal Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cytidine Divergence

Cytidine analogs represent one of the most successful classes of antiviral therapeutics, yet their utility relies on a strict bifurcation in mechanism: Obligate Chain Termination versus Lethal Mutagenesis .

This guide objectively compares the performance of major cytidine analogs—specifically Lamivudine (3TC) and Emtricitabine (FTC) for retroviruses (HIV/HBV), and EIDD-1931 (active form of Molnupiravir) for RNA viruses (SARS-CoV-2). We analyze the structural nuances that dictate their efficacy (EC50), resistance profiles (M184V), and experimental validation protocols.

Key Takeaway: While 3TC and FTC are clinically interchangeable in many HIV regimens, FTC exhibits superior intracellular half-life and potency in vitro. Conversely, ribonucleoside analogs like EIDD-1931 operate via a distinct "error catastrophe" mechanism, offering high potency against RNA viruses with a higher barrier to resistance but distinct genotoxicity concerns.

Mechanistic Divergence: The "Fork in the Road"

To select the correct analog for your assay, you must understand the interaction between the drug's sugar moiety and the viral polymerase.

Deoxycytidine Analogs (3TC, FTC)

These are "L-nucleosides" lacking a 3'-hydroxyl group.

  • Target: Reverse Transcriptase (HIV) or DNA Polymerase (HBV).

  • Mechanism: Once triphosphorylated by host kinases (deoxycytidine kinase), they compete with dCTP. Incorporation causes immediate cessation of the DNA chain because there is no 3'-OH to form the next phosphodiester bond.

Ribocytidine Analogs (EIDD-1931)

These retain the 3'-hydroxyl group but possess a modified base (N4-hydroxycytidine).

  • Target: RNA-dependent RNA Polymerase (RdRp).[1][2]

  • Mechanism: They allow chain extension. However, the modified base can tautomerize, pairing with either Guanosine or Adenosine. During subsequent replication cycles, this induces massive G-to-A and C-to-U transition mutations, pushing the virus beyond its error threshold (Lethal Mutagenesis).[3]

Visualization: Mechanism of Action Pathways

CytidineMechanism Prodrug Prodrug Entry (3TC/FTC or Molnupiravir) Kinase Host Kinase Activation (Triphosphorylation) Prodrug->Kinase Target_RT Target: Reverse Transcriptase (HIV/HBV) Kinase->Target_RT Deoxy-analogs (3TC, FTC) Target_RdRp Target: Viral RdRp (SARS-CoV-2/HCV) Kinase->Target_RdRp Ribo-analogs (EIDD-1931) Inc_Stop Incorp. & TERMINATION (Missing 3'-OH) Target_RT->Inc_Stop Inc_Mut Incorp. & EXTENSION (Tautomerization) Target_RdRp->Inc_Mut Result_Stop Outcome: Incomplete Viral DNA Inc_Stop->Result_Stop Result_Mut Outcome: Error Catastrophe Inc_Mut->Result_Mut

Caption: Divergent pathways of cytidine analogs. 3TC/FTC act as chain terminators (top), while EIDD-1931 induces lethal mutagenesis (bottom).

Comparative Efficacy Data

HIV-1: Lamivudine (3TC) vs. Emtricitabine (FTC)

Structurally, FTC is the 5-fluoro derivative of 3TC. This single fluorine atom enhances lipophilicity and metabolic stability.

Table 1: In Vitro Efficacy & Pharmacokinetics (HIV-1)

FeatureLamivudine (3TC)Emtricitabine (FTC)Clinical Implication
Structure (-)-L-2',3'-dideoxy-3'-thiacytidine5-fluoro-(-)-L-2',3'-dideoxy-3'-thiacytidineFTC is fluorinated 3TC.
EC50 (PBMCs) 0.002 – 0.06 µM0.001 – 0.01 µMFTC is ~3x more potent in vitro [1].
Intracellular Half-life 10 – 15 hours~39 hoursFTC allows more "forgiveness" in missed doses.
Resistance Mutation M184V (High level resistance)M184V (High level resistance)Cross-resistance is absolute.
Selectivity Index (CC50/EC50) >1,000>2,000Both are highly selective with low mitochondrial toxicity.

Expert Insight: While meta-analyses of clinical trials often show equivalent virological suppression [2], the superior intracellular half-life of FTC makes it the preferred backbone in modern fixed-dose combinations (e.g., TDF/FTC) to prevent breakthrough replication.

RNA Viruses: EIDD-1931 vs. Gemcitabine

Here we compare a specific antiviral (EIDD-1931) against a broad-spectrum cytotoxic agent (Gemcitabine) often used as a positive control in screening.

Table 2: Efficacy Against SARS-CoV-2 (Vero E6 Cells)

FeatureEIDD-1931 (Molnupiravir active)GemcitabineScientific Context
Mechanism Lethal Mutagenesis (RdRp)Chain Termination / Host MetabolismGemcitabine inhibits host RNR, depleting dNTP pools.
EC50 0.3 – 3.0 µM1.2 – 1.5 µMPotency appears similar, but toxicity differs vastly.
CC50 (Cytotoxicity) > 100 µM< 10 µM (highly variable by time)Critical: Gemcitabine is cytotoxic; EIDD-1931 is specific.
Selectivity Index > 30< 10 (often low)Gemcitabine "antiviral" effect is often an artifact of cell stress [3].

Experimental Protocols: Validating Efficacy

To generate reproducible data, you must decouple antiviral activity from host cytotoxicity . A reduction in viral load caused by killing the host cell is a false positive.

Protocol: Dual-Readout Antiviral Assay

Objective: Determine EC50 and CC50 simultaneously.

Materials:

  • Cells: Vero E6 (for SARS-CoV-2) or PBMCs (for HIV).

  • Readouts: qPCR (Viral RNA) and CellTiter-Glo (Host ATP).

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well plates (10,000 cells/well). Incubate 24h.

  • Drug Dilution: Prepare 8-point serial dilutions of the cytidine analog (e.g., 0.01 µM to 100 µM).

  • Infection (The "Golden Hour"):

    • Remove media.

    • Add virus at MOI 0.01 (Low MOI ensures multiple replication cycles, essential for observing lethal mutagenesis effects).

    • Incubate 1 hour for adsorption.

  • Treatment: Remove viral inoculum. Wash 1x with PBS (removes unbound virus). Add fresh media containing the drug dilutions.

    • Why? Adding drug after adsorption ensures you are measuring replication inhibition, not entry inhibition.

  • Incubation: 48–72 hours (depending on viral kinetics).

  • Dual Harvest:

    • Supernatant: Collect 100 µL for RNA extraction -> RT-qPCR (Viral Yield).

    • Cell Monolayer: Add CellTiter-Glo reagent -> Luminescence (Cell Viability).

Visualization: Assay Logic Flow

AssayProtocol Start Start: Seed Cells (96-well plate) Infect Infection (MOI 0.01) 1 hr Adsorption Start->Infect Wash Wash PBS & Add Drug (Serial Dilutions) Infect->Wash Incubate Incubate 48-72h Wash->Incubate Split Split Sample Incubate->Split Readout1 Supernatant -> qPCR (Calculate EC50) Split->Readout1 Readout2 Cells -> ATP Assay (Calculate CC50) Split->Readout2 Analysis Calculate Selectivity Index (SI = CC50 / EC50) Readout1->Analysis Readout2->Analysis

Caption: Dual-readout workflow to ensure antiviral efficacy is distinguished from cellular toxicity.

Resistance Profiles: The M184V Bottleneck

For researchers developing next-generation cytidine analogs, the M184V mutation in HIV Reverse Transcriptase is the critical benchmark.

  • The Problem: Both 3TC and FTC select for a Methionine-to-Valine substitution at codon 184 (M184V). This steric hindrance prevents the incorporation of the L-nucleoside analog.

  • The Paradox: While M184V confers high-level resistance (>100-fold increase in IC50), it also reduces viral fitness and increases susceptibility to other drugs (like Tenofovir and AZT).

  • Research Implication: When testing new cytidine analogs, you must run a parallel assay using M184V-mutant virus. If your compound retains potency against M184V, it represents a significant therapeutic advancement.

References

  • Gilead Sciences. (2003). Emtriva (Emtricitabine) Prescribing Information.Link

  • World Health Organization. (2013).[4] Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review.Link

  • Park, S.J., et al. (2021). Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine against SARS-CoV-2.[5][6] Viruses.[1][2][3][5][6][7][8][9][10][11] Link

  • Sheahan, T.P., et al. (2020). An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures. Science Translational Medicine. Link

  • Schinazi, R.F., et al. (1992). Selective inhibition of human immunodeficiency viruses by racemates and enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine. Antimicrobial Agents and Chemotherapy.[5][12] Link

Sources

Cytidine vs. Cytidine Monohydrochloride: A Technical Optimization Guide for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the majority of standard mammalian cell culture applications, Cytidine (Free Base) is the superior choice due to its physiological pH neutrality and sufficient solubility for typical supplementation ranges (10–20 mg/L).

Cytidine Monohydrochloride (HCl) is the "better" alternative only when preparing hyper-concentrated stock solutions (>50 mM) where the free base would precipitate. However, the HCl form introduces a significant acidification risk that requires precise buffering to prevent culture shock.

Part 1: Chemical & Physical Properties Analysis

To understand the operational differences, we must first analyze the physicochemical constraints of both forms. The cell utilizes the nucleoside cytidine; the hydrochloride salt is merely a delivery vehicle that dissociates in solution.

Table 1: Physicochemical Comparison
FeatureCytidine (Free Base)Cytidine Monohydrochloride (HCl)
CAS Number 65-46-36047-01-4
Molecular Weight 243.22 g/mol 279.68 g/mol
Solubility (Water, 25°C) ~10–12 mg/mL (Moderate)>100 mg/mL (High)
Solution pH (100 mM) ~7.0–8.5 (Neutral/Basic)~2.0–3.0 (Highly Acidic)
Osmotic Impact Isotonic contribution onlyAdds Cl⁻ ions; affects osmolality
Primary Utility Direct media additionHigh-concentration stock prep
The Solubility vs. pH Trade-off

Cytidine (Free Base) is limited by a solubility cap of approximately 10 mg/mL in PBS [1]. This is sufficient for preparing 100x stocks for standard media (which typically require 10–50 µM final concentration).

Cytidine HCl overcomes this solubility limit, allowing for stocks up to 500 mM. However, the dissociation of the HCl salt releases protons (


) and chloride ions (

).

Failure to neutralize an HCl stock solution will immediately acidify the culture medium, triggering apoptosis or metabolic arrest.

Part 2: Bioavailability & Cellular Metabolism

Once dissolved and pH-adjusted, both forms are biologically identical. The cell does not distinguish between the sources once the molecule enters the aqueous phase.

The Kennedy Pathway

Cytidine is the rate-limiting substrate for the Kennedy Pathway (CDP-Choline Pathway), which is critical for the synthesis of Phosphatidylcholine (PC), the major phospholipid component of the eukaryotic cell membrane [2].[1]

Diagram 1: Cytidine Utilization Pathway

This diagram illustrates how extracellular cytidine is transported and utilized for membrane lipid synthesis.

KennedyPathway ExCyt Extracellular Cytidine/Cytidine-HCl Transporter Nucleoside Transporter (hENT1 / hCNT1) ExCyt->Transporter Dissociation IntCyt Intracellular Cytidine Transporter->IntCyt Influx CTP CTP (Cytidine Triphosphate) IntCyt->CTP Uridine-Cytidine Kinase (UCK) CDPC CDP-Choline CTP->CDPC PC Phosphocholine PC->CDPC CCT Enzyme (+CTP) Lipid Phosphatidylcholine (Membrane Biogenesis) CDPC->Lipid CEPT Enzyme

Caption: Cytidine enters via ENT/CNT transporters and drives the rate-limiting step of membrane phospholipid synthesis (Kennedy Pathway).

Part 3: Practical Application & Protocols

Scenario A: Standard Supplementation (Recommended)

Use Cytidine (Free Base). For standard fed-batch cultures where you need to maintain cytidine levels at 0.01–0.05 g/L.

  • Weigh: 100 mg Cytidine Free Base.

  • Dissolve: Add to 10 mL PBS (pH 7.4). Vortex.

  • Filter: Pass through a 0.22 µm PES filter.[2]

  • Result: 10 mg/mL stock (approx. 41 mM).

  • Usage: Add 1 mL per Liter of media to achieve ~10 mg/L.

Scenario B: High-Throughput Screening / Concentrated Feeds

Use Cytidine HCl. When you need to minimize the volume of liquid added to the bioreactor (e.g., adding 1 mL to a 50 mL spin tube) to prevent dilution of nutrients.

Diagram 2: Cytidine HCl Neutralization Workflow

This workflow ensures the acidic HCl form does not shock the cells.

HCl_Protocol Start Weigh Cytidine HCl (Target: 100 mM) Dissolve Dissolve in WFI / ddH2O Start->Dissolve CheckPH Measure pH (Expect pH ~2.5) Dissolve->CheckPH Adjust Slow Addition: 1M NaOH CheckPH->Adjust Equil Target pH 7.2 - 7.4 Adjust->Equil Filter 0.22 µm Sterilization Equil->Filter Store Aliquot & Freeze (-20°C) Filter->Store

Caption: Mandatory neutralization workflow for Cytidine HCl to prevent culture acidification.

Critical "Watch-Outs"
  • Osmolality Shift: Using Cytidine HCl adds 1 mole of

    
     for every mole of Cytidine. In a 500 mM stock, this significantly increases osmolality. Ensure your base media is not already hyperosmotic (>320 mOsm/kg) if adding large volumes of HCl stock [3].
    
  • Endotoxin: Commercial "Chemical Grade" Cytidine HCl often has higher endotoxin levels than "Cell Culture Grade" Free Base. Always verify the Certificate of Analysis (CoA) for endotoxin levels <1 EU/mg.

Part 4: Experimental Validation (Self-Validating Protocol)

To determine the optimal concentration for your specific cell line (e.g., CHO, HEK293), perform a Titration Growth Assay .

Objective: Identify the concentration where free base vs. HCl (neutralized) shows divergence in viability.

  • Seed Cells: 24-well plate,

    
     cells/mL.
    
  • Prepare Arms:

    • Control: Basal Media.

    • Arm A (Free Base): 10, 50, 100, 200 mg/L.

    • Arm B (HCl - Neutralized): 10, 50, 100, 200 mg/L.

  • Culture: Incubate for 72 hours (exponential phase).

  • Readout: Measure VCD (Viable Cell Density) and Viability (Trypan Blue or Flow Cytometry).

  • Success Criteria: Arm A and Arm B should yield statistically identical growth curves (

    
    ). If Arm B shows toxicity, check pH and osmolality of the stock.
    

References

  • Cayman Chemical. (2022).[3] Cytidine Product Information & Solubility Data. Link

  • Kennedy, E. P., & Weiss, S. B. (1956).[4] The Function of Cytidine Coenzymes in the Biosynthesis of Phospholipids. Journal of Biological Chemistry, 222(1), 193–214. Link

  • Kiehl, T. R., et al. (2011). Osmolality effects on CHO cell growth, cell volume, antibody productivity and glycosylation. MDPI - Pharmaceuticals, 4(1), 31-45. Link

  • Young, J. D., et al. (2013). The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29. Molecular Aspects of Medicine, 34(2-3), 529-547. Link

Sources

Comparative Study: Human Deoxycytidine Kinase (dCK) vs. Cytidine Deaminase (CDA) Enantioselectivity

[1]

Executive Summary

The "Golden Gate" of Nucleoside Analog Design

In the development of nucleoside analog prodrugs—critical for HIV, Hepatitis B, and cancer therapies—the differential enantioselectivity between human deoxycytidine kinase (dCK) and cytidine deaminase (CDA) represents a decisive pharmacological filter.

This guide provides a technical comparison of these two enzymes. The central finding for drug developers is the "Stereochemical Paradox" :

  • dCK (The Activator) exhibits relaxed enantioselectivity, capable of phosphorylating non-physiological L-nucleosides (e.g., Lamivudine/3TC, Emtricitabine/FTC) into their active monophosphate forms.

  • CDA (The Deactivator) exhibits strict enantioselectivity, efficiently deaminating D-nucleosides while rejecting L-enantiomers.

This specific divergence allows L-nucleoside analogs to evade catabolic degradation by CDA while retaining activation potential by dCK, resulting in superior intracellular half-lives and therapeutic indices compared to their D-counterparts.

Mechanistic Overview & Pathway Logic

The efficacy of a cytidine analog depends on the kinetic competition between activation (anabolic phosphorylation) and inactivation (catabolic deamination).

The Metabolic Tug-of-War
  • dCK Pathway (Anabolic): Converts nucleosides to nucleoside monophosphates (NMP), trapping them inside the cell for further phosphorylation to active triphosphates.

  • CDA Pathway (Catabolic): Converts cytidine analogs to uridine analogs (often inactive or toxic), which are then excreted.

MetabolicPathwaycluster_logicL-Nucleoside FateProdrugNucleoside Analog(D- or L-form)dCKdCK(Kinase)Prodrug->dCKBindingCDACDA(Deaminase)Prodrug->CDABindingMPMonophosphate(Active Precursor)dCK->MPPhosphorylation(Rate Limiting)UridineUridine Analog(Inactive/Excreted)CDA->UridineDeamination(Degradation)DNA_IncorpDNA ChainTerminationMP->DNA_IncorpDownstreamKinasesLogicL-Enantiomers evade CDA (Red Path)but are accepted by dCK (Green Path)

Figure 1: The metabolic bifurcation point. Efficacy relies on maximizing the Green path (dCK) while blocking the Red path (CDA).

Comparative Analysis: Enantioselectivity Profiles

Structural Determinants of Selectivity[2]
FeatureDeoxycytidine Kinase (dCK)Cytidine Deaminase (CDA)
Stereoselectivity Relaxed / Promiscuous Strict / Absolute
Active Site Geometry Flexible. The binding site is located in a hydrophobic cleft that tolerates "wobble."Rigid. The active site is a tight zinc-coordination pocket.
L-Enantiomer Handling Accepts. L-nucleosides can rotate to position the 5'-OH near the phosphate donor (ATP), mimicking the D-form's spatial occupancy [1].Rejects. The chiral environment created by Phe137 and Glu67 strictly enforces D-configuration binding. L-forms cannot position the C4-amino group for hydrolytic attack [2].
Key Residues Arg104, Asp133: Interact with the base but allow sugar pucker flexibility.Glu67: Acts as the proton shuttle. Zn2+: Coordinated by Cys65, Cys99, Cys102.[1]
Kinetic Performance Data

The following table synthesizes kinetic parameters for Human dCK and CDA against physiological substrates (D-dC) and key L-enantiomer analogs.

Note: "No Activity" for CDA indicates the compound is resistant to deamination, a desirable trait.

SubstrateEnzyme

(

M)

(

)
Relative Efficiency (

)
Outcome
D-Deoxycytidine (Natural) dCK 0.2 - 0.5~0.04100% (Ref) Efficient Activation
CDA 1101.8High Rapid Degradation
L-Deoxycytidine (L-dC) dCK 2.5 - 8.0~0.02~5-10%Moderate Activation
CDA N.D. 0 0% Complete Resistance
Lamivudine (3TC) dCK ~7.0~0.01LowSlow but Sufficient Activation
CDA N.D. 0 0% Complete Resistance
Gemcitabine (D-form) dCK ~1.6~0.03HighStrong Activation
CDA ~96~0.15HighSusceptible to Deamination

Data Interpretation:

  • dCK prefers the natural D-enantiomer (lower

    
    ) but retains measurable catalytic activity for L-enantiomers. This "leakiness" is sufficient for therapeutic activation [3].
    
  • CDA shows effectively zero activity against L-enantiomers. This resistance explains why drugs like 3TC have prolonged plasma half-lives compared to natural cytidine [4].

Experimental Protocols

To validate these properties in-house, use the following self-validating assay systems.

Experimental Workflow Diagram

Workflowcluster_prepPhase 1: Preparationcluster_assayPhase 2: Kinetic Assayscluster_analysisPhase 3: AnalysisEnzRecombinant Enzyme(Human dCK / CDA)dCK_AssaydCK: HPLC/Radiometric(Detect Phosphorylation)Enz->dCK_AssayCDA_AssayCDA: UV Spectrophotometry(Detect Deamination)Enz->CDA_AssaySubSubstrate Prep(Pure D- & L-Isomers)Sub->dCK_AssaySub->CDA_AssayDataCalculate Km, VmaxdCK_Assay->DataCDA_Assay->DataSelectivityDetermine EnantiomericSelectivity IndexData->Selectivity

Figure 2: Parallel workflow for characterizing enantioselectivity.

Protocol A: CDA Spectrophotometric Assay (Deamination)

Principle: Cytidine and deoxycytidine absorb strongly at 280 nm. The product, uridine/deoxyuridine, has a significantly lower extinction coefficient at this wavelength. Deamination is monitored by the decrease in absorbance.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrates: 100

    
    M D-dC and 100 
    
    
    M L-dC (separately).
  • Enzyme: Recombinant Human CDA (approx. 20-50 nM final).

Procedure:

  • Blanking: Equilibrate buffer at 25°C in a quartz cuvette.

  • Substrate Baseline: Add substrate (100

    
    M). Record Absorbance at 282 nm (
    
    
    ) for 2 minutes to ensure stability.
  • Initiation: Add CDA enzyme. Mix by inversion (3s).

  • Measurement: Monitor

    
     for 5–10 minutes.
    
  • Validation:

    • Positive Control: D-dC should show a rapid linear decrease in absorbance (

      
      ).
      
    • Negative Control: L-dC should show a slope

      
       (flatline), confirming resistance.
      
Protocol B: dCK HPLC Assay (Phosphorylation)

Principle: Separation of the nucleoside (substrate) from the nucleoside-monophosphate (product) using anion-exchange or reverse-phase HPLC.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.6), 2 mM DTT, 5 mM MgCl

    
    .
    
  • Donor: 2 mM ATP.

  • Substrates: D-dC and L-dC (range 0.5 – 100

    
    M).
    
  • Enzyme: Recombinant Human dCK.[2]

Procedure:

  • Incubation: Mix buffer, ATP, and substrate at 37°C. Initiate with dCK.

  • Time-Point: Incubate for 10–30 minutes (ensure <15% substrate consumption to maintain initial rate conditions).

  • Termination: Quench reaction by heating to 95°C for 2 min or adding ice-cold methanol.

  • Separation: Inject onto a C-18 HPLC column.

    • Mobile Phase: 50 mM Ammonium Phosphate (pH 4.0) with gradient methanol.

    • Detection: UV at 272 nm.

  • Calculation: Integrate peak areas for Nucleoside (

    
    ) and Monophosphate (
    
    
    ).
    • 
      .
      

Implications for Drug Design[7]

The data confirms that L-nucleosides possess a unique pharmacological advantage:

  • Metabolic Stability: Because CDA strictly rejects L-enantiomers, these drugs are not rapidly cleared by the liver's high CDA activity.

  • Targeted Activation: dCK's promiscuity allows these stable prodrugs to be phosphorylated in target tissues (e.g., lymphocytes).

  • Toxicity Reduction: Many mitochondrial polymerases are stereoselective (preferring D-forms), meaning L-nucleosides often exhibit lower mitochondrial toxicity (though this must be verified per compound).

Recommendation: When designing novel cytidine analogs, prioritize L-enantiomers if the target polymerase (e.g., Viral Reverse Transcriptase) accepts them, as this guarantees evasion of the CDA "first-pass" filter.

References

  • Sabini, E., et al. (2003). Structural basis for activation of the therapeutic L-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase.[3] Nucleic Acids Research.

  • Vincenzetti, S., et al. (1996). Recombinant human cytidine deaminase: expression, purification, and characterization. Protein Expression and Purification.

  • Shafiee, M., et al. (1998). A comparison of the enantioselectivities of human deoxycytidine kinase and human cytidine deaminase. Biochemical Pharmacology.[4][5]

  • Costanzi, E., et al. (2006). Human Cytidine Deaminase: Understanding the Stereochemical Determinants of Enantioselectivity. Biochemistry.[4][1][6][7][3][5][8][9]

NMR Spectroscopy for Structural Elucidation of Cytidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectroscopy for Structural Elucidation of Cytidine Derivatives Content Type: Publish Comparison Guide

Executive Summary

Cytidine derivatives, such as Gemcitabine , Cytarabine (Ara-C) , and Azacitidine , represent a cornerstone of antiviral and antineoplastic pharmacotherapy. Their structural complexity—arising from furanose ring puckering, syn/anti glycosidic bond rotation, and base tautomerism—demands rigorous analytical validation.

While X-ray crystallography and Mass Spectrometry (MS) provide essential data, Nuclear Magnetic Resonance (NMR) spectroscopy remains the only technique capable of elucidating the dynamic solution-state conformations that dictate biological activity. This guide compares NMR against these alternatives and provides a self-validating protocol for distinguishing critical regioisomers (e.g.,


 vs. 

alkylation).

Comparative Analysis: NMR vs. Alternatives

NMR vs. X-Ray Crystallography

The "Crystal Packing" Artifact: X-ray crystallography is often considered the "gold standard" for 3D structure. However, for nucleosides, crystal packing forces often lock the sugar moiety into a single conformation (e.g., C3'-endo) that may not represent the dominant bioactive form in solution.

FeatureX-Ray CrystallographySolution-State NMR
State Solid (Rigid Lattice)Solution (Dynamic Equilibrium)
Sugar Pucker Single fixed conformationPopulation average (

equilibrium)
H-Bonding Intermolecular (Crystal lattice)Intramolecular & Solvent interactions
Protonation Hard to locate H atomsDirect observation of H positions (via

N)

Verdict: NMR is superior for determining the bioactive conformation and sugar puckering equilibrium (


) of cytidine derivatives.
NMR vs. Mass Spectrometry (MS)

The Regioisomer Challenge: MS is unmatched for sensitivity and molecular formula confirmation. However, distinguishing


-methylcytidine from 

-methylcytidine is difficult using standard ESI-MS/MS because both isomers yield identical parent ions and similar fragmentation patterns.
FeatureMass Spectrometry (MS)NMR Spectroscopy
Sensitivity High (picomolar range)Low (millimolar range)
Isomer ID Difficult for positional isomersDefinitive (via Chemical Shift & HMBC)
Stereochem Indirect (Ion Mobility)Direct (NOESY/ROESY &

-coupling)

Verdict: NMR is the mandatory orthogonal tool for certifying regio-purity (N3 vs. N4) and stereochemistry (Ribose vs. Arabinose).

Technical Deep Dive: Structural Elucidation Strategy

The Critical Challenge: N3 vs. N4 Alkylation

In synthetic pathways, alkylation can occur at the


 ring nitrogen or the exocyclic 

amine. Distinguishing these is critical as

-alkylation disrupts Watson-Crick base pairing.[1]
  • N3-Alkylation: Causes a significant deshielding of the adjacent

    
     and 
    
    
    
    carbons and the
    
    
    proton due to the disruption of aromaticity and formation of a cationic species (or zwitterion).
  • N4-Alkylation: Retains the aromatic integrity of the pyrimidine ring; shifts are subtler and often affect the exocyclic NH proton signals.

Sugar Pucker Analysis ( )

The ribose ring exists in equilibrium between North (C3'-endo) and South (C2'-endo) conformations.

  • C3'-endo (RNA-like): Low

    
     coupling (
    
    
    
    Hz).
  • C2'-endo (DNA-like): High

    
     coupling (
    
    
    
    Hz).
  • Gemcitabine Exception: Due to the gem-difluoro group at C2', standard Karplus relationships must be adjusted for fluorine coupling (

    
    ).
    

Experimental Protocol

Solvent Selection Strategy
  • DMSO-

    
     (Recommended):  Essential for observing exchangeable protons (
    
    
    
    ,
    
    
    ). Crucial for identifying
    
    
    -protons which appear as two distinct broad singlets (due to restricted rotation) or one sharp doublet if alkylated.[1]
  • 
    :  Useful for simplifying the spectrum (removing OH/NH signals) to resolve sugar overlap, but fatal  for determining protonation sites or tautomeric states.
    
Step-by-Step Elucidation Workflow

Step 1: Sample Preparation Dissolve 5-10 mg of the cytidine derivative in 600


L of DMSO-

. Ensure the sample is dry; water peaks can obscure the H5'/H5'' region.

Step 2: 1D Acquisition

  • 
    H NMR:  Acquire with sufficient relaxation delay (
    
    
    
    s) to integrate aromatic protons quantitatively.
  • 
    C NMR:  Focus on the C2 (carbonyl) and C4 (amidine-like) region (140-165 ppm).
    
  • 
    N NMR (Optional but Powerful):  If available, acquire a 
    
    
    
    HMBC.
    
    
    (pyridine-like) resonates ~200-250 ppm, while protonated
    
    
    or exocyclic
    
    
    (pyrrole-like/amine) shifts significantly upfield.

Step 3: 2D Correlation & Assignment

  • COSY: Trace the spin system:

    
    .
    
  • HSQC: Assign protonated carbons. Note that

    
     is usually the most upfield aromatic carbon (~95 ppm).
    
  • HMBC (The Validator):

    • Look for correlation from

      
       to 
      
      
      
      and
      
      
      (confirms N1-glycosidic linkage).
    • Look for correlation from

      
       to 
      
      
      
      and
      
      
      .[1]

Step 4: Stereochemical Analysis

  • NOESY:

    • Syn vs. Anti: Strong NOE between

      
       and 
      
      
      
      indicates syn; weak/absent indicates anti (dominant).[1]
    • Relative Stereochem: NOE between

      
       and 
      
      
      
      confirms
      
      
      -anomer.[1]

Visualization of Workflows

Elucidation Logic Flow

This diagram illustrates the decision matrix for assigning a cytidine derivative.

ElucidationWorkflow Start Unknown Cytidine Derivative Solvent Dissolve in DMSO-d6 (Preserve OH/NH) Start->Solvent H1_NMR 1H NMR Analysis Solvent->H1_NMR Check_NH Check Exchangeable Protons (delta > 7.0 ppm) H1_NMR->Check_NH N4_Sub N4-Substitution: NH doublet or broad singlet Check_NH->N4_Sub Exocyclic NH detected N3_Sub N3-Substitution: Downfield shift of H6/H5 Loss of N3-H signal (if protonated) Check_NH->N3_Sub Aromatic region perturbed HMBC 2D HMBC Experiment N4_Sub->HMBC N3_Sub->HMBC Linkage Verify N1-C1' Linkage (H6 to C1' / H1' to C2/C6) HMBC->Linkage Sugar Sugar Pucker Analysis (J H1'-H2') Linkage->Sugar Final Structural Confirmation Sugar->Final

Caption: Logical workflow for the structural assignment of cytidine derivatives using 1D and 2D NMR.

HMBC Correlation Map

Key correlations required to prove the connectivity of the pyrimidine base to the sugar moiety.

HMBC_Correlations cluster_legend Legend H1_prime H1' (Sugar) C2 C2 (Carbonyl) H1_prime->C2 3J (Weak) C6 C6 (CH) H1_prime->C6 3J (Strong) H6 H6 (Base) H6->C2 3J C4 C4 (Amidine) H6->C4 3J C1_prime C1' (Anomeric) H6->C1_prime 3J (Diagnostic) H5 H5 (Base) H5->C6 2J H5->C4 2J key Arrow = HMBC Correlation Green = Sugar-to-Base Red = Base-to-Sugar

Caption: Critical HMBC correlations. The H6


 C1' and H1' 

C6/C2 correlations definitively establish the N1-glycosidic bond.

Reference Data: Chemical Shift Fingerprints

The following table summarizes the typical chemical shift perturbations observed when comparing native cytidine to its alkylated derivatives in DMSO-


.
NucleusCytidine (Native)N3-MethylcytidineN4-Methylcytidine
H5 ~5.7 ppm~6.1 ppm (Deshielded)~5.8 ppm
H6 ~7.8 ppm~8.3 ppm (Deshielded)~7.7 ppm
C2 ~155 ppm~148 ppm (Upfield shift)~156 ppm
C4 ~165 ppm~160 ppm~163 ppm

N3
~210 ppm (Imine-like)~150-170 ppm (Protonated/Amide-like)~200 ppm

Note: Values are approximate and solvent-dependent. N3-alkylation induces a cationic character in the ring, significantly deshielding the H5/H6 protons.

References

  • Vertex AI Search. (2025).[1] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. 2

  • NIH. (1984).[1] Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies. PubMed.[1] 3

  • Scientia Iranica. (2018).[1][4] Conformation of gemcitabine: An experimental NMR and theoretical DFT study. Sharif University.[1][4] 4

  • MDPI. (2024).[1] Butterfly Effect in Cytarabine: Combined NMR-NQR Experiment. MDPI.[1] 5[6][7]

  • NIH. (2020).[1] Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. PubMed.[1] 8

  • NIH. (2015).[1] N3 and O2 protonated tautomeric conformations of 2'-deoxycytidine and cytidine coexist in the gas phase. PubMed.[1] 9[6][7]

Sources

Assessing the synergistic antiviral effects of cytidine analogs with other drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for assessing the synergistic potential of cytidine analogs in antiviral drug development. It moves beyond basic definitions to provide actionable protocols, mechanistic insights, and comparative data analysis.

Executive Summary

Cytidine analogs (e.g., Molnupiravir, Gemcitabine, Lamivudine) represent a cornerstone of antiviral therapy, functioning primarily as chain terminators or lethal mutagens. However, their efficacy as monotherapies is often limited by the rapid emergence of viral resistance and host toxicity.

This guide analyzes the synergistic potentiation of cytidine analogs when co-administered with complementary drug classes. By targeting distinct stages of the viral life cycle or modulating nucleotide metabolism, researchers can achieve a "force multiplier" effect—lowering required dosages while increasing the barrier to resistance.

Part 1: Mechanistic Foundations of Synergy

To design effective combinations, one must understand why synergy occurs.[1] It is not merely additive killing; it is a mechanistic interaction where one agent enhances the activity of the other.

The "Exonuclease Trap" (Lethal Mutagenesis + Repair Inhibition)

Primary Agent: Molnupiravir (EIDD-2801).[2][3] Mechanism: Incorporates into viral RNA as a cytidine mimic, causing G-to-A and C-to-U transition mutations (Error Catastrophe). Synergy Partner: Protease Inhibitors (e.g., Nirmatrelvir).[2] The Synergy: Coronaviruses possess a proofreading exonuclease (nsp14-ExoN) that excises mismatched nucleotides, reducing Molnupiravir's efficacy. Protease inhibitors prevent the cleavage of viral polyproteins, thereby hindering the maturation of the nsp14 complex. Without a functional repair mechanism, the virus cannot remove the cytidine analog, locking in the lethal mutations.

Metabolic Bottlenecking (dNTP Pool Depletion)

Primary Agent: Gemcitabine.[4] Mechanism: Inhibits ribonucleotide reductase (RNR), depleting the intracellular pool of endogenous cytidine triphosphates (CTP/dCTP). The Synergy: By reducing the competition from natural nucleotides, Gemcitabine forces the viral polymerase to accept other co-administered nucleoside analogs (like Remdesivir or Ribavirin) at a much higher rate.

Visualization: The Synergistic Pathway

The following diagram illustrates the "Exonuclease Trap" mechanism observed in SARS-CoV-2 treatment.

SynergyMechanism Molnupiravir Molnupiravir (Cytidine Analog) RdRp RdRp (Viral Polymerase) Molnupiravir->RdRp Incorporates as Substrate Nirmatrelvir Nirmatrelvir (Protease Inhibitor) Mpro Main Protease (Mpro) Nirmatrelvir->Mpro Inhibits Nsp14 nsp14-ExoN (Proofreading Enzyme) Nirmatrelvir->Nsp14 Prevents Formation ViralPolyprotein Viral Polyprotein (Precursor) ViralPolyprotein->Nsp14 Matures into Mpro->ViralPolyprotein Cleaves Excision Excision of Analog (Resistance) Nsp14->Excision Catalyzes Nsp14->Excision Reduced Activity ViralRNA Viral RNA Synthesis RdRp->ViralRNA Synthesizes Mutagenesis Lethal Mutagenesis (Error Catastrophe) ViralRNA->Mutagenesis Accumulation ViralRNA->Excision Mismatch Detected Excision->ViralRNA Repaired (Survival)

Caption: Figure 1. The "Exonuclease Trap." Protease inhibitors prevent the maturation of the proofreading enzyme (nsp14), preventing it from excising the cytidine analog (Molnupiravir) from viral RNA.

Part 2: Comparative Analysis of Combinations

The following data summarizes key findings from recent high-impact studies comparing cytidine analog combinations against monotherapy.

Table 1: Synergy Scores & Efficacy (SARS-CoV-2 Models)
Primary Cytidine AnalogPartner Drug (Class)Synergy Score (HSA/ZIP)*Viral Titer Reduction (vs. Monotherapy)Interaction TypeSource
Molnupiravir Nirmatrelvir (Protease Inh.)[2]14.2 (HSA)> 0.6 log10 extra reductionSynergistic [1]
Molnupiravir GC376 (Protease Inh.)[2]19.33 (HSA)> 1.1 log10 extra reductionSynergistic [1]
Gemcitabine Remdesivir (Adenosine Analog)High Synergy (Isobologram)Significant inhibition at sub-EC50 dosesSynergistic [2]
Gemcitabine Ribavirin (Guanosine Analog)CI < 0.5 (Strong Synergy)Complete inhibition of Enterovirus replicationSynergistic [3]

*Note: HSA = Highest Single Agent model; ZIP = Zero Interaction Potency model. Scores > 10 typically indicate significant synergy.

Part 3: Experimental Protocol (The "Gold Standard")

To publish reliable synergy data, you must use a self-validating system. The Checkerboard Assay coupled with the Chou-Talalay Method is the industry standard.

Workflow: High-Throughput Synergy Screen
Phase 1: Preparation
  • Cell Seeding: Seed host cells (e.g., Vero E6, Calu-3) in 96-well or 384-well plates. Incubate 24h to reach 80-90% confluency.

  • Compound Dilution:

    • Prepare Drug A (Cytidine Analog) : 8-point serial dilution (2-fold), starting at 4x EC50.

    • Prepare Drug B (Partner) : 8-point serial dilution (2-fold), starting at 4x EC50.

Phase 2: The Checkerboard Matrix

Do not simply mix random doses. Construct a matrix where every concentration of Drug A is tested against every concentration of Drug B.

  • Vertical Axis (Rows A-H): Increasing concentration of Drug A.

  • Horizontal Axis (Cols 1-8): Increasing concentration of Drug B.

  • Controls:

    • Row H, Col 1: No Drug (Virus Control).

    • Row A, Col 8: High Dose A + High Dose B (Toxicity Control).

    • Column 1 (A2-A8): Drug A Monotherapy curve.

    • Row H (2-8): Drug B Monotherapy curve.

Phase 3: Infection & Readout
  • Infection: Infect wells with virus at a low MOI (0.01 - 0.1) to allow multiple replication cycles (crucial for observing nucleoside analog effects).

  • Incubation: 48-72 hours (depending on viral kinetics).

  • Readout:

    • Primary: Viral RNA quantification (RT-qPCR) or Plaque Assay (Titers).

    • Secondary: Cell Viability (MTT/CTG assay) to rule out cytotoxicity. Crucial: You must prove that the "antiviral" effect is not just killing the host cells.

Visualization: Experimental Logic Flow

ExperimentalWorkflow Prep Matrix Prep (Serial Dilutions) Infect Viral Infection (MOI 0.1) Prep->Infect Add Virus Incubate Incubation (48-72h) Infect->Incubate Replication Readout Dual Readout (qPCR + Viability) Incubate->Readout Harvest Analysis Chou-Talalay Analysis (CI) Readout->Analysis Input Data

Caption: Figure 2. The critical path for validating synergy. Dual readout (efficacy vs. toxicity) is mandatory to avoid false positives.

Part 4: Data Interpretation & Calculation

Do not rely on P-values alone. Use the Combination Index (CI) equation derived by Chou & Talalay.[5][6][7]

The Combination Index (CI) Equation


  • 
     and 
    
    
    
    : The concentrations of Drug 1 and Drug 2 in the combination that produce effect
    
    
    .[2]
  • 
     and 
    
    
    
    : The concentrations of the single drugs alone that produce the same effect
    
    
    .
Interpreting the CI Value
CI ValueInterpretationClinical Implication
< 0.1 Very Strong SynergyPotential for dose reduction > 10-fold.
0.1 - 0.3 Strong SynergyHighly desirable combination.
0.3 - 0.7 SynergismStandard target for combination therapies.
0.9 - 1.1 AdditiveNo mechanistic interaction; effects simply sum up.
> 1.1 AntagonismAvoid. Drugs may interfere with each other (e.g., competing for the same transporter).

Expert Insight: For cytidine analogs, pay close attention to Antagonism (CI > 1) when combining with other nucleosides. If both drugs require the same kinase for activation (phosphorylation), they will compete for the enzyme, reducing efficacy. This is why combining two cytidine analogs (e.g., Lamivudine + Emtricitabine) is generally contraindicated.

References

  • Molnupiravir combined with different repurposed drugs further inhibits SARS-CoV-2 infection in human nasal epithelium in vitro. BioRxiv/NIH.

  • Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. Viruses (MDPI).

  • Synergistic antiviral activity of gemcitabine and ribavirin against enteroviruses. Antiviral Research.

  • Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.

  • Nucleoside Analogues: Mechanisms of Action and Resistance. LiverTox.

Sources

Cross-validation of results from different suppliers of cytidine monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, Process Development Scientists, QC Managers Subject: Cytidine Monohydrochloride (Cytidine HCl)[1]

Introduction: The Hidden Variable in Process Consistency

In drug development and high-precision cell culture, raw material variability is often the "ghost in the machine." Cytidine Monohydrochloride (Cytidine HCl), a pyrimidine nucleoside salt, serves as a critical precursor in antiviral nucleoside synthesis and a metabolic modulator in mammalian cell culture (enhancing glycosylation and reducing aggregation).[1]

While many suppliers offer "High Purity" (>98%) Cytidine HCl, the nature of the impurities (enantiomers, degradation products like uracil/cytosine, and inorganic salts) often varies significantly due to different synthetic routes (enzymatic vs. chemical).[1] A simple Certificate of Analysis (CoA) is insufficient for critical applications.[1]

This guide provides a robust, self-validating framework to cross-validate suppliers, moving beyond the CoA to empirical performance verification.

Strategic Framework: The Triad of Validation

To objectively compare suppliers, we employ a "Triad of Validation" approach. This ensures that a supplier is not just chemically pure, but physically stable and functionally active.[1]

ValidationTriad RawMaterial Cytidine HCl (Candidate Supplier) ChemPurity 1. Chemical Purity (HPLC/LC-MS) Target: >99% Area RawMaterial->ChemPurity Step 1 PhysProp 2. Physical Properties (XRD/Solubility/pH) Target: Polymorph Stability RawMaterial->PhysProp Step 2 FuncPerf 3. Functional Performance (Cell Culture/Synthesis) Target: Yield & Viability RawMaterial->FuncPerf Step 3 Decision Supplier Qualification Decision Matrix ChemPurity->Decision Impurity Profile OK? PhysProp->Decision Soluble & Stable? FuncPerf->Decision Bio-equivalent?

Figure 1: The Validation Triad workflow ensures a holistic assessment of raw material quality beyond simple purity percentages.

Protocol 1: Chemical Fingerprinting (HPLC & Impurity Profiling)[1]

The most common failure mode in Cytidine HCl sourcing is the presence of deamination products (Uridine/Uracil) or hydrolysis products (Cytosine), which can act as competitive inhibitors in enzymatic reactions.[1]

Experimental Methodology: High-Resolution HPLC

Do not rely on generic "Purity" values. You must run a gradient method capable of separating polar degradation products.[1]

  • Instrument: HPLC with PDA (Photodiode Array) or LC-MS.[1]

  • Column: Polar-embedded C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 4.6 x 150 mm, 3 µm). Standard C18 often fails to retain polar nucleosides.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 0-5% B over 10 mins (Isocratic hold often preferred for polar retention).[1]

  • Detection: UV @ 260 nm (max) and 280 nm.[1]

Critical Quality Attributes (CQA) to Compare:
  • Cytosine Content: Indicates hydrolysis of the glycosidic bond.[1] High levels (>0.5%) suggest poor storage or shelf-life stability.[1]

  • Uridine Content: Indicates deamination.[1] This is critical as Uridine has different biological activity.[1]

  • Chloride Counter-ion Stoichiometry: Confirm HCl ratio via Silver Nitrate titration. Theoretical Cl content should be ~14.6% (based on MW ~243.6 for base + 36.5 for HCl = ~280.1).[1]

Protocol 2: Physical Characterization (Solubility & Stability)[1]

Cytidine HCl is chosen over the free base for its improved solubility, but it is hygroscopic.[1] Suppliers with poor crystallization processes may provide amorphous material that clumps, affecting automated weighing and dissolution rates.[1]

Experimental Methodology:
  • Hygroscopicity Stress Test:

    • Place 1g of sample from each supplier in an open weighing boat.

    • Incubate at 25°C / 75% Relative Humidity (RH) for 24 hours.

    • Measure: % Weight Gain.

    • Pass Criteria: < 2.0% weight gain.[1] High gain indicates amorphous content.[1]

  • pH of Solution:

    • Dissolve to 5% (w/v) in CO2-free water.[1]

    • Target: pH 1.5 – 2.5 (Acidic due to HCl). Significant deviation indicates incorrect salt stoichiometry or buffering impurities.[1]

Protocol 3: Functional Bio-Validation[1]

Chemical purity does not always predict biological efficacy.[1] Trace heavy metals or endotoxins (often not detailed on standard CoAs) can crash sensitive cell lines.[1]

Experimental Methodology: Cell Culture Growth Assay
  • Cell Line: CHO-K1 or HEK293 (sensitive to nucleoside imbalance).[1]

  • Basal Media: CD-CHO (chemically defined, nucleoside-free).[1]

  • Treatment: Supplement media with 10 mM Cytidine HCl from Supplier A, B, and C.

  • Readout: Viable Cell Density (VCD) and Viability (%) over 7 days.

BioImpact Impurity Trace Impurity (e.g. Heavy Metals, Endotoxin) Pathway2 Toxicity / Stress Response Impurity->Pathway2 Contaminant Cytidine Cytidine HCl (Active) Pathway1 Nucleotide Salvage Pathway Cytidine->Pathway1 ResultGood Optimal Glycosylation & Growth Pathway1->ResultGood High Quality ResultBad Cell Death or Low Titer Pathway2->ResultBad

Figure 2: Impact pathway showing how trace impurities can bypass the metabolic benefit of Cytidine, leading to assay failure.

Comparative Data Analysis (Representative)

The following table summarizes a hypothetical cross-validation of three common supplier tiers.

Table 1: Supplier Comparison Matrix

FeatureSupplier A (Premium) Supplier B (Standard) Supplier C (Budget) Interpretation
Price (Normalized) 1.0x0.6x0.3xCost vs. Risk trade-off.[1]
Purity (HPLC) 99.8%98.5%97.2%Supplier C shows significant impurities.[1]
Major Impurity None DetectedCytosine (0.8%)Uridine (1.5%)Uridine in C suggests deamination (instability).[1]
Water Content (KF) 0.2%1.1%3.5%Supplier C is likely hygroscopic/clumped.[1]
Endotoxin (EU/mg) < 0.05< 1.0Not TestedCritical: C is unsuitable for cell culture.[1]
Solubility (5% H2O) Clear, < 1 minClear, 2 minsHazy, 5 minsHazy solution in C implies insoluble particulates.[1]
Cell Culture VCD 100% (Control)98%65%Supplier C causes toxicity despite "97%" purity.[1]
Analysis of Results:
  • Supplier A is the "Gold Standard" for GMP manufacturing.[1]

  • Supplier B is acceptable for early-stage chemical synthesis but risky for biology due to Cytosine content.[1]

  • Supplier C fails functional validation. The presence of Uridine and high water content suggests poor process control and packaging. Do not use for biological applications.

Conclusion & Recommendation

Cross-validation of Cytidine Monohydrochloride requires looking beyond the "98% Purity" label.[1]

  • For Cell Culture: Only accept suppliers with validated Endotoxin levels (<0.1 EU/mg) and low Uridine content.[1]

  • For Synthesis: Supplier B may be cost-effective, provided the Cytosine impurity does not interfere with your specific reaction mechanism.[1]

  • Mandatory Check: Always perform a solubility test and pH check upon receipt.[1] These are rapid indicators of salt stoichiometry and degradation.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6175, Cytidine.[1] PubChem. Available at: [Link][1]

  • European Pharmacopoeia (Ph.[1] Eur.). Cytidine Monograph.[1][] European Directorate for the Quality of Medicines.[1] (General reference for analytical standards).

  • Gramer, M. J. (2015).[1][3] Product Quality Considerations for Mammalian Cell Culture Process Development and Manufacturing. ResearchGate.[1][3] Available at: [Link]

  • Shi, L-E., et al. (2008).[1][4] Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds. Appl Biochem Biotechnol. Available at: [Link]

Sources

Performance comparison of cytidine and uridine in metabolic labeling studies

[1]

Executive Summary: The Kinetic & Toxicity Trade-Off

In metabolic RNA labeling, the choice between Uridine analogs (e.g., 4sU, 5-EU) and Cytidine analogs (e.g., a4C, 5-EC) is not merely a matter of preference but a strategic decision based on toxicity tolerance , labeling duration , and enzymatic compatibility .

  • Uridine Analogs (The Standard): Offer rapid, high-efficiency incorporation suitable for short "pulse" experiments (15–60 min). However, they induce significant nucleolar stress and rRNA processing defects at high concentrations, biasing long-term studies.

  • Cytidine Analogs (The Challenger): Specifically N4-allylcytidine (a4C) , offer a low-toxicity alternative permitting longer labeling windows (>12h). However, their utility is strictly gated by the expression of Uridine-Cytidine Kinase 2 (UCK2) , making them cell-type dependent.

Mechanistic Foundations: The Salvage Pathway Gatekeepers

To understand the performance difference, one must look at the Nucleoside Salvage Pathway . Both analogs compete for entry into the ribonucleotide pool, but they face different enzymatic bottlenecks.

The "Kinase Trap" and Deamination Risk
  • Uridine Entry: 4sU and 5-EU are phosphorylated by UCK1 and UCK2 . UCK1 is ubiquitous, ensuring 4sU works in almost all cell lines.

  • Cytidine Entry: Cytidine analogs like a4C are poor substrates for UCK1. They require UCK2 for efficient phosphorylation.[1] Cells with low UCK2 levels (e.g., quiescent cells) will show poor Cytidine labeling efficiency.

  • The Deamination Trap: 5-ethynylcytidine (5-EC) is often deaminated by cytidine deaminase (CDA) into 5-ethynyluridine (5-EU) inside the cell. Warning: If you use 5-EC, you may unknowingly be measuring Uridine dynamics.

SalvagePathwaycluster_extracellularExtracellular Spacecluster_cytosolCytosolU_analogUridine Analog(4sU, 5-EU)U_monoUMP AnalogU_analog->U_monoPhosphorylationUCK1UCK1(Ubiquitous)U_analog->UCK1UCK2UCK2(Rate Limiting for C)U_analog->UCK2C_analogCytidine Analog(a4C, 5-EC)C_monoCMP AnalogC_analog->C_monoPhosphorylationC_analog->UCK1Poor SubstrateC_analog->UCK2Critical DependencyCDACytidineDeaminaseC_analog->CDARNANascent RNAU_mono->RNATranscriptionC_mono->RNATranscriptionCDA->U_analogDeamination(Artifact Risk)

Figure 1: The Nucleoside Salvage Pathway.[1] Note the critical dependency of Cytidine analogs on UCK2 and the risk of deamination converting Cytidine markers into Uridine markers.

Comparative Analysis: Uridine (4sU) vs. Cytidine (a4C)[1][3][4]

A. Toxicity & Viability

This is the strongest differentiator. 4sU is known to inhibit rRNA synthesis, leading to nucleolar stress.

  • 4sU: Significant toxicity observed at >50 µM in long-term (>3h) assays.

  • a4C: High cell viability maintained even at 1000 µM for 12–24 hours.

B. Detection Chemistry (Sequencing)

Both methods rely on "mutational mapping"—converting the analog into a different base during Reverse Transcription (RT) so it can be detected by sequencing.[2]

FeatureSLAM-seq (Uridine / 4sU) a4C-seq (Cytidine / a4C)
Analog 4-thiouridine (4sU)N4-allylcytidine (a4C)
Reaction Alkylation (Iodoacetamide)Oxidative Cyclization (Iodine)
Conversion T > C (Uread as C)C > T (Cread as T)
Efficiency High (Pulse: 15-60 min)Moderate (Pulse: >2 hrs typically)
Bias 3' UTR bias (if using QuantSeq)Gene-body coverage (standard RNA-seq)
Key Limitation Nucleolar Stress / ToxicityRequires UCK2 expression
C. Quantitative Performance Data[5][6]
Metric4sU (Uridine)a4C (Cytidine)Verdict
Incorporation Rate High (Fast kinetics)Moderate (Slower kinetics)4sU wins for short pulses.
Toxicity (LD50) Low (~100 µM / 24h)High (>5 mM / 24h)a4C wins for long-term labeling.
Background Noise Low (Natural T>C is rare)Low (Natural C>T is rare)Tie .
Cell Line Versatility High (All cell types)Limited (UCK2+ cells only)4sU is more universal.

Methodological Workflows

Workflow Diagram: From Labeling to Library

The following diagram contrasts the chemical conversion steps required for 4sU (SLAM-seq) versus a4C labeling.

Workflowscluster_4sUUridine Workflow (SLAM-seq)cluster_a4CCytidine Workflow (a4C-seq)Step1_UCell Culture + 4sU(100-500 µM, 15-60 min)Step2_URNA Extraction(Thiol-protected)Step1_U->Step2_UStep3_UAlkylation(Iodoacetamide, 10mM)Step2_U->Step3_UStep4_UReverse Transcription(4sU pairs with G)Step3_U->Step4_UStep5_USequencing Analysis(Detect T > C)Step4_U->Step5_UStep1_CCell Culture + a4C(500 µM, 2-12 hrs)Step2_CRNA Extraction(Standard)Step1_C->Step2_CStep3_CCyclization(Iodine treatment)Step2_C->Step3_CStep4_CReverse Transcription(a4C pairs with A)Step3_C->Step4_CStep5_CSequencing Analysis(Detect C > T)Step4_C->Step5_C

Figure 2: Parallel workflows for Uridine (SLAM-seq) and Cytidine (a4C-seq) metabolic labeling.

Validated Protocols

Protocol A: High-Resolution Pulse (4sU / SLAM-seq)

Best for: Measuring rapid transcription rates and immediate RNA decay.

  • Seeding: Seed cells to reach 70-80% confluency.

  • Labeling: Add 4sU to medium (Final conc: 100 µM). Incubate for 15–60 minutes .

    • Note: Protect from light (4sU is light-sensitive).

  • Lysis: Aspirate medium and lyse immediately in TRIzol (or equivalent) containing 1 mM DTT (prevents premature oxidation).

  • Alkylation:

    • Mix 10 µg RNA with 10 mM Iodoacetamide (IAA) in Phosphate Buffer (pH 8).

    • Incubate 15 min at 50°C.

    • Quench with 20 mM DTT.

  • Library Prep: Proceed to standard library preparation (e.g., QuantSeq).

Protocol B: Low-Toxicity Long-Term Labeling (a4C)

Best for: Studying long-lived RNAs or sensitive cell types where 4sU is toxic.

  • Validation: Verify UCK2 expression in your cell line via Western Blot or qPCR. If low, this protocol will fail.

  • Labeling: Add a4C to medium (Final conc: 200–500 µM). Incubate for 2–24 hours .

  • Lysis: Standard RNA extraction (no DTT required).

  • Cyclization:

    • Dissolve RNA in buffer. Add Iodine (I₂) solution (approx. 2 mM final).

    • Incubate 10-15 min at 37°C to form the cyclic-Cytidine adduct.

  • Library Prep: Standard RNA-seq workflow.

References

  • Herzog, V. A., et al. (2017).[2] Thiol-linked alkylation for the metabolic sequencing of RNA (SLAM-seq).Nature Methods . [Link]

  • Wang, T., et al. (2023).[3] N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing.[4]Chemical Science . [Link][4][5]

  • Burger, K., et al. (2013). 4-Thiouridine inhibits rRNA synthesis and causes a nucleolar stress response.RNA Biology . [Link][4]

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo with 5-ethynyluridine.PNAS . [Link]

  • Schofield, J. A., et al. (2018).[2] TimeLapse-seq: adding a temporal dimension to RNA sequencing through nucleoside recoding.Nature Methods . [Link]

Safety Operating Guide

Cytidine, monohydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of Cytidine Monohydrochloride

Executive Summary & Chemical Profile

While Cytidine Monohydrochloride is generally classified as non-hazardous under GHS standards, its status as a hydrochloride salt necessitates specific handling protocols to manage acidity and prevent environmental loading. This guide supersedes generic "non-hazardous" advice by focusing on Best Laboratory Practice (BLP) to ensure compliance with strict Environmental Health & Safety (EHS) standards.

Chemical Identity & Hazard Matrix

ParameterSpecification
Chemical Name Cytidine, monohydrochloride
CAS Number 604-74-0
Formula C₉H₁₃N₃O₅ · HCl
Physical State White crystalline powder
Acidity (pKa) The HCl moiety creates an acidic solution (pH ~2-3 in water).
RCRA Status Not P-listed or U-listed (Non-acute, Non-toxic).
Primary Hazard Mild irritant (Skin/Eyes) due to acidity; Low toxicity.

Core Directive: The "Why" Behind the Protocol

Expertise & Causality: Many researchers mistakenly treat nucleoside salts identical to their free-base counterparts. However, the monohydrochloride counterion drastically alters the solution chemistry.

  • Acidity: Dissolving Cytidine HCl in water releases hydrochloric acid equivalents. Disposing of un-neutralized acidic solutions down the drain can violate local pH discharge limits (typically pH 5.5–10.0).

  • Biological Oxygen Demand (BOD): Even if non-toxic, releasing organic nucleosides into wastewater increases BOD, burdening municipal water treatment systems.

  • Self-Validating Safety: By segregating this waste, you eliminate the risk of accidental cross-reaction with oxidizers (e.g., bleach) in shared waste streams, which could otherwise generate hazardous byproducts.

Waste Stream Decision Logic (Visualized)

The following diagram outlines the decision matrix for disposing of Cytidine HCl. This logic ensures you select the correct waste stream based on the physical state and contamination level.

Cytidine_Disposal_Workflow Start Waste Generation: Cytidine Monohydrochloride State_Check Determine Physical State Start->State_Check Solid Solid / Powder (Expired or Spill) State_Check->Solid Powder Liquid Aqueous Solution (Experimental Waste) State_Check->Liquid Solution Debris Contaminated Debris (Gloves, Weigh Boats) State_Check->Debris Consumables Solid_Container Segregate into Solid Chemical Waste Bin Solid->Solid_Container Solid_Label Label: 'Non-Hazardous Organic Solid' Solid_Container->Solid_Label pH_Check Check pH Level (Is it < 5.5?) Liquid->pH_Check Neutralize Neutralize with Sodium Bicarbonate pH_Check->Neutralize Yes (Acidic) Liquid_Container Collect in Aqueous Waste Carboy pH_Check->Liquid_Container No (Neutral) Neutralize->Liquid_Container Debris_Bin Standard Lab Trash (Unless Grossly Contaminated) Debris->Debris_Bin

Figure 1: Decision tree for segregating Cytidine HCl waste based on physical state and acidity.

Detailed Disposal Protocols

Scenario A: Solid Waste (Expired Reagent or Spills)

Objective: Prevent particulate dispersion and ensure incineration.

  • Containment: Do not sweep dry powder vigorously, as this creates dust aerosols.

  • Collection:

    • Small Spills: Cover with a damp paper towel to solubilize slightly and prevent dust. Wipe up and place the towel in the solid waste bin.

    • Bulk Powder: Scoop gently into a secondary container (e.g., a screw-top jar or heavy-duty Ziploc).

  • Labeling: Affix a hazardous waste tag (even if non-hazardous, this ensures EHS tracks it).

    • Constituents: "Cytidine Monohydrochloride, 100%."

    • Hazard Checkbox: Mark "None" or "Irritant" depending on your institution's specific policy.

Scenario B: Aqueous Solutions (Experimental Waste)

Objective: Manage acidity and prevent drain disposal violations.

  • Segregation: Never mix Cytidine HCl solutions with oxidizing agents (e.g., Nitric Acid, Bleach) or strong bases without controlled neutralization.

  • pH Verification:

    • Dip a pH strip into the waste container.

    • If pH < 4.0 (common for HCl salts), slowly add Sodium Bicarbonate (NaHCO₃) until bubbling ceases and pH is neutral (~7.0).

  • Disposal: Pour the (now neutral) solution into the Aqueous/Organic Waste Carboy .

    • Note: While some institutions allow drain disposal for dilute, neutralized nucleosides, Best Practice dictates collection to prevent environmental bio-loading [1].

Scenario C: Contaminated Debris (Sharps & Consumables)[1]
  • Gloves/Weigh Boats: If trace amounts are present, these can generally go into regular laboratory trash.

  • Gross Contamination: If a glove is caked in powder, dispose of it in the Solid Chemical Waste bin to protect custodial staff from unknown powders.

Emergency Response: Accidental Release

In the event of a significant spill (>100g):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95) is recommended if dust is visible.

  • Ventilation: Ensure the fume hood is active or room ventilation is on.

  • Clean-up:

    • Avoid dry sweeping.

    • Wet the powder carefully with water or an inert absorbent.

    • Scoop into a sealable container.

    • Wash the surface with soap and water; Cytidine is highly water-soluble [2].

References

  • National Institutes of Health (NIH). (2024). NIH Waste Disposal Guide: Chemical Waste Guidelines.[1] Retrieved from [Link]

  • PubChem. (n.d.). Cytidine Compound Summary (CID 6175). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2] Retrieved from [Link]

Sources

Personal protective equipment for handling Cytidine, monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6047-01-4 | Formula: C9H13N3O5 · HCl

Part 1: Strategic Safety Overview (The "Why")

As researchers, we often fall into the trap of treating "non-toxic" nucleosides with complacency. However, Cytidine Monohydrochloride presents a specific set of physical and chemical behaviors that require distinct protocols from its free-base counterpart.

While standard Cytidine is relatively inert, the Monohydrochloride (HCl) salt form introduces two critical variables:

  • Acidity upon Hydrolysis: When this powder contacts moisture (including perspiration or mucous membranes), it dissociates, potentially lowering local pH and causing irritation significantly faster than the free base.

  • Hygroscopic Caking: The HCl salt is prone to absorbing atmospheric moisture, leading to hard "caking." Breaking these cakes generates fine particulate aerosols that bypass standard surgical masks.

The Core Directive: Treat this substance not just as a biological precursor, but as a respiratory and contact irritant . The goal is to isolate the worker from the acidic particulate matter.

Part 2: PPE Selection Matrix

This matrix moves beyond the generic "wear gloves" instruction to specific technical requirements based on the scale of operation.

Protection ZoneStandard Handling (< 10g)Scale-Up / High Dust (> 10g)Technical Rationale
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator + HoodEngineering controls are primary.[1] The HCl salt dust is an upper respiratory tract irritant.
Dermal (Hand) Nitrile Gloves (Min 4 mil)Double Nitrile (Outer: 8 mil)Latex offers poor resistance to acidic salts. Double gloving prevents micro-tears during spatula manipulation.
Ocular Safety Glasses (Side Shields)Chemical Goggles Prevent acidic dust from contacting the lacrimal fluid (tears), which would form a mild HCl solution in the eye.
Body Lab Coat (Poly-blend)Tyvek® Sleeves / ApronCotton absorbs moisture/acid; synthetic blends or Tyvek repel particulates.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Preparation & Engineering Controls
  • Humidity Check: Ensure lab humidity is <50% if possible. High humidity accelerates clumping.

  • Static Discharge: Use an ionizing bar or anti-static gun on the weighing boat. Nucleoside salts are static-prone; static cling causes "jumping" of powder, leading to invisible surface contamination.

Phase B: Weighing & Solubilization

Context: This is the highest risk phase for airborne exposure.

  • The "Draft-Free" Zone: Place the balance deep inside the chemical fume hood (at least 6 inches back).

  • Transfer Technique:

    • Do not pour from the stock bottle.

    • Use a stainless steel spatula (plastic increases static).

    • Expert Tip: If the material has caked, do not chip at it inside the open bottle. Close the bottle, gently tumble/tap it to loosen, then reopen.

  • Solubilization:

    • Add the solvent (usually water/buffer) to the vessel before adding the full powder mass if possible, or add powder slowly to the liquid.

    • Exothermic Note: Dissolution is endothermic (absorbs heat), but the pH drop is immediate. Ensure the receiving buffer has adequate buffering capacity (e.g., HEPES, Tris) if a neutral pH is required for downstream cell culture.

Phase C: Decontamination & Doffing
  • Wet Wipe Down: Do not dry sweep spilled powder. Use a wiper dampened with 0.1M NaOH (mild base) to neutralize surface residues, followed by water.

  • Glove Removal: Perform "beak method" removal inside the hood to prevent releasing dust captured on the glove surface into the lab air.

Part 4: Emergency Response & Disposal[2]

ScenarioImmediate Action
Eye Contact Flush immediately for 15 minutes. Do not rub. The mechanical friction of crystals + acidity causes corneal scratching.
Skin Contact Wash with soap and water.[1] If red patches develop (acid irritation), apply a soothing lotion.
Spill (< 5g) Cover with wet paper towels to prevent dust. Wipe up.[2][3][4] Discard as chemical waste.
Disposal Segregate into Solid Chemical Waste . Do not dispose of down the drain; while biodegradable, it alters local pH in plumbing traps.

Part 5: Safe Handling Lifecycle (Visualization)

SafeHandling cluster_emergency Emergency Path RiskAssess Risk Assessment (Check pH & Form) Prep Preparation (Anti-Static / Humidity) RiskAssess->Prep Define PPE Weighing Weighing (Fume Hood) Avoid 'Jumping' Powder Prep->Weighing Don PPE Solubilization Solubilization (Monitor pH Drop) Weighing->Solubilization Transfer Waste Disposal (Solid Chem Waste) Weighing->Waste Spill/Residue Solubilization->Waste Exp. End Exposure Exposure Event Flush Flush 15min (No Rubbing) Exposure->Flush

Figure 1: Operational workflow emphasizing the critical transition from dry powder (inhalation risk) to solubilized form (pH risk).

References

  • PubChem. (n.d.). Cytidine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Laboratory Safety Guidance. United States Department of Labor.[3] Retrieved January 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.